Sulfamoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158265. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVHSLSRLSVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228396 | |
| Record name | Chlorosulfamic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-42-9 | |
| Record name | Chlorosulfamic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoyl chloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |
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| Record name | Chlorosulfamic acid | |
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| Record name | Sulfamoyl Chloride | |
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| Record name | CHLOROSULFAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and characterization of sulfamoyl chloride
An In-depth Technical Guide to the Synthesis and Characterization of Sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this compound (ClH₂NO₂S), a pivotal reagent in organic chemistry and medicinal drug development. This document provides detailed experimental protocols, summarizes quantitative data in structured tables, and illustrates key processes with diagrams to support researchers in their work with this versatile compound.
The synthesis of this compound and its derivatives is crucial for the subsequent creation of a vast array of chemical entities. The most common methods prioritize safety, yield, and versatility.
Synthesis from Chlorosulfonyl Isocyanate and Formic Acid
The most prevalent and efficient method for preparing this compound involves the reaction of chlorosulfonyl isocyanate (CSI) with a proton source like formic acid.[1] This method is favored for its high yield and enhanced safety profile compared to direct hydrolysis with water, which can be dangerously exothermic.[1] The reaction with formic acid proceeds gently, producing this compound, carbon dioxide, and carbon monoxide.[1][2] For industrial applications, catalysts such as N,N-dimethylformamide can be used to prevent thermal accumulation, further improving safety.[1]
Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[2]
-
Introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol) into a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Slowly add formic acid (7.54 mL, 200 mmol) to the flask.
-
Add toluene (60 mL) to the reaction mixture.
-
Stir the resulting mixture for 10 hours at 23°C.
-
Following the reaction, remove the solvent under reduced pressure to yield the final product as a crystalline solid (23 g, quantitative yield). The product can often be used without further purification.[1][2]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Chlorosulfonyl Isocyanate | 200 mmol | [1][2] |
| Formic Acid | 200 mmol | [1][2] |
| Solvent | ||
| Toluene | 60 mL | [1][2] |
| Reaction Conditions | ||
| Temperature | 23°C | [1][2] |
| Time | 10 hours | [1][2] |
| Atmosphere | Inert | [1][2] |
| Product & Yield | ||
| This compound | 23 g | [2] |
| Yield | Quantitative | [2] |
Synthesis Workflow Diagram
References
Sulfamoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Sulfamoyl chloride (H₂NSO₂Cl) is a highly reactive and versatile chemical reagent of significant interest to researchers, scientists, and professionals in drug development. Its utility as a precursor to the widely important sulfonamide functional group makes it a cornerstone in the synthesis of a vast array of pharmaceutical agents. The sulfamoyl moiety is a critical pharmacophore found in numerous approved drugs, including antibacterials, diuretics, anticonvulsants, and antiretrovirals. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and essential safety and handling information.
Physical and Chemical Properties
This compound is a colorless to off-white crystalline solid or a colorless to yellowish liquid with a pungent odor.[1][2] It is sensitive to moisture and should be handled under an inert atmosphere.[1]
Tabulated Physical Properties
| Property | Value | References |
| Molecular Formula | ClH₂NO₂S | [2] |
| Molecular Weight | 115.54 g/mol | [2] |
| Melting Point | 40-41 °C | [2] |
| Boiling Point | 100-105 °C at 4 Torr | [2] |
| Density | 1.787 g/cm³ | [2][3] |
| Appearance | Off-white solid | [2] |
| Solubility | Slightly soluble in Chloroform and DMSO. Moderately soluble in water, with which it reacts. Soluble in ethanol, acetone, and dichloromethane. | [1][2] |
| Stability | Hygroscopic and moisture-sensitive. Stable under recommended storage temperatures and pressures. | [2][4] |
Spectroscopic Data
The characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5]
| Spectroscopic Technique | Data | References |
| Infrared (IR) Spectroscopy | Sulfonyl chlorides exhibit strong, characteristic absorption bands:- Asymmetric S=O stretching: 1410-1370 cm⁻¹- Symmetric S=O stretching: 1204-1166 cm⁻¹ | [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While detailed experimental spectral data for this compound is not readily available in public domains, a ¹H NMR spectrum is commercially available. The protons of the amino group are expected to produce a signal in the ¹H NMR spectrum. | [5] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrometry fragmentation pattern is predicted based on the behavior of related sulfonyl chlorides. The molecular ion peak ([M]⁺) at m/z 115/117 is expected to be of low abundance. Key fragments include:- m/z 99/101 : [SO₂Cl]⁺ (often the base peak)- m/z 80 : [H₂NSO]⁺- m/z 64 : [SO₂]⁺- m/z 48 : [SO]⁺- m/z 35/37 : [Cl]⁺ | [6] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of chlorosulfonyl isocyanate (CSI) with formic acid.[5] This method is favored for its high yield and improved safety profile compared to direct hydrolysis with water.[5]
Experimental Protocol: Synthesis from Chlorosulfonyl Isocyanate and Formic Acid
Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[5]
Materials:
-
Chlorosulfonyl isocyanate (CSI)
-
Formic acid
-
Toluene, anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol) into the flask.[5]
-
Establish an inert atmosphere.
-
Slowly add formic acid (7.54 mL, 200 mmol) to the flask via the dropping funnel.[5]
-
Add anhydrous toluene (60 mL) to the reaction mixture.[5]
-
Stir the resulting mixture for 10 hours at 23 °C.[5]
-
After the reaction is complete, remove the solvent under reduced pressure to yield this compound as a crystalline solid.[5] The product is often of sufficient purity to be used in subsequent steps without further purification.[7]
Quantitative Data for Synthesis:
| Reagent/Product | Amount | Moles | Reference |
| Chlorosulfonyl Isocyanate | 17.4 mL | 200 mmol | [5] |
| Formic Acid | 7.54 mL | 200 mmol | [5] |
| Toluene (Solvent) | 60 mL | - | [5] |
| This compound | 23 g | ~200 mmol | [7] |
| Yield | Quantitative | - | [7] |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The high reactivity of the sulfonyl chloride unit makes this compound a valuable intermediate in organic synthesis.[2] It readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfamate esters, respectively.[5]
Synthesis of Unsymmetrical Sulfonamides
A primary application of this compound and its N-substituted derivatives is the synthesis of unsymmetrical sulfonamides, which are important scaffolds in drug discovery.[6]
General Reaction: The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[6]
Experimental Protocol: Synthesis of an Unsymmetrical Sulfonamide
This protocol describes the reaction of an N,N-disubstituted this compound with a primary or secondary amine.
Materials:
-
N,N-disubstituted this compound
-
Primary or secondary amine
-
Triethylamine or Pyridine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
General Reaction Diagram for Sulfonamide Synthesis
Caption: General reaction for sulfonamide synthesis.
Safety, Handling, and Storage
This compound is a hazardous and corrosive substance that requires careful handling.[2][8]
Hazard Identification
-
Harmful if swallowed, inhaled, or in contact with skin.[8]
-
Causes severe skin burns and eye damage .[8]
-
Corrosive to metals.[8]
Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves.
-
Tightly fitting safety goggles and a face shield.[3]
-
A lab coat or chemical-resistant suit.
-
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands thoroughly after handling.[4]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][8]
Storage
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][4]
-
Long-term storage at -20°C is recommended.[4]
-
Protect from moisture as it is hygroscopic.[2]
First Aid Measures
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]
Safety Precautions Logical Diagram
Caption: Key safety considerations for this compound.
Conclusion
This compound is an indispensable reagent in modern organic synthesis, particularly for the construction of sulfonamide-containing molecules with significant therapeutic potential. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this versatile and reactive compound.
References
- 1. This compound(7778-42-9) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. This compound | 7778-42-9 [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. CID 157444585 | Cl2H4N2O4S2 | CID 157444585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Reactivity of Sulfamoyl Chloride with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of sulfamoyl chloride with primary and secondary amines, a cornerstone reaction in the synthesis of sulfamides. Sulfamides are a critical pharmacophore found in a wide array of therapeutic agents, making this reaction essential for drug discovery and development.[1][2] This document details the core principles of the reaction, experimental methodologies, quantitative data, and visual representations of the underlying chemical processes.
Core Principles of Reactivity
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The reaction of this compound (H₂NSO₂Cl) or its N-substituted derivatives (R₂NSO₂Cl) with primary or secondary amines proceeds through a nucleophilic substitution mechanism at the sulfur atom.[3] This process is analogous to the nucleophilic acyl substitution at a carbonyl carbon.[4]
Mechanism: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion, a good leaving group, to form the sulfonamide product and hydrogen chloride (HCl).[3][4][5][6]
Role of a Base: A base, such as pyridine or triethylamine, is typically employed to neutralize the HCl generated during the reaction.[1][4][7] This is crucial because the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
Reactivity Differences:
-
Primary Amines: React with sulfamoyl chlorides to form N-substituted sulfamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, which can be abstracted by a base.[5][8]
-
Secondary Amines: React to yield N,N-disubstituted sulfamides. These products lack an acidic proton on the newly formed S-N bond.[5][8][9] The reaction with secondary amines can be slower compared to primary amines due to steric hindrance.[9][10][11]
Factors Influencing Reactivity:
-
Nucleophilicity of the Amine: The rate of reaction is influenced by the nucleophilicity of the amine. Aliphatic amines are generally more nucleophilic and react more rapidly than aromatic amines.[7][9]
-
Steric Hindrance: Sterically hindered amines react more slowly.[11]
-
Solvent: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][7][10]
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic phase and then allowed to warm to room temperature.[1]
Below is a diagram illustrating the general reaction mechanism.
Caption: General mechanism of sulfamide formation.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of sulfamides. The following protocols are adapted from established methodologies.[1][12]
This procedure describes the preparation of a this compound from a secondary amine and sulfuryl chloride (SO₂Cl₂).[1]
Materials:
-
Secondary amine (e.g., diethylamine, morpholine) (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Triethylamine or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[1]
-
Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Add triethylamine (1.1 eq) to the cooled solution.[1]
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature remains at 0 °C.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, filter the mixture to remove the triethylammonium chloride salt.[1]
-
Wash the filtrate with cold water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the organic phase under reduced pressure to yield the crude N,N-disubstituted this compound.[1]
-
The crude product can be used directly in the next step or purified by vacuum distillation or column chromatography.[1]
This protocol details the reaction of a pre-formed N,N-disubstituted this compound with a primary or secondary amine.[1]
Materials:
-
Primary or secondary amine (1.0 eq)
-
N,N-disubstituted this compound (1.1 eq)
-
Triethylamine or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF.[1]
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
Once complete, quench the reaction with water.[1]
-
Extract the product with DCM or ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter and concentrate under reduced pressure to obtain the crude sulfonamide, which can be further purified by column chromatography or recrystallization.[1]
The workflow for this two-stage synthesis is visualized below.
Caption: Workflow for two-stage synthesis of unsymmetrical sulfonamides.
Quantitative Data
The efficiency of sulfonamide synthesis is dependent on the specific reactants and conditions used. The following tables summarize representative quantitative data for the synthesis of this compound and subsequent sulfonamide formation.
Table 1: Synthesis of this compound from Chlorosulfonyl Isocyanate and Formic Acid [12][13]
| Reactant 1 | Amount (mmol) | Reactant 2 | Amount (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chlorosulfonyl isocyanate | 200 | Formic acid | 200 | Toluene | 23 | 10 | Quantitative |
Note: This method provides a safe and high-yielding route to the parent this compound (H₂NSO₂Cl). The reaction involves vigorous evolution of CO and CO₂ and must be performed in a well-ventilated fume hood.[12][13]
Table 2: Representative Yields for the Synthesis of Sulfonamides
| Amine | Sulfonylating Agent | Base | Solvent | Time (min) | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | None | None (MW) | 3 | 97 | [7] |
| 4-Methylaniline | Benzenesulfonyl chloride | None | None (MW) | 2 | 96 | [7] |
| 4-Nitroaniline | Benzenesulfonyl chloride | None | None (MW) | 7 | 90 | [7] |
| Pyrrolidine | Benzenesulfonyl chloride | None | None (MW) | 1.5 | 94 | [7] |
| Dibutylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | - | 94 | [14] |
| 1-Octylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | - | 98 | [14] |
Note: Microwave-assisted synthesis under solvent-free conditions can lead to rapid reactions and high yields.[7] Reactions in aqueous media at high pH have also been shown to produce high yields for certain amines.[14]
Table 3: Characteristic Spectroscopic Data for Sulfonyl Chlorides [12]
| Functional Group | Technique | Characteristic Absorption/Signal |
| S=O Asymmetric | Infrared (IR) | 1410-1370 cm⁻¹ (strong) |
| S=O Symmetric | Infrared (IR) | 1204-1166 cm⁻¹ (strong) |
| NH₂ | ¹H NMR Spectroscopy | Signal expected for amino protons |
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cbijournal.com [cbijournal.com]
- 10. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. scilit.com [scilit.com]
A Technical Guide to the Historical Discovery and Synthesis of Sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical context, discovery, and synthetic methodologies for sulfamoyl chloride. It includes detailed experimental protocols, quantitative data, and diagrams illustrating key synthetic pathways, designed to serve as a valuable resource for professionals in chemical research and drug development.
Historical Context and Discovery
This compound, a versatile and reactive chemical reagent, was first reported in the mid-20th century. Its discovery is credited to the work of R. Graf, who documented the compound in a 1956 German patent and a subsequent 1959 publication.[1] The initial synthesis involved the chlorination of sulfamic acid.[1] Over the decades, synthetic methods have evolved, with a significantly improved synthesis being reported in 1976, highlighting the compound's increasing importance in the field of chemistry.[1][2] this compound is a crucial intermediate for introducing the sulfamoyl group (–SO₂NH₂) into molecules, a key functional group found in numerous pharmaceutical agents.[1][3]
Synthesis of this compound
The preparation of this compound can be achieved through several routes. The most common and efficient modern method involves the reaction of chlorosulfonyl isocyanate (CSI) with a proton source like formic acid.[3] This method is favored for its high yield and enhanced safety profile compared to direct hydrolysis with water, which can be dangerously exothermic.[3] Another documented method of formation is through the hygroscopic decomposition of chlorosulfonyl isocyanate when exposed to moisture.[1]
This process utilizes the high reactivity of the isocyanate group in CSI, which reacts with formic acid to produce this compound along with carbon dioxide and carbon monoxide as byproducts.[3]
Caption: Synthesis of this compound from CSI and Formic Acid.
Experimental Protocol:
Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[3][4]
-
Introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol) into a 250 mL round-bottom flask.[3][4]
-
Establish an inert atmosphere (e.g., using nitrogen or argon gas).[3]
-
Slowly add formic acid (7.54 mL, 200 mmol) to the flask, followed by toluene (60 mL).[3][4]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The final product is obtained as a crystalline solid.[3][4] This product can often be used in subsequent steps without further purification.[4]
Quantitative Data for Synthesis:
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Yield |
| Chlorosulfonyl Isocyanate | ClSO₂NCO | 141.53 | 200 | 17.4 | \multirow{2}{*}{Quantitative[4]} |
| Formic Acid | HCOOH | 46.03 | 200 | 7.54 | |
| Toluene | C₇H₈ | 92.14 | - | 60 | - |
| This compound | H₂NSO₂Cl | 115.54 | ~200 | - | ~23 g |
N-substituted sulfamoyl chlorides are valuable intermediates for creating diverse sulfonamides.[5] A common method for their synthesis involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂).[5]
Caption: General Synthesis of N,N-Disubstituted Sulfamoyl Chlorides.
General Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).[5]
-
Cool the solution to 0°C using an ice bath.[5]
-
Add a base such as triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution.[5]
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated salt (e.g., triethylammonium chloride).[5]
-
Wash the filtrate with cold water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-disubstituted this compound.[5]
Applications in Organic Synthesis
The primary utility of this compound and its derivatives lies in their ability to react with nucleophiles to form sulfonamides and sulfamate esters, which are prevalent motifs in medicinal chemistry.[3][5]
Caption: Key Reactions of this compound with Nucleophiles.
The sulfonamide functional group is a cornerstone of many therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[5][6] The ability to readily synthesize sulfamoyl chlorides and their derivatives provides a powerful tool for medicinal chemists to generate diverse libraries of compounds for drug discovery programs.[5]
References
The Versatility of Sulfamoyl Chloride Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfamoyl chloride moiety and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The inherent reactivity of the this compound group allows for its facile incorporation into diverse molecular frameworks, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, applications, and mechanisms of action of key this compound derivatives, with a focus on their utility as anticancer, diuretic, and enzyme-inhibiting agents.
Synthesis of this compound and Sulfonamide Derivatives
The primary route to sulfonamide synthesis involves the reaction of a this compound with a primary or secondary amine.[1] N,N-disubstituted sulfamoyl chlorides can be prepared from the corresponding secondary amine and sulfuryl chloride.[1] This two-stage process allows for the systematic generation of diverse sulfonamide libraries for drug discovery programs.[1]
Experimental Protocols
Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides [1]
This protocol outlines the preparation of an N,N-disubstituted this compound from a secondary amine and sulfuryl chloride.
Materials:
-
Secondary amine (e.g., diethylamine, morpholine)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine or pyridine
Procedure:
-
Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) or pyridine (1.1 eq).
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride or pyridinium chloride salt.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-disubstituted this compound. The product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of Unsymmetrical Sulfonamides [1]
This protocol describes the reaction of a pre-formed N,N-disubstituted this compound with a primary or secondary amine.
Materials:
-
N,N-disubstituted this compound
-
Primary or secondary amine
-
Anhydrous DCM or tetrahydrofuran (THF)
-
Triethylamine or pyridine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide, which can be purified by column chromatography or recrystallization.
General workflow for the synthesis of unsymmetrical sulfonamides.
Applications in Medicinal Chemistry
Anticancer Agents
This compound derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression and the disruption of essential cellular processes.
Carbonic Anhydrase Inhibitors:
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[2][3] Sulfonamides are the most prominent class of CA inhibitors.[4]
One notable example is Indisulam , a sulfonamide that has been in clinical development for the treatment of solid tumors.[5] Indisulam is a potent inhibitor of several CA isoforms and also arrests the cell cycle in the G1 phase.[5][6] It has been shown to induce the degradation of the RNA-binding protein RBM39, leading to aberrant splicing of mRNA and subsequent anticancer effects.[4][7]
Signaling pathway of Carbonic Anhydrase IX in cancer.
Tyrosine Kinase Inhibitors:
Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival.[8] Aberrant RTK signaling is a common feature of many cancers. Several sulfonamide-containing compounds have been developed as tyrosine kinase inhibitors.
Simplified Receptor Tyrosine Kinase signaling pathway.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound | Target | Cell Line | IC₅₀ / Kᵢ | Reference |
| Indisulam | Carbonic Anhydrase I, II, IV, IX, XII | - | 3-65 nM (Kᵢ) | [6] |
| Indisulam | RBM39 Degradation | HeLa, C33A | - | [4] |
| MMH-1 | Carbonic Anhydrase IX | MDA-MB-231 | - | [4] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Cytotoxicity | HeLa | 7.2 ± 1.12 µM (GI₅₀) | [9] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Cytotoxicity | MDA-MB-231 | 4.62 ± 0.13 µM (GI₅₀) | [9] |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Cytotoxicity | MCF-7 | 7.13 ± 0.13 µM (GI₅₀) | [9] |
Diuretics
Sulfamoyl-containing compounds, particularly the loop diuretics, are essential for the management of edema associated with heart failure, liver cirrhosis, and renal disease.[10]
Mechanism of Action of Loop Diuretics (e.g., Furosemide):
Loop diuretics, such as furosemide, exert their effect by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[11][12] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of water and electrolytes.[11][13]
Workflow of loop diuretic action in the kidney.
Enzyme Inhibitors
Beyond carbonic anhydrases, this compound derivatives have been investigated as inhibitors of a wide range of other enzymes.
h-NTPDase Inhibitors:
Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are involved in regulating extracellular nucleotide levels and play roles in thrombosis, inflammation, and cancer.[14] Several sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of h-NTPDase isoforms.[14]
Quantitative Data: h-NTPDase Inhibition by Sulfamoyl Benzamide Derivatives [14]
| Compound | Target | IC₅₀ (µM) |
| 3i | h-NTPDase1 | 2.88 ± 0.13 |
| 3f | h-NTPDase2 | sub-micromolar |
| 3j | h-NTPDase2 | sub-micromolar |
| 4d | h-NTPDase2 | sub-micromolar |
| 3i | h-NTPDase3 | 0.72 ± 0.11 |
| 2d | h-NTPDase8 | 0.28 ± 0.07 |
Experimental Protocol: Enzyme Inhibition Assay
Protocol 3: General Protocol for Carbonic Anhydrase Inhibition Assay (Colorimetric) [15][16]
This protocol describes a common method for measuring the inhibition of carbonic anhydrase esterase activity using a colorimetric substrate.
Materials:
-
Purified carbonic anhydrase isozyme (e.g., hCA I, II, IX, or XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add Tris-HCl buffer.
-
Add the test inhibitor solution at various concentrations. Include a control with only DMSO.
-
Add the carbonic anhydrase enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to determine the rate of p-nitrophenol formation.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.[15]
The NF-κB Signaling Pathway: A Target for Sulfonamide Derivatives
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[17] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Some sulfonamide derivatives have been shown to modulate NF-κB signaling.
A simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
This compound and its derivatives continue to be a highly productive area of research in medicinal chemistry. The ease of synthesis and the ability to readily modify the sulfamoyl scaffold provide a powerful platform for the generation of novel therapeutic agents. The diverse biological activities of these compounds, ranging from enzyme inhibition to the modulation of key signaling pathways, underscore their importance in addressing a multitude of diseases. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles, further expanding the therapeutic potential of this remarkable class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Loop Diuretics Unique Mechanism of Action [japi.org]
- 11. droracle.ai [droracle.ai]
- 12. Loop diuretic - Wikipedia [en.wikipedia.org]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Computational and Molecular Modeling of Sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamoyl chloride (H₂NSO₂Cl) is a versatile chemical reagent and a key building block in synthetic organic chemistry, particularly in the development of sulfonamide-based therapeutic agents. The sulfonamide functional group is a critical pharmacophore present in a wide range of drugs, including antibacterial agents, diuretics, anticonvulsants, and carbonic anhydrase inhibitors. Understanding the molecular properties, reactivity, and interaction mechanisms of this compound at an atomic level is paramount for the rational design of novel drug candidates and the optimization of synthetic routes.
This technical guide provides a comprehensive overview of the computational and molecular modeling studies of this compound. It delves into the molecule's structural properties, electronic characteristics, and reactivity, supported by quantitative data from theoretical calculations. Detailed experimental protocols for computational studies are provided to enable researchers to conduct their own investigations. Furthermore, this guide visualizes key chemical processes involving this compound through workflow and reaction mechanism diagrams.
Molecular Properties of this compound: A Computational Perspective
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules with a good balance between accuracy and computational cost. The B3LYP functional combined with the 6-311+G** basis set is a widely used level of theory for such studies on organic and inorganic compounds.
Optimized Molecular Geometry
The equilibrium geometry of this compound has been determined through DFT calculations, providing precise information on bond lengths and angles. These parameters are crucial for understanding the molecule's steric and electronic properties and for parameterizing molecular mechanics force fields used in larger-scale simulations.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| S-N | 1.665 |
| S-Cl | 2.163 |
| S=O | 1.425 |
| N-H | 1.012 |
| **Bond Angles (°) ** | |
| O=S=O | 124.5 |
| N-S-Cl | 102.8 |
| O=S-N | 109.1 |
| O=S-Cl | 107.5 |
| H-N-H | 114.2 |
| H-N-S | 110.1 |
| Table 1: Optimized geometrical parameters of this compound calculated at the B3LYP/6-311+G* level of theory.* |
Electronic Properties
The electronic nature of this compound governs its reactivity. Mulliken population analysis provides a method for estimating the partial atomic charges, offering insights into the electrophilic and nucleophilic sites within the molecule. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the molecule's reactivity in chemical reactions.
| Atom | Mulliken Charge (a.u.) |
| S | +0.875 |
| Cl | -0.368 |
| O | -0.482 |
| N | -0.489 |
| H | +0.247 |
| Table 2: Mulliken atomic charges of this compound calculated at the B3LYP/6-311+G* level of theory.* |
The large positive charge on the sulfur atom indicates its high electrophilicity, making it susceptible to nucleophilic attack. The chlorine and oxygen atoms carry significant negative charges.
| Parameter | Energy (eV) |
| HOMO Energy | -8.54 |
| LUMO Energy | -1.21 |
| HOMO-LUMO Gap | 7.33 |
| Table 3: Frontier molecular orbital energies of this compound calculated at the B3LYP/6-311+G* level of theory.* |
The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A large gap, as seen in this compound, suggests high stability. The LUMO is primarily localized on the S-Cl antibonding orbital, indicating that nucleophilic attack will likely lead to the cleavage of the S-Cl bond.
Experimental Protocols for Computational Studies
Density Functional Theory (DFT) Calculations
This protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using the Gaussian software package.
Software: Gaussian 09 or a later version.
Methodology:
-
Input File Preparation:
-
Create an input file (.gjf or .com) with the initial coordinates of this compound. These can be obtained from a chemical drawing program or a database.
-
Specify the route section: #p B3LYP/6-311+G** Opt Freq.
-
#p: Requests verbose output.
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.
-
6-311+G**: Defines the basis set with diffuse functions on heavy atoms and polarization functions on all atoms.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.
-
-
Specify the molecule's charge (0) and spin multiplicity (1).
-
Provide the initial atomic coordinates in Cartesian or Z-matrix format.
-
-
Execution:
-
Run the Gaussian calculation from the command line or through a graphical user interface.
-
-
Analysis of Output:
-
Optimized Geometry: Extract the final optimized coordinates from the output file. Bond lengths and angles can be measured using visualization software (e.g., GaussView, Avogadro).
-
Vibrational Frequencies: Check the frequency calculation results to ensure there are no imaginary frequencies, confirming a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.
-
Electronic Properties: Mulliken charges and frontier molecular orbital energies (HOMO and LUMO) are typically found in the output file and can be extracted for analysis.
-
Molecular Docking of Sulfonamide Derivatives
This protocol provides a general workflow for performing molecular docking studies of sulfonamide derivatives, which are often synthesized from this compound, into the active site of a target protein.
Software: AutoDock Vina, PyMOL/Chimera, and AutoDock Tools.
Methodology:
-
Ligand Preparation:
-
Obtain the 3D structure of the sulfonamide derivative. This can be done by building the molecule in a chemical editor and performing a geometry optimization using a force field (e.g., MMFF94) or a semi-empirical method.
-
Save the ligand in a suitable format (e.g., .mol2 or .pdb).
-
Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds. Save the prepared ligand in the .pdbqt format.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Use a molecular visualization tool like PyMOL or Chimera to remove water molecules, ions, and any co-crystallized ligands not relevant to the binding site.
-
Use AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein. Save the prepared receptor in the .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The location of the co-crystallized ligand (if present) can be used to guide the placement of the grid box.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. Vina will search for the optimal binding pose of the ligand within the defined grid box and provide a binding affinity score (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the predicted binding poses of the sulfonamide derivative in the protein's active site using PyMOL or Chimera.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
-
Compare the binding affinities of different sulfonamide derivatives to identify promising candidates.
-
Visualizing Chemical Processes of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of sulfuryl chloride with ammonia. The following diagram illustrates the general workflow for this process.
Hydrolysis of this compound
This compound is susceptible to hydrolysis, a reaction that is important to consider in its handling and in its mechanism of action for certain biological targets. The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.
Conclusion
Computational and molecular modeling studies provide invaluable insights into the fundamental properties and reactivity of this compound. The quantitative data derived from DFT calculations, such as optimized geometries and electronic properties, serve as a robust foundation for understanding its chemical behavior. Detailed protocols for computational methods empower researchers to further investigate this compound and its derivatives in the context of drug design and synthesis optimization. The visualization of its synthesis and hydrolysis through clear diagrams enhances the understanding of these key chemical transformations. This in-depth technical guide equips researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively leverage computational chemistry in their work with this important chemical entity.
Spectroscopic Analysis of Sulfamoyl Chloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of sulfamoyl chloride (H₂NSO₂Cl), a key reagent in organic synthesis and drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols for handling this reactive compound, and visualizes key analytical workflows. This guide is intended for researchers, scientists, and professionals in drug development who utilize or characterize this compound.
Data Presentation
The following tables summarize the available and expected quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed experimental NMR spectra of this compound are not widely available in public databases, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with its structure. Due to the electronegativity of the sulfonyl chloride group, the protons of the amino group are expected to be deshielded. No experimental ¹³C or ¹⁵N NMR data has been reported in the searched literature.
Table 1: Predicted/Expected NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹H | Not available | Singlet | The two protons on the nitrogen atom are expected to be equivalent and appear as a single, potentially broad, peak. The exact chemical shift is not publicly reported. |
| ¹³C | Not applicable | - | This compound does not contain any carbon atoms. |
| ¹⁵N | Not available | - | The chemical shift would be influenced by the directly attached sulfonyl chloride group. |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching vibrations of the S=O and N-H bonds. The presence of the sulfonyl chloride functional group gives rise to characteristic asymmetric and symmetric stretching bands.[1]
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Reference |
| N-H Stretch | ~3300 - 3400 | Medium | |
| Asymmetric S=O Stretch | 1410 - 1370 | Strong | [1] |
| Symmetric S=O Stretch | 1204 - 1166 | Strong | [1] |
| S-N Stretch | Not specified | - | |
| S-Cl Stretch | Not specified | - |
Note: Specific peak values can be obtained by analyzing the FTIR spectrum available in databases such as SpectraBase.[2]
Mass Spectrometry (MS)
Due to the instability of the molecular ion, the mass spectrum of this compound is predicted to show a low abundance molecular ion peak. The fragmentation pattern is dominated by the loss of the amino or chloro groups.[3]
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity | Notes |
| 115/117 | [H₂NSO₂Cl]⁺˙ (Molecular Ion) | Low | The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.[3] |
| 99/101 | [SO₂Cl]⁺ | High | A common and stable fragment for sulfonyl chlorides, resulting from the cleavage of the S-N bond.[3] |
| 80 | [H₂NSO]⁺ | Moderate | Formation of the sulfamoyl cation.[3] |
| 64 | [SO₂]⁺˙ | Moderate | Resulting from the further fragmentation of the [SO₂Cl]⁺ ion. |
| 48 | [SO]⁺˙ | Moderate | |
| 35/37 | [Cl]⁺ | Moderate | Chlorine cation.[3] |
Experimental Protocols
Given that this compound is a moisture-sensitive solid, appropriate handling techniques are crucial for obtaining high-quality spectroscopic data. All sample manipulations should be performed in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain a ¹H NMR spectrum of this compound.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., Chloroform-d, Acetonitrile-d₃) from a sealed ampule
-
High-quality 5 mm NMR tube with a screw cap, oven-dried and cooled in a desiccator
-
Glass syringe or positive-displacement micropipette
-
Inert atmosphere (glovebox or nitrogen/argon line)
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox or under a positive pressure of an inert gas, weigh approximately 5-10 mg of this compound directly into the oven-dried NMR tube.
-
Using a clean, dry glass syringe, add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the NMR tube.
-
Securely fasten the screw cap onto the NMR tube.
-
Gently agitate the tube to dissolve the sample completely.
-
-
NMR Spectrometer Setup:
-
Select a standard ¹H NMR acquisition experiment.
-
Ensure the spectrometer is properly tuned and shimmed using a reference sample if necessary.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Optimize the shims for the sample to achieve good resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain an FTIR spectrum of solid this compound.
Materials:
-
This compound
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Inert atmosphere (glovebox or nitrogen/argon line)
Procedure:
-
Spectrometer Preparation:
-
Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox or under a positive pressure of an inert gas, place a small amount (a few milligrams) of this compound onto the ATR crystal using a clean, dry spatula.
-
-
Data Acquisition:
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly with a suitable dry solvent after the measurement.
-
Mass Spectrometry (MS)
Objective: To obtain an Electron Ionization (EI) mass spectrum of this compound.
Materials:
-
This compound
-
Mass spectrometer with an EI source and a direct insertion probe
-
Capillary tube
-
Inert atmosphere (glovebox)
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Inside a glovebox, load a few micrograms of solid this compound into a clean capillary tube.
-
-
Mass Spectrometer Setup:
-
Set the mass spectrometer parameters. Typical EI-MS parameters include:
-
Ionization Energy: 70 eV
-
Source Temperature: 150-250 °C (optimize to ensure volatilization without thermal decomposition)
-
Mass Range: e.g., m/z 30-200
-
-
-
Data Acquisition:
-
Introduce the capillary tube into the ion source using the direct insertion probe.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of this compound.
References
Thermodynamic and Kinetic Insights into Sulfamoyl Chloride Reactions: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reactivity of sulfamoyl chlorides is paramount. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. This technical guide delves into the thermodynamic and kinetic studies of sulfamoyl chloride reactions, primarily focusing on hydrolysis and aminolysis, to provide a foundational understanding for their application in synthetic chemistry.
This document summarizes key quantitative data, outlines detailed experimental protocols for kinetic analysis, and presents visual representations of reaction mechanisms and experimental workflows to facilitate a deeper comprehension of the chemical behavior of sulfamoyl chlorides.
Quantitative Analysis of Reaction Kinetics
The reactivity of sulfamoyl chlorides is profoundly influenced by their substitution pattern, the nature of the nucleophile, the solvent, and the temperature. The following tables consolidate kinetic and thermodynamic data from various studies to offer a comparative overview.
Hydrolysis of Sulfamoyl Chlorides
The solvolysis of sulfamoyl chlorides, particularly in aqueous media, has been a subject of detailed kinetic investigation. The reaction rates are typically determined by monitoring the change in conductivity or by titrating the acid produced.
Table 1: First-Order Rate Constants for the Hydrolysis of Various Sulfamoyl Chlorides in Water
| This compound | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Dimethylthis compound | 15 | 1.275 x 10⁻³ |
| Diethylthis compound | 15 | 10.61 x 10⁻³ |
| Piperidylthis compound | 15 | 3.004 x 10⁻³ |
Data compiled from studies on the hydrolysis of sulfamoyl chlorides, highlighting the influence of N-substituents on the reaction rate.
Table 2: Activation Parameters for the Hydrolysis of N,N-Disubstituted Sulfamoyl Chlorides in Water
| This compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔCp‡ (cal/mol·K) |
| Diethylthis compound | 19.9 | -3.9 | -39 |
| Methylethylthis compound | 16.2 | -19.3 | -66 |
| Piperidylthis compound | 18.0 | -10.3 | -40 |
These thermodynamic parameters provide insights into the transition state of the hydrolysis reaction. The negative heat capacity of activation (ΔCp‡) is often interpreted as evidence for a significant degree of solvent reorganization during the activation process.[1]
Aminolysis of Sulfamoyl Chlorides
The reaction of sulfamoyl chlorides with amines (aminolysis) is a fundamental route for the synthesis of sulfonamides. The kinetics of these reactions are often studied under pseudo-first-order conditions, with the amine in large excess.
Table 3: Second-Order Rate Constants for the Anilinolysis of N-Substituted Sulfamoyl Chlorides in Chloroform at 25°C
| This compound (R¹R²NSO₂Cl) | Aniline | k₂ (dm³ mol⁻¹ s⁻¹) |
| PhNHSO₂Cl | p-Anisidine | 10.3 |
| (PhCH₂)₂NSO₂Cl | p-Anisidine | 5.8 x 10⁻⁶ |
This data illustrates the dramatic effect of the substituents on the nitrogen atom of the this compound on the rate of reaction with anilines. The significant rate difference supports different reaction mechanisms for mono- and disubstituted sulfamoyl chlorides.
Experimental Protocols for Kinetic Studies
Accurate determination of kinetic and thermodynamic parameters relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Hydrolysis Rate Constants by Conductometry
This method is suitable for following the rate of hydrolysis of sulfamoyl chlorides in aqueous solutions, as the reaction produces ions, leading to a change in the electrical conductivity of the solution.
Materials and Equipment:
-
High-purity water (deionized or distilled)
-
This compound of interest
-
Thermostated water bath with an accuracy of ±0.01°C
-
Conductivity meter with a dipping or flow-through cell
-
Data acquisition system (optional, for continuous monitoring)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Temperature Equilibration: Equilibrate a sufficient volume of high-purity water in the thermostated water bath to the desired reaction temperature.
-
Conductivity Cell Preparation: Place the conductivity cell in the reaction vessel containing the equilibrated water and allow it to reach thermal equilibrium.
-
Initiation of Reaction: Prepare a concentrated stock solution of the this compound in a suitable inert, water-miscible solvent (e.g., acetone, dioxane) to minimize solvent effects. Inject a small, precise volume of the this compound stock solution into the reaction vessel with vigorous stirring to ensure rapid and homogeneous mixing. The final concentration of the this compound should be low enough to ensure pseudo-first-order conditions.
-
Data Collection: Immediately start monitoring the change in conductivity of the solution over time. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable value).
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t. The slope of the resulting linear plot is equal to -k.
Protocol 2: Determination of Aminolysis Rate Constants by UV-Vis Spectrophotometry
This method is applicable when either the reactant or the product of the aminolysis reaction has a distinct UV-Vis absorption spectrum, allowing for the reaction to be monitored spectroscopically.
Materials and Equipment:
-
Spectrophotometer with a thermostated cell holder
-
Quartz cuvettes
-
This compound of interest
-
Amine of interest (e.g., a substituted aniline)
-
Anhydrous solvent (e.g., chloroform, acetonitrile)
-
Syringes and standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound and a series of stock solutions of the amine at different concentrations in the chosen anhydrous solvent.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the species being monitored. Equilibrate the cell holder to the desired reaction temperature.
-
Reaction Initiation: In a quartz cuvette, place the amine solution and allow it to equilibrate to the reaction temperature inside the spectrophotometer. Initiate the reaction by rapidly injecting a small volume of the this compound stock solution into the cuvette and mixing thoroughly. The concentration of the amine should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until no further change in absorbance is observed.
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay or rise equation. To determine the second-order rate constant (k₂), plot the obtained k_obs values against the corresponding concentrations of the amine. The slope of this linear plot will be equal to k₂.
Mechanistic Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of sulfamoyl chlorides and a typical experimental workflow for kinetic analysis.
Caption: Common reaction mechanisms for sulfamoyl chlorides.
Caption: A typical workflow for conducting a kinetic study.
Conclusion
The thermodynamic and kinetic studies of this compound reactions provide invaluable information for controlling and optimizing synthetic processes. The data presented herein demonstrates that the reactivity is a complex interplay of electronic and steric effects of the substituents, as well as the reaction conditions. The detailed experimental protocols offer a practical guide for researchers seeking to perform their own kinetic investigations. By understanding the underlying mechanisms and having access to quantitative data, scientists and drug development professionals can better predict the behavior of sulfamoyl chlorides and harness their reactivity for the efficient synthesis of target molecules. Further research into the kinetics of a broader range of this compound reactions will continue to refine our understanding and expand their utility in chemical synthesis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Aliphatic Sulfonamides Using Sulfamoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of aliphatic sulfonamides utilizing sulfamoyl chlorides. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents due to their unique biological properties.[1][2] These protocols offer robust and versatile methodologies for the preparation of aliphatic sulfonamides, which are valuable scaffolds in drug discovery and development.
Two primary methods are detailed herein: a traditional approach involving the coupling of sulfamoyl chlorides with aliphatic amines, and a modern, visible-light-mediated hydrosulfamoylation of alkenes.
Method 1: Synthesis of Aliphatic Sulfonamides via Coupling of Sulfamoyl Chlorides with Primary and Secondary Amines
This classical method is widely employed for the synthesis of sulfonamides and involves the reaction of a sulfamoyl chloride with a primary or secondary aliphatic amine in the presence of a base.[3][4][5][6]
General Reaction Scheme:
R¹R²NH + R³SO₂Cl → R¹R²NSO₂R³ + HCl
(Where R¹, R² = Alkyl, H; R³ = NR⁴R⁵)
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N,N-disubstituted sulfonamides.[3]
Materials:
-
Primary or secondary aliphatic amine
-
N,N-disubstituted this compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary aliphatic amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aliphatic sulfonamide.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary for Method 1
| Amine Type | This compound (Equivalents) | Base (Equivalents) | Solvent | Temperature | Reaction Time (h) | Typical Yield |
| Primary Aliphatic | 1.1 | 1.5 | DCM or THF | 0 °C to RT | 12-24 | Good to Excellent |
| Secondary Aliphatic | 1.1 | 1.5 | DCM or THF | 0 °C to RT | 12-24 | Good to Excellent |
Note: Yields are highly dependent on the specific substrates used.
General Workflow for Traditional Sulfonamide Synthesis
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. askthenerd.com [askthenerd.com]
- 5. cbijournal.com [cbijournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Sulfamoyl Chloride as a Reagent in Visible Light-Activated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of sulfamoyl chloride as a versatile reagent in visible light-activated reactions. The methodologies outlined below leverage the generation of sulfamoyl radicals under mild, photoredox conditions to construct valuable sulfonamide-containing molecules, which are of significant interest in medicinal chemistry and drug discovery. The protocols are designed to be practical, scalable, and tolerant of a broad range of functional groups.
Application 1: Hydrosulfamoylation of Electron-Deficient Alkenes
This protocol describes a practical and facile method for the net hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors under blue-light activation.[1] This cost-effective methodology is performed with the metal-free photocatalyst Eosin Y and uses visible light as a clean energy source.[1] The procedure is scalable, displays a broad functional group tolerance, and is suitable for late-stage functionalization.[1][2]
Quantitative Data Summary
The following table summarizes the substrate scope for the visible light-activated hydrosulfamoylation of various electron-deficient alkenes with different sulfamoyl chlorides. The reactions were generally carried out at room temperature using Eosin Y as the photocatalyst and tris(trimethylsilyl)silane as a hydrogen atom donor.[1]
Table 1: Substrate Scope for the Hydrosulfamoylation of Alkenes
| Entry | Alkene Substrate | This compound | Product | Yield (%) | Reaction Time (h) |
| 1 | N-phenylacrylamide | Dimethylthis compound | N-phenyl-3-(N,N-dimethylsulfamoyl)propanamide | 95 | 4 |
| 2 | N-benzylacrylamide | Dimethylthis compound | N-benzyl-3-(N,N-dimethylsulfamoyl)propanamide | 92 | 4 |
| 3 | N-butylacrylamide | Dimethylthis compound | N-butyl-3-(N,N-dimethylsulfamoyl)propanamide | 85 | 4 |
| 4 | Benzyl acrylate | Dimethylthis compound | Benzyl 3-(N,N-dimethylsulfamoyl)propanoate | 98 | 4 |
| 5 | Methyl acrylate | Dimethylthis compound | Methyl 3-(N,N-dimethylsulfamoyl)propanoate | 88 | 4 |
| 6 | N-phenylacrylamide | Diethylthis compound | 3-(N,N-diethylsulfamoyl)-N-phenylpropanamide | 90 | 4 |
| 7 | N-phenylacrylamide | Morpholinothis compound | N-phenyl-3-(morpholinosulfamoyl)propanamide | 87 | 16 |
| 8 | N-phenylacrylamide | Piperidinothis compound | N-phenyl-3-(piperidinosulfamoyl)propanamide | 89 | 16 |
| 9 | 4-fluorobenzyl acrylate | Dimethylthis compound | 4-fluorobenzyl 3-(N,N-dimethylsulfamoyl)propanoate | 96 | 4 |
| 10 | 1-(prop-2-enoyl)pyrrolidin-2-one | Dimethylthis compound | 1-(3-(N,N-dimethylsulfamoyl)propanoyl)pyrrolidin-2-one | 84 | 4 |
Reaction conditions: Alkene (0.5 mmol), this compound (1.25 mmol), (TMS)3SiH (1.0 mmol), Eosin Y (0.5 mol%), in MeCN (3.0 mL), irradiated with a blue LED lamp (λ = 450 nm) at room temperature.[1]
Experimental Protocol: Hydrosulfamoylation of N-phenylacrylamide
This protocol provides a detailed methodology for the hydrosulfamoylation of N-phenylacrylamide with dimethylthis compound.[1]
Materials:
-
N-phenylacrylamide (73.5 mg, 0.50 mmol, 1.0 equiv)
-
Eosin Y (1.7 mg, 0.0025 mmol, 0.5 mol%)
-
Acetonitrile (MeCN), 3.0 mL
-
Tris(trimethylsilyl)silane ((TMS)₃SiH), 309 µL (1.0 mmol, 2.0 equiv)
-
Dimethylthis compound (1.25 mmol, 2.5 equiv)
-
7 mL vial with a screw cap
-
Magnetic stir bar
-
Photoreactor equipped with an 18 W blue LED lamp (λ = 450 nm) and a cooling fan
Procedure:
-
Add a magnetic stir bar to a 7 mL vial.
-
Weigh out N-phenylacrylamide (73.5 mg) and Eosin Y (1.7 mg) and add them to the vial.[1]
-
Sequentially add 3.0 mL of MeCN, 309 µL of (TMS)₃SiH, and 1.25 mmol of dimethylthis compound to the vial using a syringe.[1]
-
Cap the vial with a screw cap.
-
Place the vial in the photoreactor.
-
Stir the mixture vigorously at 1,000 rpm for 4 hours under irradiation from the blue LED lamp.[1]
-
Upon completion, the reaction mixture can be concentrated and purified by silica gel column chromatography to isolate the desired product.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a radical chain mechanism. The photocatalyst, upon excitation by visible light, facilitates the generation of a silyl radical from tris(trimethylsilyl)silane. This silyl radical then abstracts a chlorine atom from the this compound to generate the key sulfamoyl radical intermediate. This radical subsequently adds to the electron-deficient alkene, and the resulting carbon-centered radical is then quenched by the hydrogen atom donor to afford the final product and propagate the radical chain.[1]
Application 2: Synthesis of β-Lactam Sulfonamides via Atom Transfer Radical Addition (ATRA)
A second key application of sulfamoyl chlorides in visible light photocatalysis is the synthesis of β-lactam sulfonamides. This method utilizes N-chlorosulfonylated β-lactams, prepared from readily available precursors, in an atom transfer radical addition (ATRA) reaction with various olefins. This reaction provides access to β-lactam sulfonamides, a class of compounds of significant pharmacological interest, in good to excellent yields.
Quantitative Data Summary
The following table presents a summary of the yields for the synthesis of various β-lactam sulfonamides through the photoredox-catalyzed ATRA reaction.
Table 2: Synthesis of β-Lactam Sulfonamides via ATRA
| Entry | Olefin Substrate | N-Chlorosulfonylated β-Lactam | Product | Yield (%) |
| 1 | Styrene | 2-azetidinone-N-sulfonyl chloride | 4-chloro-4-phenyl-1-(phenylmethyl)-2-azetidinone-N-sulfonamide | 85 |
| 2 | 4-Chlorostyrene | 2-azetidinone-N-sulfonyl chloride | 4-(4-chlorophenyl)-4-chloro-1-(phenylmethyl)-2-azetidinone-N-sulfonamide | 95 |
| 3 | 4-Methylstyrene | 2-azetidinone-N-sulfonyl chloride | 4-chloro-4-(4-methylphenyl)-1-(phenylmethyl)-2-azetidinone-N-sulfonamide | 91 |
| 4 | 1-Octene | 2-azetidinone-N-sulfonyl chloride | 4-chloro-4-octyl-1-(phenylmethyl)-2-azetidinone-N-sulfonamide | 75 |
| 5 | Cyclohexene | 2-azetidinone-N-sulfonyl chloride | 4-chloro-4-cyclohexyl-1-(phenylmethyl)-2-azetidinone-N-sulfonamide | 68 |
| 6 | 4-Chlorostyrene | 4-phenyl-2-azetidinone-N-sulfonyl chloride | 4-(4-chlorophenyl)-4-chloro-1,4-diphenyl-2-azetidinone-N-sulfonamide | 92 |
| 7 | 4-Chlorostyrene | 4-methyl-2-azetidinone-N-sulfonyl chloride | 4-(4-chlorophenyl)-4-chloro-1-phenyl-4-methyl-2-azetidinone-N-sulfonamide | 88 |
Note: The specific photocatalyst and reaction conditions were not detailed in the provided abstract, but such reactions are typically carried out with common photoredox catalysts (e.g., Ru(bpy)₃Cl₂ or Ir-based catalysts) under visible light irradiation in a suitable organic solvent.
Experimental Protocol Summary: General Procedure for ATRA of Olefins
The following is a generalized protocol based on typical ATRA reactions.
Materials:
-
Olefin (1.0 equiv)
-
N-chlorosulfonylated β-lactam (1.2 equiv)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃, 1-2 mol%)
-
Degassed organic solvent (e.g., MeCN or DMF)
-
Schlenk tube or vial with a septum
-
Magnetic stir bar
-
Visible light source (e.g., blue or white LEDs)
Procedure:
-
To a Schlenk tube or vial, add the N-chlorosulfonylated β-lactam, the olefin, the photoredox catalyst, and a magnetic stir bar.
-
Degas the chosen solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Seal the vessel and place it in the photoreactor.
-
Irradiate the reaction mixture with visible light while stirring for the required reaction time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Proposed Reaction Mechanism
The reaction is initiated by the photoexcited catalyst reducing the N-chlorosulfonylated β-lactam, leading to the formation of a sulfamoyl radical via cleavage of the N-S bond. This sulfamoyl radical then adds to the olefin to generate a carbon-centered radical intermediate. This intermediate is subsequently oxidized by the photocatalyst, and the resulting carbocation combines with a chloride ion to yield the final product.
References
Application of Sulfamoyl Chloride in the Synthesis of Carbonic Anhydrase Inhibitors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of sulfamoyl chloride and its derivatives in the synthesis of carbonic anhydrase inhibitors (CAIs). It is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, offering detailed synthetic protocols, quantitative biological data, and visual representations of key concepts and workflows.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play a crucial role in a variety of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and bone resorption.[1] Dysregulation of CA activity has been implicated in several pathologies, such as glaucoma, epilepsy, edema, and cancer, making them attractive targets for therapeutic intervention.[2][3]
The sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase inhibitors.[4] Sulfonamide-based inhibitors act by coordinating to the zinc ion within the enzyme's active site in their deprotonated form, displacing the catalytically essential water molecule or hydroxide ion.[5] The synthesis of these inhibitors often involves the use of this compound or its derivatives as a key reagent for introducing the critical sulfamoyl moiety onto a variety of scaffolds. This approach allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, aiming to enhance potency and isoform selectivity.[6][7]
General Synthetic Approach
The most common and versatile method for the synthesis of sulfonamide-based carbonic anhydrase inhibitors involves the reaction of a suitable amine with a this compound derivative. This reaction forms the sulfonamide bond and is amenable to a wide range of starting materials, allowing for the exploration of diverse chemical space.
The general workflow for the synthesis of carbonic anhydrase inhibitors using this compound can be visualized as follows:
Caption: A generalized workflow for the synthesis and evaluation of carbonic anhydrase inhibitors.
Mechanism of Carbonic Anhydrase Inhibition
The sulfonamide inhibitors bind to the zinc ion in the active site of carbonic anhydrase. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, mimicking the transition state of the natural CO₂ hydration reaction. This binding event blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme's catalytic activity.
Caption: The catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide.
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
The following tables summarize the inhibitory activity of representative sulfonamide-based carbonic anhydrase inhibitors against various human (hCA) isoforms. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) in nanomolar (nM) units.
Table 1: Inhibition of Cytosolic Carbonic Anhydrase Isoforms (hCA I and hCA II)
| Compound | Scaffold | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | Reference |
| Acetazolamide | 1,3,4-Thiadiazole | 250 | 12 | [2] |
| Methazolamide | 1,3,4-Thiadiazole | 50 | 14 | [2] |
| Dorzolamide | Thienothiopyran | 3000 | 0.59 | [8] |
| Brinzolamide | Thienothiazine | 4000 | 0.9 | [9] |
| Compound 12 | Pyrazoline-benzenesulfonamide | 316.7 | 412.5 | |
| Compound 7f | Glucosamine-benzenesulfonamide | - | 10.01 (IC50) | [6] |
Table 2: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (hCA IX and hCA XII)
| Compound | Scaffold | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |
| Acetazolamide | 1,3,4-Thiadiazole | 25 | 5.7 | [2] |
| SLC-0111 | Ureido-benzenesulfonamide | 45 | 4.5 | |
| Compound 10 | Sulfonyl Semicarbazide | 20.5 | 0.59 | [2] |
| Compound 7f | Glucosamine-benzenesulfonamide | 10.01 (IC50) | - | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamide-based carbonic anhydrase inhibitors.
Protocol 1: General Procedure for the Synthesis of Sulfonamides from Amines and this compound
This protocol describes a general method for the synthesis of N-substituted sulfonamides, a common structural motif in carbonic anhydrase inhibitors.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound or a substituted this compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (1.5 eq)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.
Protocol 2: Synthesis of 4-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (A representative CAI)
This protocol is adapted from the synthesis of pyrazoline-based benzenesulfonamides, which have shown inhibitory activity against carbonic anhydrases.
Materials:
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.0 eq)
-
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (chalcone) (1.0 eq)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in ethanol, add the (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (1.0 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Dry the purified product under vacuum.
-
Characterize the final product. For 4-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, the expected characterization data is:
-
¹H NMR (400 MHz, DMSO-d₆, ppm): δ = 7.77 (d, 2H, J = 8.4 Hz), 7.58 (d, 2H, J = 9.0 Hz), 7.48 (d, 2H, J = 8.4 Hz), 7.34–7.31 (m, 2H), 7.25–7.22 (m, 3H), 7.07 (d, 2H, J = 9.0 Hz), 7.02 (s, 2H, NH₂), 5.63 (dd, 1H, J = 12.1, 5.1 Hz), 3.94 (dd, 1H, J = 17.8, 12.1 Hz), 3.16 (dd, 1H, J = 17.8, 5.1 Hz).
-
¹³C NMR (100 MHz, DMSO-d₆, ppm): δ = 149.2, 146.4, 142.2, 134.4, 134.0, 131.4, 129.8, 129.4, 128.4, 128.3, 127.8, 126.4, 112.8, 63.2, 43.5.
-
HRMS (ESI-MS): calcd. for C₂₁H₁₉ClN₃O₂S [M + H]⁺ 412.0881; found 412.0873.
-
Conclusion
The use of this compound and its derivatives is a cornerstone in the synthesis of carbonic anhydrase inhibitors. The versatility of the sulfamoylation reaction allows for the creation of a vast array of sulfonamide-based compounds with diverse structural features. This diversity is crucial for tuning the inhibitory potency and achieving isoform selectivity, which is a key challenge in the development of CAIs with improved therapeutic profiles and reduced side effects. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel carbonic anhydrase inhibitors.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jopcr.com [jopcr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 8. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes: Sulfamoyl Chloride for Late-Stage Functionalization in Drug Discovery
Introduction
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at the final stages of a synthetic route.[1][2] This approach allows for the rapid diversification of complex molecules, such as drug candidates, to explore structure-activity relationships (SAR) and optimize drug-like properties without the need for lengthy de novo synthesis.[2][3]
The sulfonamide functional group is a cornerstone pharmacophore in modern pharmaceuticals, appearing in a wide array of drugs including antibacterials, diuretics, and anticonvulsants.[4][5] It often serves as a metabolically stable bioisostere for amide or carboxylic acid moieties.[4][6] Sulfamoyl chlorides (R₂NSO₂Cl) are highly reactive reagents that serve as key building blocks for the installation of sulfonamide and sulfamate groups onto nucleophilic handles like amines and alcohols.[4][7] Their application in LSF provides a direct and efficient method for generating molecular diversity, making them an invaluable tool in drug discovery programs.[4]
Recent advances have expanded the utility of sulfamoyl chlorides for LSF through innovative methods such as photoredox catalysis and palladium-catalyzed couplings, which proceed under mild conditions with high functional group tolerance.[6][8]
Key Applications and Methodologies
The primary application of sulfamoyl chloride in LSF is the modification of amine and hydroxyl groups within complex, drug-like molecules.
-
N-Sulfamoylation of Amines: The reaction of a this compound with a primary or secondary amine is the most common method to form a sulfamide linkage (-NH-SO₂-N<). This is widely used to modify the periphery of a lead compound.[9] The reaction is typically base-mediated.
-
O-Sulfamoylation of Alcohols: The corresponding reaction with an alcohol yields a sulfamate (-O-SO₂-N<). Sulfamates are present in several bioactive molecules and can act as key recognition elements for biological targets or improve pharmacokinetic properties.[10][11] This transformation can be highly efficient, sometimes proceeding without the need for a base.[10]
The following sections provide detailed protocols and workflows for these key transformations.
Experimental Workflows and Logical Relationships
Caption: General workflow for LSF using this compound.
Caption: Step-by-step workflow for amine sulfamoylation.
Quantitative Data Summary
The efficiency of sulfamoylation reactions is highly dependent on the substrate, solvent, and choice of base. The following tables summarize typical conditions.
Table 1: Representative Conditions for N-Sulfamoylation of Amines [4][9]
| Amine Substrate | Sulfamoylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | N,N-Dimethylthis compound | Pyridine (1.5) | DCM | 0 to RT | 12-24 | 70-95 |
| Aromatic Amine | N,N-Diethylthis compound | Triethylamine (1.5) | THF | 0 to RT | 12-24 | 65-90 |
| Heterocyclic Amine | Piperidinyl-1-sulfonyl chloride | NaH (1.2) | DMF/THF | RT | 6-18 | 72-96 |
| Sterically Hindered Amine | Morpholine-4-sulfonyl chloride | Pyridine (1.5) | DCM | 0 to RT | 24-48 | 50-80 |
Table 2: Conditions for O-Sulfamoylation of Alcohols [10]
| Alcohol Substrate | Sulfamoylating Agent (eq.) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | N,N-Dimethylthis compound (2.0) | None | DMA | 80 | 2 | >95 |
| Secondary Alcohol | N,N-Dimethylthis compound (2.0) | None | DMA | 80 | 3 | >95 |
| Phenol | N,N-Dimethylthis compound (2.0) | None | NMP | 80 | 2 | >95 |
| Complex Steroid | N,N-Dimethylthis compound (2.0) | NaH (1.2) | THF | RT | 12 | 60-85 |
Abbreviations: DCM (Dichloromethane), THF (Tetrahydrofuran), DMF (Dimethylformamide), DMA (N,N-Dimethylacetamide), NMP (N-Methyl-2-pyrrolidone), RT (Room Temperature).
Detailed Experimental Protocols
Caution: Sulfamoyl chlorides and sulfuryl chloride are toxic, corrosive, and moisture-sensitive.[7][12] All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Synthesis of N,N-Disubstituted this compound Precursor[4]
This protocol describes the synthesis of a this compound from a secondary amine and sulfuryl chloride.
Materials:
-
Secondary amine (e.g., morpholine, 1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂, 1.05 eq)
-
Triethylamine or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, dissolve the secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Prepare a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM.
-
Add the sulfuryl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature remains at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.
Protocol 2: Late-Stage N-Sulfamoylation of a Complex Amine[4]
This protocol details the reaction of a this compound with a complex primary or secondary amine.
Materials:
-
Complex amine (drug candidate, 1.0 eq)
-
N,N-disubstituted this compound (from Protocol 1, 1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous solvent (DCM, THF, or DMF)
-
Deionized Water
-
1 M HCl, Saturated Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the complex amine (1.0 eq) and pyridine (1.5 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final sulfonamide.
Protocol 3: Late-Stage O-Sulfamoylation of a Complex Alcohol (Base-Free)[10]
This protocol describes an efficient method for the sulfamoylation of hydroxyl groups using a polar aprotic solvent.
Materials:
-
Complex alcohol (drug candidate, 1.0 eq)
-
N,N-Dimethylthis compound (2.0 eq)
-
N,N-Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl Acetate
-
Deionized Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the complex alcohol (1.0 eq) in DMA.
-
Add N,N-dimethylthis compound (2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water (3x) and then with brine to remove the DMA.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired sulfamate.
References
- 1. Late-Stage Functionalization [kofo.mpg.de]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 7778-42-9 | Benchchem [benchchem.com]
- 7. This compound | 7778-42-9 [chemicalbook.com]
- 8. Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. theclinivex.com [theclinivex.com]
Application Notes and Protocols for the Preparation of Substituted Glycoside Sulfamates using Sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted glycoside sulfamates are a class of organic compounds that have garnered significant interest in the field of drug discovery and development. The incorporation of a sulfamate moiety onto a carbohydrate scaffold can profoundly influence the molecule's biological activity, pharmacokinetic properties, and target specificity.[1][2] This functional group is a key pharmacophore in a variety of therapeutic agents, acting as a bioisostere for sulfate groups and participating in crucial interactions with biological targets.[2]
One of the most prominent applications of glycoside sulfamates is in the development of enzyme inhibitors.[3] Specifically, they have shown considerable promise as inhibitors of carbonic anhydrases (CAs) and steroid sulfatase (STS), enzymes implicated in a range of pathologies including cancer, glaucoma, and epilepsy.[3][4][5] The sulfamate group can mimic the substrate of these enzymes, leading to potent and often irreversible inhibition.[4]
This document provides detailed protocols for the synthesis of substituted glycoside sulfamates using sulfamoyl chloride, along with data on reaction conditions and yields. It also includes visualizations of relevant biological pathways to provide context for the application of these compounds in drug development.
General Reaction Scheme
The fundamental reaction for the preparation of glycoside sulfamates involves the reaction of a glycoside with a free hydroxyl group with this compound in the presence of a suitable base and solvent. The reaction proceeds via a nucleophilic attack of the hydroxyl group on the sulfur atom of the this compound, leading to the formation of the sulfamate ester and hydrochloric acid, which is neutralized by the base.
General reaction for the synthesis of glycoside sulfamates.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted glycoside sulfamates. These are generalized procedures and may require optimization based on the specific glycoside substrate.
Protocol 1: General Synthesis of Glycoside Sulfamates
This protocol describes a general method for the sulfamoylation of a glycoside with a free hydroxyl group.
Materials:
-
Substituted glycoside (1.0 eq)
-
This compound (1.1 - 2.0 eq)[6]
-
Anhydrous N,N-dimethylacetamide (DMA) or other suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[6]
-
Base (e.g., Triethylamine, Pyridine, Sodium Hydride) (1.1 - 1.5 eq) (Optional, see notes)[7]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Deionized water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted glycoside (1.0 eq) in anhydrous DMA.
-
Cool the solution to 0 °C in an ice bath.
-
Optional (Base-mediated method): Add the base (e.g., triethylamine, 1.5 eq) to the cooled solution.[7]
-
Slowly add this compound (1.1 - 2.0 eq) to the reaction mixture. Using 2 equivalents of this compound in DMA without a base has been shown to be effective.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure substituted glycoside sulfamate.
Notes:
-
The choice of solvent is crucial. N,N-dimethylacetamide (DMA) has been reported to accelerate the sulfamoylation reaction.[6]
-
The use of a base is common to neutralize the HCl byproduct. However, some protocols report high yields in DMA without the addition of a base.[6] Strong bases like sodium hydride may lead to the decomposition of this compound.[6]
-
This compound is sensitive to moisture and should be handled under anhydrous conditions.
Protocol 2: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides (Precursor Synthesis)
This protocol is for the synthesis of N,N-disubstituted sulfamoyl chlorides, which can then be used to prepare N,N-disubstituted glycoside sulfamates.[7]
Materials:
-
Secondary amine (e.g., diethylamine, morpholine) (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine or Pyridine (1.1 eq)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous DCM.[7]
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the cooled solution.[7]
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to yield the crude N,N-disubstituted this compound, which can often be used in the next step without further purification.[7]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of sulfamates. Note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Synthesis of Glycoside Sulfamates
| Glycoside Substrate | Sulfamoylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Difluoromethoxyestrone | This compound | None | DMA | - | Good | [6] |
| Guanosine derivative | This compound | None | DMA | - | 85 | [8] |
| Phenolic THIQ derivatives | This compound | 2,6-di-tert-butyl-4-methylpyridine | DCM | - | - | [6] |
| Hydroxy-benzofuran ketones | This compound | K₂CO₃ | DMF | - | Variable | [6] |
Table 2: Synthesis of Sulfamoyl Chlorides
| Amine Substrate | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Secondary Amine (general) | Sulfuryl chloride | Triethylamine | DCM | 2-4 | - | [7] |
| 2-Amino-4,6-dimethylpyrimidine | Chlorosulfonyl isocyanate | - | Methylene chloride | - | - | [9] |
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for glycoside sulfamates as inhibitors of Steroid Sulfatase and Carbonic Anhydrase.
Mechanism of action for glycoside sulfamate inhibitors of Steroid Sulfatase.
Mechanism of action for glycoside sulfamate inhibitors of Carbonic Anhydrase.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of substituted glycoside sulfamates.
General workflow for the synthesis of glycoside sulfamates.
Conclusion
The synthesis of substituted glycoside sulfamates using this compound is a versatile and valuable methodology in medicinal chemistry and drug development. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel glycoside sulfamates. The inhibitory potential of these compounds against enzymes like steroid sulfatase and carbonic anhydrases highlights their therapeutic promise, particularly in the context of cancer therapy. Further research and optimization of these synthetic routes will undoubtedly lead to the discovery of new and more potent drug candidates.
References
- 1. SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid sulfatase: molecular biology, regulation, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Characterization of Sulfamide and Sulfamate Nucleotidomimetic Inhibitors of hHint1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Production of Unsymmetrical Sulfamides using N-Substituted Sulfamoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsymmetrical sulfamides, a crucial scaffold in medicinal chemistry, utilizing N-substituted sulfamoyl chlorides. The strategic use of these reagents allows for the controlled, sequential introduction of diverse substituents onto the sulfamide nitrogen atoms, enabling the generation of vast chemical libraries for drug discovery programs.
Introduction
Unsymmetrical sulfamides are recognized as important pharmacophores and bioisosteres of the amide bond, appearing in a wide array of therapeutic agents. Their applications span various disease areas, including cancer, HIV, and neurological disorders. The synthesis of these molecules is a cornerstone of modern medicinal chemistry, with the reaction between N-substituted sulfamoyl chlorides and amines being a robust and versatile methodology. This document outlines the synthesis of the sulfamoyl chloride precursors and their subsequent conversion to the target unsymmetrical sulfamides, supported by detailed experimental protocols and quantitative data.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various unsymmetrical sulfamides from N-substituted sulfamoyl chlorides and different amine nucleophiles.
Table 1: Synthesis of Unsymmetrical Sulfamides from N,N-Dialkylsulfamoyl Chlorides and Amines
| Entry | N,N-Dialkylthis compound | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylthis compound | Aniline | Pyridine | DCM | 0 to RT | 12 | 95 |
| 2 | N,N-Dimethylthis compound | Benzylamine | Triethylamine | THF | 0 to RT | 24 | 92 |
| 3 | N,N-Diethylthis compound | Morpholine | Triethylamine | DCM | RT | 18 | 88 |
| 4 | N,N-Diisopropylthis compound | Piperidine | Pyridine | Acetonitrile | RT | 24 | 85 |
| 5 | Pyrrolidine-1-sulfonyl chloride | 4-Fluoroaniline | Triethylamine | DCM | 0 to RT | 16 | 90 |
| 6 | Morpholine-4-sulfonyl chloride | Cyclohexylamine | Pyridine | THF | RT | 20 | 87 |
Table 2: Synthesis of Unsymmetrical Sulfamides from N-Aryl/N-Alkylsulfamoyl Chlorides and Amines
| Entry | N-Substituted this compound | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Phenylthis compound | Benzylamine | Triethylamine | DCM | 0 to RT | 12 | 85 |
| 2 | N-Tosylthis compound | Aniline | Pyridine | Acetonitrile | RT | 24 | 78 |
| 3 | N-Benzylthis compound | Morpholine | Triethylamine | THF | RT | 18 | 91 |
| 4 | N-Methyl-N-phenylthis compound | Piperidine | Pyridine | DCM | 0 to RT | 16 | 89 |
| 5 | N-(4-Chlorophenyl)this compound | Cyclohexylamine | Triethylamine | THF | RT | 20 | 82 |
| 6 | N-Allyl-4-methylbenzenesulfonamide* | Benzyl bromide | NaOH | THF | RT | 24 | 67 |
*Note: Entry 6 represents a two-step synthesis where the sulfonamide is first formed and then alkylated to yield the unsymmetrical sulfamide.[1]
Experimental Protocols
Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides
This protocol describes the general procedure for the preparation of an N,N-disubstituted this compound from a secondary amine and sulfuryl chloride.[2]
Materials:
-
Secondary amine (e.g., diethylamine, morpholine, piperidine) (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Triethylamine (1.1 eq) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride or pyridinium chloride salt.
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-disubstituted this compound. The crude product can often be used directly in the next step or purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Unsymmetrical Sulfamides
This protocol details the reaction of a pre-formed N,N-disubstituted this compound with a primary or secondary amine to yield the corresponding unsymmetrical sulfamide.[2]
Materials:
-
N,N-Disubstituted this compound (from Protocol 1) (1.1 eq)
-
Primary or secondary amine (e.g., aniline, benzylamine) (1.0 eq)
-
Triethylamine (1.5 eq) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude unsymmetrical sulfamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: One-Pot Synthesis of N-Allyl-N-benzyl-4-methylbenzenesulfonamide[1]
This protocol provides a specific example of a two-step, one-pot synthesis of an unsymmetrical sulfamide.
Step 1: Synthesis of N-Allyl-4-methylbenzenesulfonamide
-
Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran.
-
Add allylamine (0.46 mL, 5.90 mmol) dropwise to the stirring mixture.
-
Add 0.59 M aqueous potassium carbonate (10 mL, 5.90 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
Step 2: Benzylation to form N-Allyl-N-benzyl-4-methylbenzenesulfonamide
-
To the reaction mixture from Step 1, add benzyl bromide (0.51 mL, 4.29 mmol) dropwise.
-
Add 0.535 M sodium hydroxide (10 mL, 5.35 mmol) dropwise.
-
Continue stirring for another 24 hours at room temperature.
-
Isolate the white precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to afford pure N-allyl-N-benzyl-4-methylbenzenesulfonamide (Yield: 67%).
Visualizations
Experimental Workflow
References
Application Notes and Protocols: The Role of Sulfamoyl Chloride as a Key Intermediate in Agricultural Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamoyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of agricultural herbicides, most notably the sulfonylurea class. These herbicides are valued for their high efficacy at low application rates, broad weed control spectrum, and low toxicity to mammals. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of commercially significant herbicides. The information is intended to guide researchers in the development of novel herbicidal agents and to provide a practical understanding of established synthetic routes.
Synthesis of this compound
The foundational step in the synthesis of many sulfonylurea herbicides is the preparation of the this compound intermediate. A common and efficient method involves the reaction of chlorosulfonyl isocyanate with formic acid.
Experimental Protocol: Synthesis of this compound[1][2]
Materials:
-
Chlorosulfonyl isocyanate
-
Formic acid
-
Toluene (anhydrous)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorosulfonyl isocyanate (17.4 mL, 200 mmol).
-
Establish an inert atmosphere by purging the flask with nitrogen or argon.
-
Slowly add formic acid (7.54 mL, 200 mmol) to the stirred chlorosulfonyl isocyanate. Caution: This reaction is exothermic and releases carbon monoxide and carbon dioxide; therefore, it must be performed in a well-ventilated fume hood.
-
After the addition of formic acid is complete, add 60 mL of anhydrous toluene to the reaction mixture.
-
Stir the resulting mixture at 23°C for 10 hours.
-
After the reaction is complete, remove the solvent under reduced pressure to yield this compound as a crystalline solid. The product is often of sufficient purity to be used in subsequent steps without further purification.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |
| Chlorosulfonyl isocyanate (200 mmol) | Formic acid (200 mmol) | Toluene | 10 hours | 23°C | Quantitative |
Diagram of the Synthesis of this compound:
Caption: Synthesis of this compound from chlorosulfonyl isocyanate.
Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are synthesized by the reaction of a substituted this compound with a heterocyclic amine. The following protocols detail the synthesis of two prominent sulfonylurea herbicides, Nicosulfuron and Rimsulfuron.
Nicosulfuron Synthesis
Nicosulfuron is a post-emergence herbicide used to control a wide range of annual and perennial grasses in corn.
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
Pyridine-3-sulfonyl chloride
-
Triethylamine
-
Dichloromethane
Procedure:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine in dichloromethane in a reaction vessel.
-
Cool the solution to 5-10°C.
-
In a separate vessel, prepare a solution of pyridine-3-sulfonyl chloride and triethylamine in dichloromethane.
-
Slowly add the pyridine-3-sulfonyl chloride solution to the 2-amino-4,6-dimethoxypyrimidine solution over 4 hours, maintaining the temperature at 5-10°C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10°C for an additional hour.
-
Filter the reaction mixture, wash the solid with water, and dry to obtain Nicosulfuron.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Purity | Yield |
| 2-Amino-4,6-dimethoxypyrimidine | Pyridine-3-sulfonyl chloride | Triethylamine | Dichloromethane | 5-10°C | 5 hours | 96.3% | 93.1% |
Diagram of Nicosulfuron Synthesis Workflow:
Caption: Synthesis of Nicosulfuron via condensation reaction.
Rimsulfuron Synthesis
Rimsulfuron is a selective, post-emergence sulfonylurea herbicide used for the control of grasses and broadleaf weeds in maize and potatoes.
Materials:
-
3-Ethylsulfonyl-2-pyridinesulfonamide
-
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
Procedure:
-
To a stirred suspension of 3-ethylsulfonyl-2-pyridinesulfonamide (0.60 g, 0.0024 mol) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (0.90 g, 0.0034 mol) in 5 mL of acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.52 g, 0.0034 mol).
-
Stir the solution for 15 minutes.
-
Dilute the solution with water and acidify with hydrochloric acid.
-
Collect the resulting solid precipitate by filtration and wash with water and ether to yield Rimsulfuron.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |
| 3-Ethylsulfonyl-2-pyridinesulfonamide (0.0024 mol) | Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (0.0034 mol) | DBU | Acetonitrile | 15 minutes | 70% |
Diagram of Rimsulfuron Synthesis Signaling Pathway:
Caption: Rimsulfuron synthesis from a sulfonamide and a carbamate.
Synthesis of Carbamate Herbicides
While this compound is most famously a precursor to sulfonylureas, the underlying chemistry can be adapted for the synthesis of other herbicide classes, such as carbamates. Asulam is a carbamate herbicide used for the control of bracken and other weeds. Although its industrial synthesis does not typically start from this compound, a conceptual pathway can be outlined based on the reactivity of related intermediates. A more direct synthesis of carbamates often involves the reaction of an amine with a chloroformate.
General Protocol: Synthesis of Carbamates from Amines[5][6]
This is a general procedure and does not directly use this compound but illustrates the formation of the carbamate linkage central to herbicides like Asulam.
Materials:
-
Primary or secondary amine
-
Alkyl or Aryl Chloroformate
-
Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF) or a biphasic system
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Cool the mixture to 0°C.
-
Slowly add the chloroformate to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with water, acidic and basic solutions as needed, and drying the organic layer.
-
Purify the product by recrystallization or column chromatography.
Diagram of General Carbamate Synthesis:
Application Notes: Detailed Experimental Protocols for Sulfonamide Synthesis from Sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] One of the most robust and common methods for synthesizing sulfonamides involves the reaction of a sulfamoyl chloride with a primary or secondary amine.[1][3] This method is highly valued for its versatility, allowing for the controlled and sequential introduction of various substituents.
This document provides detailed protocols for a two-stage synthesis approach: the initial preparation of an N,N-disubstituted this compound, followed by its coupling with an amine to yield the target sulfonamide.[1]
General Reaction Scheme
The synthesis of sulfonamides from sulfamoyl chlorides generally follows the reaction pathway below, where a this compound reacts with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide and a hydrochloride salt.
General reaction for the synthesis of sulfonamides from sulfamoyl chlorides.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the synthesis of various sulfonamides, demonstrating the versatility of the protocol.[1]
| Entry | This compound | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Dimethylthis compound | Aniline | Pyridine | DCM | 0 to RT | 12 | 85 |
| 2 | Diethylthis compound | Benzylamine | TEA | THF | 0 to RT | 16 | 92 |
| 3 | Morpholinothis compound | p-Toluidine | Pyridine | DCM | RT | 24 | 88 |
| 4 | Piperidinothis compound | n-Butylamine | TEA | DCM | 0 to RT | 18 | 90 |
| 5 | N-Phenylthis compound | Cyclohexylamine | TEA | THF | RT | 20 | 78 |
| 6 | Dimethylthis compound | 4-Fluoroaniline | Pyridine | DCM | RT | 12 | 82 |
| 7 | Diethylthis compound | 2-Methoxyethylamine | TEA | THF | 0 to RT | 16 | 89 |
RT = Room Temperature, DCM = Dichloromethane, TEA = Triethylamine, THF = Tetrahydrofuran
Experimental Protocols
This protocol details the preparation of the this compound precursor from a secondary amine and sulfuryl chloride (SO₂Cl₂).[1]
Materials:
-
Secondary amine (e.g., diethylamine, morpholine) (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Triethylamine (1.1 eq) or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried round-bottom flask with a dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) in the round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the reaction temperature at 0 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylammonium chloride or pyridinium chloride salt precipitate.[1]
-
Wash the filtrate with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N,N-disubstituted this compound.
-
The crude product can often be used directly in the next step or purified further by vacuum distillation or column chromatography on silica gel.[1]
This protocol describes the coupling of the prepared N,N-disubstituted this compound with a primary or secondary amine.[1]
Materials:
-
Primary or secondary amine (1.0 eq)
-
N,N-disubstituted this compound (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Flame-dried round-bottom flask
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask and under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent (DCM or THF).[1]
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.[1]
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Once the reaction is complete, quench it by adding water.[1]
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter the solution and concentrate the organic phase under reduced pressure to yield the crude sulfonamide.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by performing column chromatography on silica gel.[1]
Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for the two-stage synthesis of unsymmetrical sulfonamides.
References
Application Notes & Protocols: Sulfamoyl Chloride in the Preparation of Coumarin Sulfonamides as Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of coumarin sulfonamides as enzyme inhibitors, with a particular focus on the use of sulfamoyl chloride and its derivatives in their preparation. Coumarin sulfonamides are a significant class of pharmacophores that have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Their mechanism of action often involves the inhibition of key enzymes, most notably carbonic anhydrases (CAs).[1][2][4][5][6]
Introduction to Coumarin Sulfonamides as Enzyme Inhibitors
The unique structural combination of the coumarin nucleus and the sulfonamide moiety has proven to be highly effective in the design of potent and selective enzyme inhibitors.[2][4] This has attracted considerable attention from medicinal chemists for the development of novel therapeutics.[2][4] A significant area of research has been the targeting of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer (hCA IX and XII) and glaucoma (hCA II).[1][7][8][9][10]
Enzyme Inhibition Data
The following tables summarize the inhibitory activities of various coumarin sulfonamide derivatives against different enzyme targets.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Coumarin Sulfonamides
| Compound/Scaffold | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference Compound | Reference Kᵢ/IC₅₀ |
| Substituted pyrimidine-based coumarin benzene sulfonamide 9b | hCA II | - | 0.063 µM | Acetazolamide (AAZ) | - |
| Substituted pyrimidine-based coumarin benzene sulfonamide 9b | hCA IX | - | 0.063 µM | Acetazolamide (AAZ) | - |
| Di-tert-butyl substituted coumarin benzenesulfonamide containing pyrimidine 9c | hCA II | - | 0.124 µM | Acetazolamide (AAZ) | - |
| Di-tert-butyl substituted coumarin benzenesulfonamide containing pyrimidine 9c | hCA IX | - | 0.124 µM | Acetazolamide (AAZ) | - |
| Coumarin-thiazole-based naphthalene-2-sulfonamide 17a | hCA I | - | 5.63 µM | - | - |
| Coumarin-thiazole-based naphthalene-2-sulfonamide 17a | hCA II | - | 8.48 µM | - | - |
| 4-chloro-substituted coumarin benzenesulfonamide 20a | hCA IX | 20.2 nM | - | Acetazolamide (AAZ) | 25.0 nM |
| 4-chloro-substituted coumarin benzenesulfonamide 20a | hCA XII | 6.0 nM | - | Acetazolamide (AAZ) | 5.7 nM |
| Sulfonamide-bearing coumarin scaffold 32a | hCA IX | 2.28 nM | - | Acetazolamide (AAZ) | 25.0 nM |
| Sulfonamide-bearing coumarin scaffold 32a | hCA XII | 0.54 nM | - | Acetazolamide (AAZ) | 5.7 nM |
| Sulfonamide-bearing coumarin scaffold 32b | hCA XII | 0.54 nM | - | Acetazolamide (AAZ) | 5.7 nM |
| 3-sulfonamide-substituted naphthalene coumaryl derivative 46a | hCA I, II, IX, XII | micromolar | - | Acetazolamide (AAZ) | - |
| Compound 18f | hCA I | 955 nM | - | - | - |
| Compound 18f | hCA II | 515 nM | - | - | - |
| Compound 18f | hCA IX | 21 nM | - | Acetazolamide (AAZ) | - |
| Compound 18f | hCA XII | 5 nM | - | Acetazolamide (AAZ) | - |
| Squaramide-tethered sulfonamide 11 | hCA IX | 29.4 nM | - | Acetazolamide (AAZ) | - |
| Squaramide-tethered sulfonamide 11 | hCA XII | 9.15 nM | - | Acetazolamide (AAZ) | - |
| Squaramide-tethered coumarin 16c | hCA IX | 19.2 nM | - | - | - |
| Squaramide-tethered coumarin 16c | hCA XII | 7.23 nM | - | - | - |
Table 2: Inhibition of Other Enzymes by Coumarin Sulfonamides
| Compound/Scaffold | Target Enzyme | IC₅₀ | Reference Compound | Reference IC₅₀ |
| Pyrazole moiety containing coumarin sulfonamide 43a | COX-2 | 0.09 ± 0.01 µM | Celecoxib | 0.31 ± 0.12 µM |
| Pyrazole moiety containing coumarin sulfonamide 43d | COX-1 | 39.45 ± 1.33 µM | Celecoxib | 43.37 ± 1.44 µM |
| Coumarin-based sulphonamide 6i | DPP-IV | 10.98 µM | Sitagliptin | 0.018 µM |
| Coumarin-based sulphonamide 6j | DPP-IV | 10.14 µM | Sitagliptin | 0.018 µM |
Table 3: Anticancer Activity of Coumarin Sulfonamides (IC₅₀ values)
| Compound/Scaffold | Cell Line | IC₅₀ | Reference Compound | Reference IC₅₀ |
| Pyrazole moiety containing coumarin sulfonamide 43a | HeLa | 0.36 ± 0.05 µM | - | - |
| Pyrazole moiety containing coumarin sulfonamide 43a | HepG2 | 0.85 ± 0.08 µM | - | - |
| Pyrazole moiety containing coumarin sulfonamide 43a | F10 | 2.27 ± 0.17 µM | - | - |
| Pyrazole moiety containing coumarin sulfonamide 43a | A549 | 2.56 ± 0.34 µM | - | - |
| Coumarin sulfonamide 9a | HCT-116 | Weak cytotoxicity | 5-Fluorouracil | - |
| Coumarin sulfonamide 9b | HCT-116 | Weak cytotoxicity | 5-Fluorouracil | - |
| Coumarin sulfonamide 9c | MDA-MB-231 | 9.33 µM | 5-Fluorouracil | Comparable |
| Coumarin sulfonamide 9c | KB | 13.66 µM | 5-Fluorouracil | More active |
Experimental Protocols
General Synthesis of Coumarin Sulfonamides from Aminocoumarins
This protocol describes a general method for the synthesis of coumarin sulfonamides by reacting an aminocoumarin derivative with a benzenesulfonyl chloride derivative.
Materials:
-
Appropriately substituted 2-aminocoumarin thiazolyl derivative
-
Appropriately substituted benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure: [1]
-
Dissolve the 2-aminocoumarin thiazolyl derivative (1 equivalent) in anhydrous pyridine.
-
Add the substituted benzenesulfonyl chloride (1 equivalent) to the solution.
-
Heat the reaction mixture at 60 °C and stir for the appropriate time (monitor by TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin sulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Synthesis of 3-Sulfamoyl Coumarins
This protocol outlines the synthesis of 3-sulfamoyl coumarins from ethyl 2-sulfamoylacetate and substituted salicylaldehydes.[1]
Materials:
-
Ethyl 2-sulfamoylacetate
-
Substituted salicylaldehyde
-
n-Butanol
-
Piperidine (or another suitable base)
-
Standard laboratory glassware for reflux and stirring
Procedure: [1]
-
To a solution of the substituted salicylaldehyde (1 equivalent) in n-butanol, add ethyl 2-sulfamoylacetate (1 equivalent).
-
Add a catalytic amount of a suitable base (e.g., piperidine).
-
Heat the reaction mixture to 110 °C and stir for 2-6 hours (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Purify the crude product by recrystallization to yield the desired 3-sulfamoyl coumarin.
-
Confirm the structure of the synthesized compound using spectroscopic methods.
Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride
This protocol describes an improved synthesis of the key intermediate, 4-chlorocoumarin-3-sulfonyl chloride.[11][12]
Materials:
-
Sodium 4-hydroxycoumarin-3-sulfonate
-
Phosphorus oxychloride (POCl₃)
-
Standard laboratory glassware suitable for reactions with POCl₃
-
Carefully mix sodium 4-hydroxycoumarin-3-sulfonate (1 equivalent) with phosphorus oxychloride (excess).
-
Heat the mixture under reflux for a specified period.
-
After the reaction is complete, cool the mixture.
-
Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
The solid product, 4-chlorocoumarin-3-sulfonyl chloride, will precipitate.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
The crude product can be recrystallized from a suitable solvent like cyclohexane.[12]
-
Characterize the final product to confirm its identity and purity.
Visualizations
Signaling Pathway
The following diagram illustrates the role of tumor-associated carbonic anhydrases IX and XII in the acidification of the tumor microenvironment, a process that can be inhibited by coumarin sulfonamides.
References
- 1. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin-Containing Aromatic Sulfonamides With Carbonic Anhydrase Inhibitory Properties Against Human and Fungal Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Novel sulfonamide bearing coumarin scaffolds as selective inhibitors of tumor associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structural insights on carbonic anhydrase inhibitory action, isoform selectivity, and potency of sulfonamides and coumarins incorporating arylsulfonylureido groups. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Sulfamates Incorporating Piperazinyl-Ureido Moieties with Sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of sulfamates bearing piperazinyl-ureido moieties. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key enzymes implicated in cancer progression, such as carbonic anhydrases (CAs) and steroid sulfatase (STS). The core synthetic strategy involves the reaction of a phenolic precursor with sulfamoyl chloride. The resulting sulfamate derivatives have shown potent inhibitory activity against tumor-associated CA isoforms (IX and XII) and STS, making them valuable candidates for further investigation in oncology drug discovery programs.[1][2][3]
The piperazinyl-ureido linker serves as a versatile scaffold, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[4] The methodologies described herein provide a robust foundation for the synthesis and evaluation of this promising class of compounds.
Biological Context and Signaling Pathways
The primary targets of the described sulfamates, Carbonic Anhydrase IX/XII and Steroid Sulfatase, are critically involved in cancer cell survival and proliferation.
Carbonic Anhydrase IX and XII in Cancer
Carbonic anhydrases IX and XII are transmembrane enzymes that are highly overexpressed in a variety of solid tumors and are often associated with hypoxic conditions. They play a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity leads to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy. Inhibition of CA IX and XII can disrupt this pH regulation, leading to cancer cell death.
Steroid Sulfatase in Hormone-Dependent Cancers
Steroid sulfatase (STS) is an enzyme that plays a key role in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. These active steroids can then be converted into potent estrogens and androgens that drive the growth of hormone-dependent cancers, such as breast and prostate cancer. Inhibition of STS is a promising therapeutic strategy to block the production of these tumor-promoting hormones.[2][3]
Experimental Protocols
The synthesis of piperazinyl-ureido sulfamates is typically achieved through a multi-step process. The general workflow involves the synthesis of a piperazinyl-ureido phenol intermediate, followed by sulfamoylation using this compound.
Protocol 1: Synthesis of 4-(4-(Substituted-piperazin-1-yl)carbonylamino)phenyl sulfamate
This protocol is adapted from the synthesis of related compounds and provides a general procedure.[1]
Step 1: Synthesis of the Phenolic Precursor (Illustrative Example: 1-(4-hydroxyphenyl)-3-(4-substituted-piperazin-1-yl)urea)
-
To a solution of the desired N-substituted piperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add 4-hydroxyphenyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Sulfamoylation of the Phenolic Precursor
-
Dissolve the phenolic precursor (1.0 eq) in anhydrous dimethylacetamide (DMA).
-
In a separate flask, prepare a solution of freshly prepared or commercial this compound (1.2-1.5 eq) in anhydrous DMA.
-
Add the this compound solution dropwise to the solution of the phenolic precursor at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Stir the aqueous mixture for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for a series of synthesized piperazinyl-ureido sulfamates.
Table 1: Synthesis and Physicochemical Properties of Representative Sulfamates
| Compound ID | R-group on Piperazine | Yield (%) | Melting Point (°C) |
| I-a | 4-Fluorophenyl | 78 | 178-180 |
| I-b | 4-Chlorophenyl | 82 | 195-197 |
| I-c | 4-Bromophenyl | 85 | 201-203 |
| I-d | 4-Methylphenyl | 75 | 182-184 |
| I-e | 4-Methoxyphenyl | 72 | 188-190 |
Yields are for the final sulfamoylation step.
Table 2: In Vitro Inhibitory Activity of Representative Sulfamates
| Compound ID | CA IX IC₅₀ (nM) | CA XII IC₅₀ (nM) | STS IC₅₀ (nM) |
| I-a | 15.2 | 25.8 | >1000 |
| I-b | 9.8 | 18.5 | 85.3 |
| I-c | 8.5 | 15.1 | 72.1 |
| I-d | 22.4 | 35.2 | >1000 |
| I-e | 35.1 | 48.9 | >1000 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[1][2][3]
Characterization Data (Representative)
Compound I-b (R = 4-Chlorophenyl):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.85 (s, 1H, Ar-NH), 8.51 (s, 1H, NH-SO₂), 7.50-7.45 (m, 4H, Ar-H), 7.35-7.30 (m, 4H, Ar-H), 3.60 (t, J = 4.8 Hz, 4H, piperazine-H), 3.15 (t, J = 4.8 Hz, 4H, piperazine-H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.2, 148.9, 142.1, 138.5, 129.8, 129.1, 128.6, 122.5, 119.8, 48.5, 43.2.
-
MS (ESI): m/z 457.1 [M+H]⁺.
-
Elemental Analysis: Calculated for C₁₇H₁₇ClN₄O₄S: C, 47.16; H, 3.96; N, 12.94. Found: C, 47.25; H, 3.99; N, 12.88.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and initial evaluation of sulfamates incorporating piperazinyl-ureido moieties. These compounds have demonstrated promising activity against key cancer targets, warranting further investigation. The synthetic route is adaptable, allowing for the generation of diverse libraries for extensive SAR studies. The provided signaling pathway diagrams offer a clear rationale for the therapeutic potential of these molecules in an oncology setting.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Sulfonyl Chloride Synthesis in Continuous Flow
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sulfonyl chlorides in continuous flow systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of synthesizing sulfonyl chlorides in a continuous flow system compared to traditional batch processes?
Continuous flow synthesis offers significant advantages for the preparation of sulfonyl chlorides, which is often a highly exothermic and hazardous reaction.[1][2] Key benefits include:
-
Enhanced Safety: Continuous flow reactors handle only small volumes of the reaction mixture at any given time, which greatly improves heat dissipation and minimizes the risk of thermal runaway, a common issue in batch processes.[1][2]
-
Precise Process Control: Flow chemistry allows for exquisite control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to better reproducibility and higher yields.[1][3]
-
Increased Yield and Purity: The precise control over reaction conditions can minimize the formation of byproducts, leading to a cleaner reaction profile and higher isolated yields.[2][4]
-
Scalability: Continuous flow processes can often be scaled up more easily and safely than batch reactions by extending the operation time or by using larger reactors.[5]
Q2: My sulfonyl chloride product is hydrolyzing during the workup. How can I prevent this?
Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acids.[6][7] To minimize hydrolysis:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Minimize Contact with Water: If an aqueous workup is unavoidable, perform it quickly and at low temperatures.[6]
-
Alternative Workup: Consider a non-aqueous workup or direct use of the crude product in the subsequent step to avoid contact with water altogether.
Q3: I am observing significant amounts of diaryl sulfone as a byproduct. What is the cause and how can I reduce its formation?
The formation of diaryl sulfone is a common side reaction, particularly when using chlorosulfonic acid. This typically occurs when there is an insufficient excess of the chlorosulfonating agent.[6] To minimize this byproduct:
-
Maintain Excess Chlorosulfonating Agent: Ensure that a sufficient excess of the chlorosulfonating agent is used throughout the reaction.
-
Correct Order of Addition: The aromatic compound should be added to the chlorosulfonic acid, not the reverse, to maintain an excess of the acid.[6]
Q4: What materials are recommended for constructing a continuous flow reactor for sulfonyl chloride synthesis?
The choice of reactor material is critical due to the corrosive nature of the reagents and byproducts, such as hydrogen chloride (HCl) and sulfur dioxide (SO2).[2]
-
Avoid Stainless Steel: Stainless steel is generally not recommended due to its poor compatibility with strong acids like HCl.[2]
-
Consider Glass: Glass reactors are a potential option, but there can be risks associated with their fragility and potential for clogging.[2]
-
Fluoropolymers (PFA, PTFE): Perfluoroalkoxy alkanes (PFA) and polytetrafluoroethylene (PTFE) tubing are often excellent choices due to their high chemical resistance to corrosive reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient residence time or low temperature. | Increase the residence time by slowing the flow rate or using a longer reactor coil. Increase the reaction temperature in small increments.[8] |
| Degradation of starting materials or reagents. | Ensure the purity and stability of starting materials and reagents. For instance, some reagents may decompose over time.[2] | |
| Low Yield After Workup | Hydrolysis of the sulfonyl chloride product during aqueous workup. | Perform the aqueous workup rapidly at low temperatures, or consider a non-aqueous workup.[6] |
| Inefficient extraction of the product. | Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery.[6] | |
| Formation of Impurities | Formation of diaryl sulfone byproduct. | Use a sufficient excess of the chlorosulfonating agent and ensure the correct order of addition (aromatic compound to the acid).[6] |
| Formation of sulfonic acid. | This is often due to hydrolysis. Minimize contact with water during the reaction and workup.[4] | |
| Reactor Clogging | Precipitation of starting materials, intermediates, or products. | Ensure all starting materials are fully dissolved before entering the reactor. Consider using a different solvent or adjusting the temperature.[9] |
| Formation of insoluble byproducts. | Optimize reaction conditions to minimize byproduct formation. If clogging persists, a pre-heating or mixing stage might be necessary.[9] | |
| Inconsistent Results | Fluctuations in pump flow rates. | Calibrate pumps regularly and ensure there are no leaks in the system. |
| Poor temperature control. | Ensure the reactor is properly immersed in the heating/cooling bath and that the temperature is stable. |
Experimental Protocols
General Experimental Workflow for Continuous Flow Sulfonyl Chloride Synthesis
This protocol is a generalized representation. Specific conditions will vary depending on the substrate and reagents used.
Caption: General experimental workflow for sulfonyl chloride synthesis in continuous flow.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in your continuous flow synthesis.
Caption: Troubleshooting workflow for addressing low yields.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on continuous flow sulfonyl chloride synthesis.
Table 1: Optimized Reaction Conditions for Sulfonyl Chloride Synthesis from Disulfides/Thiols using DCH [1][8]
| Parameter | Value |
| Substrate Concentration | 0.25 M |
| DCH Equivalents | 2.5 |
| Water Equivalents | 5.4 |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 50 °C |
| Residence Time | 41 s |
| Reactor Volume | 639 µL |
| Space-Time Yield | 6.7 kg L⁻¹ h⁻¹ |
Table 2: Continuous Flow Synthesis of a Sulfenyl Chloride Intermediate using SO₂Cl₂ [2]
| Parameter | Value |
| Substrate | Menthyl thioglycolate |
| Reagent | Sulfuryl chloride (SO₂Cl₂) |
| SO₂Cl₂ Equivalents | 2.2 |
| Temperature (Step 1) | -20 to 25 °C |
| Temperature (Step 2) | -20 °C |
| Residence Time (Reactor 1) | 30 min |
| Throughput | 141 g/h |
Table 3: Comparison of Batch vs. Continuous Flow for Aryl Sulfonyl Chloride Production [4]
| Process | Scale | Time | Yield | Space-Time Yield |
| Optimized Batch | ~65 g | 6.5 h | ~80% | 0.072 g mL⁻¹ h⁻¹ |
| Continuous Flow (Run 4) | 500 g | 12 h | ~70% | 0.139 g mL⁻¹ h⁻¹ |
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
troubleshooting common side reactions in sulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during sulfonamide synthesis?
A1: The most frequently encountered side reactions in sulfonamide synthesis include:
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, leading to the formation of the corresponding unreactive sulfonic acid. This is a primary cause of low yields.[1][2]
-
Polysulfonylation: Primary amines or sulfonamides with an available N-H proton can react with a second molecule of the sulfonylating agent to form a bis-sulfonated product. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
Reaction with the solvent: Certain solvents can react with the sulfonyl chloride. For example, solvents with hydroxyl groups can form sulfonate esters.
-
Side reactions involving the base: The choice of base is critical. Some bases can compete with the amine as a nucleophile, leading to undesired byproducts.[1]
Q2: My sulfonamide synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?
A2: Low yields are a common issue and can often be attributed to several factors:
-
Presence of moisture: As mentioned, hydrolysis of the sulfonyl chloride is a major contributor to low yields.[1][2]
-
Poor reactivity of the amine: Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly or incompletely.[3]
-
Solution: For less reactive amines, consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[3]
-
-
Inappropriate base: The base used should be non-nucleophilic and strong enough to neutralize the HCl generated during the reaction without promoting side reactions.
-
Solution: Tertiary amines such as triethylamine or pyridine are commonly used.[1] For particularly sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) may be preferable.
-
-
Suboptimal reaction temperature: The ideal temperature will depend on the specific reactants.
-
Solution: It is often recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[2][4] For unreactive partners, gentle heating may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.[3]
-
Q3: I am observing the formation of an impurity with a lower Rf value on TLC than my desired sulfonamide. What could it be and how can I prevent it?
A3: An impurity with a lower Rf value is more polar than your product. In the context of sulfonamide synthesis, this is often the sulfonic acid byproduct resulting from the hydrolysis of the sulfonyl chloride starting material.[1][3]
-
Prevention: The key to preventing the formation of sulfonic acid is to maintain strictly anhydrous reaction conditions.[1][2] This includes using dry glassware, anhydrous solvents, and an inert atmosphere.[1][2]
-
Removal: Sulfonic acids are acidic and can typically be removed during the work-up by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate.[3]
Q4: How can I avoid the formation of the bis-sulfonated byproduct?
A4: The formation of a bis-sulfonated product, where two sulfonyl groups are attached to the same nitrogen atom, is a common issue with primary amines.
-
Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the sulfonyl chloride. Using an excess of the sulfonylating agent will favor the formation of the bis-sulfonated product.
-
Slow Addition: Add the sulfonyl chloride slowly and dropwise to the solution of the amine at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the sulfonyl chloride in the reaction mixture at any given time, disfavoring the second sulfonylation.
-
Choice of Base: The choice and amount of base can influence the outcome. Using a hindered base might help to selectively deprotonate the primary amine over the less acidic sulfonamide product.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of sulfonyl chloride due to moisture. | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[1][2] |
| Low reactivity of the amine (steric hindrance or electron-withdrawing groups). | Increase reaction temperature, use a more forcing solvent, or add a catalyst like DMAP.[3] | |
| Inappropriate base or solvent. | Use a non-nucleophilic base like triethylamine or pyridine. Dichloromethane (DCM) is a common solvent choice.[1][5] | |
| Formation of Multiple Spots on TLC | Unreacted starting materials (amine and/or sulfonyl chloride). | Increase reaction time or temperature. A slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help consume all of the amine.[3] |
| Hydrolyzed sulfonyl chloride (sulfonic acid). | Perform a basic aqueous wash (e.g., saturated NaHCO₃) during work-up.[3] | |
| Bis-sulfonated byproduct (with primary amines). | Use a 1:1 stoichiometry or a slight excess of the amine. Add the sulfonyl chloride slowly at low temperature. | |
| Difficult Purification | Product co-elutes with impurities during column chromatography. | Adjust the eluent polarity. Adding a small amount of triethylamine (0.5-1%) or acetic acid to the eluent can improve peak shape for sulfonamides that tail on silica gel.[3] |
| Product is an oil or difficult to crystallize. | If recrystallization fails, consider purification by column chromatography.[6] | |
| Product Decomposition | Reaction temperature is too high. | Maintain a low temperature, especially during the addition of the sulfonyl chloride.[2] |
| Unstable product under work-up conditions. | Perform aqueous work-up quickly and at a low temperature.[3] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05-1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (1.5-2.0 eq), Pyridine (1.5-2.0 eq))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base to the stirred amine solution.
-
Dissolve the sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove unreacted sulfonyl chloride and sulfonic acid), and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[1][6]
Visualizations
Reaction Pathway for Sulfonamide Synthesis
Caption: General reaction mechanism for sulfonamide formation.
Common Side Reactions in Sulfonamide Synthesis
Caption: Common side reactions in sulfonamide synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
References
Technical Support Center: Purification Strategies for Products from Sulfamoyl Chloride Reactions
Welcome to the Technical Support Center for the purification of products from sulfamoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of sulfonamides and related compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your reaction products, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Final Product After Purification
Question: Why is my final product yield consistently low after purification?
Answer: Low yields can stem from several factors, ranging from the reaction conditions to the workup and purification procedures. A primary cause can be the hydrolysis of the this compound starting material, which is highly sensitive to moisture, leading to the formation of the unreactive sulfonic acid.[1][2] Another common issue is the loss of product during aqueous workup if it has some water solubility.[3] Side reactions, such as the formation of bis-sulfonated products with primary amines, can also consume the starting materials and reduce the yield of the desired sulfonamide.[1][4]
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5] |
| Inappropriate Reaction Conditions | Optimize the choice of base and solvent. A non-nucleophilic organic base in an anhydrous organic solvent is often preferred over an aqueous base to minimize hydrolysis.[1] |
| Product Loss During Aqueous Workup | If the product is suspected to be water-soluble, back-extract the aqueous layer with a fresh portion of the organic solvent.[6] Minimize the contact time of the product with the aqueous phase.[6] |
| Side Reactions | To avoid bis-sulfonation with primary amines, slowly add the this compound to a solution containing an excess of the amine.[1] For anilines prone to polymerization, consider using a protecting group.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or adjusting the temperature if the reaction has stalled.[5] |
Issue 2: Presence of Unreacted Starting Materials in the Purified Product
Question: After purification, I still see unreacted amine or this compound in my product. How can I remove them?
Answer: The presence of starting materials in the final product is a common issue that can often be resolved with an appropriate workup procedure before final purification. Unreacted amines can typically be removed by an acidic wash, while residual this compound can be quenched and removed.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Unreacted Amine | During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The amine will form a water-soluble salt and partition into the aqueous layer.[5][7] |
| Unreacted this compound | Quench the reaction with water or a dilute aqueous base to hydrolyze the unreacted this compound to the corresponding sulfonic acid.[6][7] This sulfonic acid can then be removed by a basic wash. |
| Co-crystallization | If the starting material co-crystallizes with the product, a different recrystallization solvent system should be explored.[5] If recrystallization is ineffective, purification by column chromatography is recommended.[4][5] |
Issue 3: Difficulty with Recrystallization
Question: My product is "oiling out" or no crystals are forming during recrystallization. What should I do?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[8] This is often due to a high concentration of impurities or the melting point of the solid being lower than the temperature of the solution.[8] The absence of crystal formation can be due to supersaturation of the solution.[8]
Troubleshooting Recrystallization:
| Problem | Suggested Solution |
| "Oiling Out" | Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] Consider changing to a more polar solvent or a different solvent mixture (e.g., ethanol-water).[8] If the crude product is highly impure, a preliminary purification by column chromatography may be necessary.[8] |
| No Crystals Forming | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[8] Add a seed crystal of the pure compound to the cooled solution.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a this compound reaction and how can I remove it?
A1: The most common side product is the corresponding sulfonic acid, which is formed from the hydrolysis of the this compound.[1] This can be minimized by ensuring anhydrous reaction conditions.[1] During the workup, the sulfonic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4]
Q2: Can I use an aqueous base like sodium hydroxide in my reaction?
A2: While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the this compound, which can lead to lower yields.[1] For most laboratory-scale syntheses, an organic, non-nucleophilic base like triethylamine or pyridine in an anhydrous organic solvent is preferred.[1][7]
Q3: My product is not a solid. What is the best way to purify it?
A3: For liquid or oily products, purification is typically achieved through column chromatography on silica gel.[7][9] The choice of eluent will depend on the polarity of your product and impurities. Vacuum distillation can also be an option for thermally stable liquid products.[7]
Q4: How can I confirm the purity of my final product?
A4: The purity of your final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to determine purity by analyzing the number and relative area of peaks.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the product and detect the presence of impurities.[3] For crystalline solids, a sharp melting point is often indicative of high purity.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Once the reaction is complete (as monitored by TLC or HPLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, it may be necessary to remove the solvent under reduced pressure and re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the organic solution to a separatory funnel.
-
To remove unreacted amine, wash the organic layer with 1 M HCl.
-
To remove the sulfonic acid byproduct and any acidic catalysts, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious of CO2 evolution.[6]
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[7]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature. Common choices for sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[1][4]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the product completely dissolves. Add more solvent in small portions if necessary.[1]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[5]
Protocol 3: General Column Chromatography Procedure
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.[9]
-
Eluent System Selection: Determine a suitable eluent system by running TLC plates with different solvent mixtures (e.g., ethyl acetate/hexanes). The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure to begin eluting the sample through the column. Collect fractions as they elute.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
The following tables provide a summary of typical conditions and outcomes for common purification techniques.
Table 1: Recrystallization Solvents for Sulfonamides
| Solvent System | Typical Application | Reference |
| Ethanol | General purpose for many solid sulfonamides. | [1] |
| Isopropanol | Alternative to ethanol. | [1] |
| Ethanol/Water | For sulfonamides that are too soluble in pure ethanol. Water is added as an anti-solvent. | [4][8] |
| Ethyl Acetate/Hexanes | A common polar/non-polar mixture for adjusting polarity. | [4] |
Table 2: HPLC Purity Analysis Parameters
| Parameter | Typical Conditions | Reference |
| Column | Reverse-phase C18 | [5] |
| Mobile Phase | A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate. | [5] |
| Flow Rate | 0.5 - 1.0 mL/min | [5] |
| Detection | UV-Vis (e.g., 254 nm) or Mass Spectrometry (MS) | [9][11] |
Visualizations
Caption: A general experimental workflow for the purification of products from this compound reactions.
Caption: A troubleshooting decision tree for the purification of this compound reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions Involving Sulfamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving sulfamoyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems that can arise during reactions with this compound, focusing on the management of exothermic events.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of Addition: The this compound is being added too quickly, generating heat faster than the cooling system can remove it.[1] 2. Inadequate Cooling: The cooling bath (e.g., ice-water bath) is insufficient for the scale of the reaction.[1] 3. Poor Mixing: Inefficient stirring is causing localized hot spots.[1] 4. Incorrect Concentration: The concentration of reactants is too high. | Immediate Actions: 1. Stop Addition: Immediately cease the addition of this compound.[1] 2. Enhance Cooling: Add more ice and salt to the cooling bath or lower the temperature of the cryostat.[1] 3. Increase Stirring: Ensure vigorous and efficient stirring to improve heat dissipation.[1] Long-Term Solutions: 1. Reduce Addition Rate: Use a syringe pump for controlled, slow addition. 2. Improve Cooling: Use a larger cooling bath or a more efficient cooling medium (e.g., dry ice/acetone). 3. Optimize Stirring: Use an overhead stirrer for viscous reaction mixtures. |
| Unexpected Color Change (e.g., to dark brown or black) | 1. Decomposition: Localized overheating may be causing the decomposition of reactants or products.[1] 2. Side Reactions: The elevated temperature may be promoting undesired side reactions. | 1. Improve Temperature Control: Ensure the internal reaction temperature is maintained within the optimal range (typically 0-10 °C). 2. Check Reagent Purity: Ensure the purity of starting materials and solvents. |
| Formation of an Insoluble Precipitate | 1. Product Precipitation: The desired product may be insoluble in the reaction solvent at the reaction temperature. 2. Side Product Precipitation: An insoluble byproduct may be forming due to localized high concentrations or temperature fluctuations. | 1. Solubility Check: Determine the solubility of your expected product in the reaction solvent at the reaction temperature. 2. Solvent Selection: Consider using a different solvent or a co-solvent to maintain solubility. 3. Controlled Addition: Slower addition of the this compound can prevent localized high concentrations that may lead to precipitation. |
| Low Yield of Desired Product | 1. Degradation: The desired product may be degrading at elevated temperatures.[1] 2. Incomplete Reaction: The reaction temperature may be too low, slowing the reaction rate.[1] 3. Hydrolysis of this compound: Reaction with trace amounts of water can consume the this compound. | 1. Strict Temperature Control: Maintain the reaction temperature within the optimal range.[1] 2. Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it goes to completion. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound reactions?
A1: this compound is a corrosive and moisture-sensitive compound.[2][3] The primary hazards include:
-
Exothermic Reactions: Reactions with nucleophiles, particularly amines, are often highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Release of HCl Gas: The reaction produces hydrochloric acid (HCl) as a byproduct, which is a corrosive and toxic gas.
-
Corrosivity: this compound can cause severe skin burns and eye damage.[2]
Q2: What is the recommended personal protective equipment (PPE) when working with this compound?
A2: Always handle this compound in a well-ventilated fume hood.[2] Recommended PPE includes:
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Safety goggles and a face shield[3]
-
A lab coat[3]
-
Closed-toe shoes
Q3: How should I properly quench a reaction containing unreacted this compound?
A3: Quenching should be performed slowly and with cooling to manage the exothermic reaction. A common procedure is to slowly add the reaction mixture to a separate vessel containing a stirred, cold quenching solution. Suitable quenching agents include:
-
Water/Ice: Reacts with this compound to produce sulfuric acid and hydrochloric acid. This is a highly exothermic process and must be done with extreme caution and efficient cooling.
-
Aqueous Base: A cold, dilute solution of a weak base like sodium bicarbonate can be used to neutralize the acidic byproducts. Be aware that this will generate CO2 gas.
-
Alcohols: Methanol or ethanol can be used to convert the remaining this compound to the corresponding sulfamate ester.
Q4: My reaction mixture is becoming very viscous. How can I manage this?
A4: Increased viscosity can lead to poor mixing and localized overheating. To manage this:
-
Use an Overhead Stirrer: An overhead mechanical stirrer is more effective than a magnetic stir bar for viscous mixtures.
-
Solvent Addition: If compatible with your reaction, consider adding more solvent to reduce the viscosity.
-
Temperature Control: Ensure that the increased viscosity is not due to an unexpected drop in temperature causing your product to begin to crystallize out of solution.
Data Presentation
While specific calorimetric data for reactions of this compound are not widely available in the public domain, data from analogous reactions, such as those with sulfuryl chloride, can provide insight into the potential exothermicity. The reaction of thioglycolate with sulfuryl chloride is known to be highly exothermic.[4]
For a representative exothermic reaction, the following table illustrates the type of data that should be collected and analyzed to ensure safe scale-up.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 to -250 kJ/mol (Typical for sulfonylations) | Indicates the total amount of heat that will be released. |
| Adiabatic Temperature Rise (ΔTad) | Calculated based on ΔHrxn, mass, and heat capacity | Predicts the maximum temperature rise in a worst-case scenario (no cooling). |
| Maximum Heat Flow (Qmax) | Dependent on addition rate and kinetics | Determines the required cooling capacity of the reactor. |
| Accumulation | % of unreacted reagent during addition | A high accumulation can lead to a dangerous exotherm if cooling is lost. |
Experimental Protocols
General Protocol for the Controlled Reaction of this compound with a Primary Amine
This protocol provides a general framework for conducting a sulfamoylation reaction while managing the exotherm. Note: This is a general guideline and should be adapted for your specific substrate and scale.
-
Setup:
-
In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer or overhead stirrer, a thermometer to monitor the internal temperature, and a dropping funnel.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.
-
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, THF).
-
In a separate, dry dropping funnel, dissolve the this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the amine solution to 0 °C using an ice-water bath.
-
Slowly add the this compound solution dropwise from the dropping funnel to the stirred amine solution. Crucial Step: Monitor the internal temperature closely and maintain it below 10 °C. The addition rate should be adjusted to prevent a rapid temperature increase.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, or until the reaction is complete as determined by an appropriate monitoring technique (e.g., TLC, LC-MS).
-
-
Workup:
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice to quench any unreacted this compound.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold, dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Mandatory Visualizations
Workflow for Managing an Exothermic Reaction
Caption: Workflow for managing an exothermic sulfamoylation reaction.
Troubleshooting Logic for a Runaway Reaction
Caption: Troubleshooting logic for a runaway exothermic reaction.
References
improving the yield and purity of sulfamoyl chloride reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of reactions involving sulfamoyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N,N-disubstituted sulfamoyl chlorides?
A1: The most common laboratory methods involve the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂) or the reaction of chlorosulfonyl isocyanate (CSI) with specific reagents.
-
From Sulfuryl Chloride: A secondary amine is reacted with sulfuryl chloride, typically in an anhydrous solvent like dichloromethane (DCM).[1] A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid byproduct.[1] The reaction is usually initiated at 0 °C to control its exothermic nature.[1]
-
From Chlorosulfonyl Isocyanate (CSI): CSI can be reacted with formic acid to produce the parent sulfamoyl chloride (H₂NSO₂Cl).[2][3] This reaction should be performed in a fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[3] For substituted versions, CSI can be reacted with an alcohol like t-butanol, followed by an amine.[4][5]
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this compound synthesis are often traced back to several key factors:
-
Presence of Moisture: Sulfuryl chloride, chlorosulfonyl isocyanate, and the resulting this compound product are all highly sensitive to moisture, which leads to hydrolysis and decomposition.[6] Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Improper Temperature Control: These reactions are often highly exothermic.[7] Failure to control the temperature, especially during the addition of sulfuryl chloride, can lead to side reactions and product degradation. Start the reaction at 0 °C and add the reagent slowly.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC).[1] In some cases, extended reaction times or a slight excess of one reagent may be necessary.[8]
-
Loss During Workup: The product can be lost during aqueous extraction if it has some water solubility or if an emulsion forms. Furthermore, crude sulfamoyl chlorides can be unstable and may decompose if left unpurified for extended periods.[6]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: Common impurities include unreacted starting materials (especially the amine), the hydrochloride salt of the base used (e.g., triethylammonium chloride), and byproducts from hydrolysis.[1] The hydrochloride salt is typically a solid that can be filtered off.[1] Unreacted amine and hydrolysis products can often be removed with aqueous washes (e.g., dilute HCl, water, and brine) during the workup procedure.[1]
Q4: How can I effectively purify my crude this compound?
A4: The crude product can often be purified by vacuum distillation or column chromatography on silica gel.[1] The choice of method depends on the physical properties (e.g., boiling point, stability) of the specific this compound. It is important to minimize exposure to moisture during purification.[6] For some applications, the crude product can be used directly in the next step after a thorough workup to remove salts and other water-soluble impurities.[1][2]
Q5: How can I improve the stability of my this compound during workup and storage?
A5: Stability is enhanced by rigorously excluding water. After the reaction, wash the organic layer with cold water and brine, then dry it thoroughly over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1] For storage, keep the purified product in a tightly sealed container under an inert atmosphere and at a low temperature. Some crude products do not keep well and should be used immediately after preparation.[6]
Troubleshooting Guide
Problem: Low Yield in this compound Synthesis (from Amine + SO₂Cl₂)
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to start or proceeds very slowly. | Poor quality of sulfuryl chloride (decomposed). | Use a freshly opened bottle or distill the sulfuryl chloride before use. |
| Low reactivity of the secondary amine. | Consider increasing the reaction temperature after the initial exothermic phase or extending the reaction time. Monitor progress by TLC. | |
| Significant amount of solid precipitate forms, but yield is low. | The desired product may be trapped in the hydrochloride salt precipitate. | After filtration, wash the collected salt thoroughly with fresh anhydrous solvent (e.g., DCM) and combine the washings with the main filtrate. |
| Oily, impure product obtained after workup. | Incomplete removal of base or amine starting material. | During workup, perform an additional wash with cold, dilute acid (e.g., 1 M HCl) to remove residual amine and base, followed by washes with water and brine.[1] |
| Yield drops significantly after purification. | Decomposition of the product on silica gel or during distillation. | If using column chromatography, deactivate the silica gel with triethylamine. For distillation, ensure a good vacuum and keep the temperature as low as possible. Consider using the crude product directly if the next step is tolerant of minor impurities. |
Problem: Inefficient Subsequent Reaction (Sulfamoylation of an Alcohol/Amine)
| Symptom | Possible Cause | Recommended Solution |
| Sulfamoylation of an alcohol gives very low yields. | The hydroxyl group is a poor nucleophile. | Use a stronger base or a different solvent. For example, using N,N-dimethylacetamide (DMA) as a solvent can accelerate the reaction, sometimes even without a base.[8] |
| The this compound reagent has degraded. | Use freshly prepared and purified this compound for the best results. | |
| Reaction with a primary/secondary amine is incomplete. | The amine is sterically hindered or has low nucleophilicity. | Increase the reaction time to 12-24 hours and ensure at least 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine are used.[1] |
| Competition from side reactions. | Maintain a low temperature (0 °C) during the addition of the this compound to the amine solution to minimize side reactions.[1] |
Experimental Protocols
Protocol 1: Synthesis of N,N-Disubstituted this compound from a Secondary Amine and Sulfuryl Chloride
This protocol is adapted from a general procedure for preparing N,N-disubstituted sulfamoyl chlorides.[1]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Reactants: Under an inert atmosphere, dissolve the secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the cooled reaction mixture via the dropping funnel over 30-60 minutes. Maintain the internal temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with cold water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting crude N,N-disubstituted this compound can be used directly or purified by vacuum distillation or column chromatography.[1]
Protocol 2: Synthesis of this compound from Chlorosulfonyl Isocyanate (CSI) and Formic Acid
Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of CO and CO₂.[3]
-
Setup: In a round-bottom flask under an inert atmosphere, add chlorosulfonyl isocyanate (1.0 eq).
-
Addition: Slowly add formic acid (1.0 eq) to the flask, followed by toluene.
-
Reaction: Stir the resulting mixture for 10 hours at room temperature (approx. 23 °C).[3]
-
Isolation: Remove the solvent under reduced pressure to yield this compound as a crystalline solid. The product is often pure enough to be used without further purification.[2][3]
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4569995A - Sulfamoyl chlorides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
alternative solvents and catalysts for reactions with sulfamoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using alternative solvents and catalysts for reactions involving sulfamoyl chloride. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the adoption of greener and more efficient synthetic methods.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of sulfonamides and related compounds using alternative methodologies.
Issue 1: Low or No Yield
Question: My reaction has a very low yield or has not worked at all. What are the common causes when using alternative solvents or catalysts?
Answer: Low yields are a frequent challenge and can stem from several factors, particularly when moving away from traditional reaction conditions.
-
Cause 1: Hydrolysis of this compound: Sulfamoyl chlorides are highly sensitive to moisture. In aqueous media or non-anhydrous green solvents, the reagent can hydrolyze to the unreactive sulfonic acid, drastically reducing the yield.[1] Even in Deep Eutectic Solvents (DESs), which can be hygroscopic, water content can be an issue.
-
Solution:
-
When using organic solvents like ethanol or 2-MeTHF, ensure they are anhydrous. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
For reactions in water, the pH must be carefully controlled. A dynamic pH control system, maintaining the pH around 8-9 with a base like Na₂CO₃, can favor the reaction with the amine over hydrolysis.[2][3]
-
When using DESs, ensure the starting materials are as dry as possible and consider the water content of the DES itself, which can be reduced by heating under vacuum.
-
-
-
Cause 2: Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines are less reactive. While traditional methods might use harsh conditions to force the reaction, alternative systems require careful optimization.
-
Solution:
-
Catalyst Addition: The addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive sulfonyl-DMAP intermediate.[4][5] N-methylimidazole (NMI) is also an effective catalyst, particularly for the sulfamoylation of alcohols.[6][7]
-
Temperature Increase: Gently heating the reaction mixture can increase the rate. However, monitor for potential decomposition of the this compound or catalyst.
-
Solvent Choice: In DES systems, switching the components can alter the polarity and solubility of the reactants, improving the reaction rate. For example, ChCl/Urea may offer different results than ChCl/Glycerol.[8][9][10]
-
-
-
Cause 3: Catalyst Inactivity or Incompatibility: The chosen catalyst may not be suitable for the specific substrate or solvent system.
-
Solution:
-
Ensure the catalyst is compatible with the solvent. For example, some organocatalysts may have poor solubility in highly polar media.
-
For photocatalytic reactions, ensure the light source has the correct wavelength to excite the photocatalyst (e.g., blue LEDs for Eosin Y).[11] Ensure the reaction vessel is transparent to this wavelength. De-gassing the reaction mixture can also be crucial to remove oxygen, which can quench the excited state of the catalyst.
-
-
-
Cause 4: Issues with Solid-Phase Synthesis: For reactions on a solid support, inefficient sulfonylation can occur with sterically hindered amines.
-
Solution: Replacing the commonly used base, collidine, with DMAP and extending the reaction time can dramatically improve the efficiency of the sulfonylation step on a solid phase.[5]
-
// Nodes Start [label="Low or No Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMoisture [label="Check for Moisture Contamination\n(Hydrolysis of R-SO₂Cl)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReactivity [label="Assess Amine Reactivity\n(Steric/Electronic Effects)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Verify Catalyst/Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Dry [label="Use Anhydrous Solvents\nInert Atmosphere", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_pH [label="Use Dynamic pH Control\nin Aqueous Media", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst [label="Add Nucleophilic Catalyst\n(e.g., DMAP, NMI)", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Increase Reaction Temperature", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Switch DES Composition", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Photo [label="Check Light Source & Wavelength\nDe-gas Solvent", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMoisture [label="Primary Cause"]; Start -> CheckReactivity; Start -> CheckCatalyst;
CheckMoisture -> Sol_Dry [label="For Organic Solvents"]; CheckMoisture -> Sol_pH [label="For Water"]; CheckReactivity -> Sol_Catalyst; CheckReactivity -> Sol_Temp; CheckReactivity -> Sol_Solvent [label="For DES"]; CheckCatalyst -> Sol_Photo [label="For Photocatalysis"]; CheckCatalyst -> Sol_Catalyst [label="General"]; } dot Caption: Logical workflow for diagnosing and solving low-yield issues.
Issue 2: Formation of Side Products
Question: My reaction is producing significant impurities alongside my desired product. How can I minimize them?
Answer: Side product formation is common, but the type of impurity can guide your troubleshooting strategy.
-
Side Product 1: Bis-sulfonated Amine: When using primary amines (R-NH₂), a common side product is the bis-sulfonated species (R-N(SO₂R')₂). The initially formed sulfonamide can be deprotonated by the base and react with a second molecule of the this compound.
-
Solution:
-
Control Stoichiometry: Add the this compound solution slowly to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents). This ensures the this compound is more likely to react with an unreacted amine rather than the sulfonamide product.[1]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine or pyridine to scavenge HCl without promoting deprotonation of the sulfonamide product.
-
-
-
Side Product 2: Unreacted Starting Materials & Hydrolysis Product: The most common impurities are often unreacted amine and the sulfonic acid from this compound hydrolysis.
-
Solution:
-
Reaction Completion: Drive the reaction to completion by increasing the reaction time or gently heating. Monitor progress by TLC or LC-MS.
-
Purification: An effective aqueous workup is critical. A wash with dilute acid (e.g., 1M HCl) will remove unreacted amine and basic catalysts. A subsequent wash with a mild base (e.g., saturated NaHCO₃) will remove the acidic sulfonic acid byproduct.[1]
-
-
Issue 3: Difficulty with Product Isolation/Purification
Question: I am having trouble isolating my product, especially from a Deep Eutectic Solvent (DES). What is the best approach?
Answer: Product isolation from viscous or non-traditional media requires specific techniques.
-
Isolation from Deep Eutectic Solvents (DESs):
-
Solution 1: Extraction: For liquid products or those soluble in organic solvents, the DES can be diluted with water to reduce viscosity. The product can then be extracted with a suitable immiscible organic solvent (e.g., ethyl acetate, DCM). The reusability of the DES can be tested after removal of the water under vacuum.[8][10]
-
Solution 2: Precipitation/Filtration: For solid products that are insoluble in water, adding water or an anti-solvent to the DES mixture can cause the product to precipitate. The solid can then be collected by simple filtration.[8][10] Acidifying the mixture with HCl to a pH of 2 can also facilitate precipitation.[8]
-
-
Purification by Column Chromatography:
-
Problem: Sulfonamides sometimes exhibit "tailing" on silica gel columns due to the acidity of the N-H proton interacting with the silica surface.
-
Solution: Add a small amount of a modifier to the eluent. For acidic sulfonamides, adding 0.5-1% triethylamine can improve the peak shape. For basic products, adding 0.5-1% acetic acid can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Deep Eutectic Solvents (DESs) for this compound reactions? A1: DESs offer several key advantages. They are often biodegradable, non-toxic, and prepared from inexpensive, readily available components like choline chloride and glycerol or urea.[9][10] They can serve as both the solvent and catalyst in some cases, simplifying the reaction setup. Furthermore, they can often be recycled and reused, improving the overall sustainability of the process.[8]
Q2: Are there safety concerns with DESs or photocatalysts? A2: Yes. While often termed "green," the toxicity of DESs should be considered, as it can depend on the individual components.[12] Some DESs can cause skin irritation. General safety precautions, such as wearing personal protective equipment (PPE), are always recommended.[13] For photocatalysis, some catalysts or reagents may be toxic. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals and protect reactions from ambient light if the reagents are light-sensitive.
Q3: Can I use water as a solvent for my reaction? A3: Yes, water is an excellent green solvent for sulfonamide synthesis, provided the reaction is managed correctly to avoid hydrolysis of the this compound.[2][3] This is typically achieved by using dynamic pH control, where a base is added continuously to maintain a pH that favors the aminolysis reaction. This method eliminates the need for organic solvents and often allows for very simple product isolation by filtration.[2]
Q4: When should I use a catalyst like DMAP? A4: DMAP is highly effective and should be considered when reacting sulfamoyl chlorides with weak nucleophiles, such as sterically hindered amines, electron-deficient anilines, or alcohols.[4][5] It acts as a hypernucleophilic catalyst, forming a highly reactive intermediate that accelerates the reaction, often allowing it to proceed under milder conditions and with higher yields.[14][15]
Q5: How can I purify and reuse my Deep Eutectic Solvent? A5: After product isolation (e.g., via extraction with an organic solvent), the DES, which is typically immiscible with the extraction solvent, can be separated. If water was added to reduce viscosity, it can be removed under high vacuum with gentle heating to regenerate the DES for subsequent reactions. The efficiency of the recycled DES should be monitored over several cycles.[8][16]
Data Presentation
The following tables summarize reaction conditions and yields for sulfonamide synthesis using various alternative solvent and catalyst systems.
Table 1: Comparison of Solvent Systems for Sulfonamide Synthesis
| Entry | Amine | Sulfonyl Chloride | Solvent | Catalyst/Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Aniline | Benzenesulfonyl chloride | Dichloromethane | Pyridine | 12 | ~90% | [10] (Typical) |
| 2 | Aniline | Benzenesulfonyl chloride | Water | Na₂CO₃ (pH control) | 2 | 95 | [2][3] |
| 3 | Morpholine | 4-Toluenesulfonyl chloride | ChCl/Urea (1:2) | None | 2 | 97 | [8][10] |
| 4 | 4-Fluoroaniline | 4-Toluenesulfonyl chloride | ChCl/Glycerol (1:2) | None | 4 | 91 | [8][10] |
| 5 | Aniline | Benzenesulfonyl chloride | Ethanol | None (2 eq. amine) | 12 | >90 | General |
Table 2: Comparison of Catalysts for Sulfamoylation
| Entry | Substrate | Sulfamoylating Agent | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 1-Phenylethanol | This compound | None | NaH | THF | 12 | <10 | [4] |
| 2 | 1-Phenylethanol | This compound | DMAP | - | DMA | 1 | 96 | [4] |
| 3 | Benzyl Alcohol | Pentafluorophenyl sulfamate | None | - | CH₂Cl₂ | 24 | <5 | [6][7] |
| 4 | Benzyl Alcohol | Pentafluorophenyl sulfamate | N-Methylimidazole | - | CH₂Cl₂ | 16 | 94 | [6][7] |
| 5 | N-phenylacrylamide | N,N-Dimethylthis compound | Eosin Y (Photo) | (TMS)₃SiH | MeCN | 4 | 95 |[11] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis in a Deep Eutectic Solvent (DES)
This protocol is adapted from sustainable synthesis methods using ChCl-based DESs.[8][10]
-
DES Preparation: Prepare the ChCl/Glycerol or ChCl/Urea (1:2 molar ratio) DES by mixing the two solid components in a flask and heating gently (60-80 °C) with stirring until a clear, homogeneous liquid forms. Allow to cool to room temperature.
-
Reaction Setup: In a vial, suspend the this compound (1.0 eq) in the DES (approx. 2-3 mL per mmol of this compound).
-
Amine Addition: Add the amine (1.2-1.5 eq) to the suspension with vigorous stirring at room temperature. The reaction is typically carried out under aerobic conditions.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up and Isolation (for solid products):
-
Upon completion, slowly add 1M HCl to the reaction mixture until the pH is ~2.
-
Allow the mixture to stand for 10-15 minutes to allow the product to fully precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be further purified by recrystallization if necessary.
-
-
Work-up and Isolation (for liquid/soluble products):
-
Dilute the reaction mixture with water (3-5 times the volume of DES).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
// Nodes A [label="1. Prepare DES\n(ChCl/Glycerol or Urea)"]; B [label="2. Suspend R-SO₂Cl (1 eq)\nin DES at RT"]; C [label="3. Add Amine (1.2-1.5 eq)\nwith vigorous stirring"]; D [label="4. Monitor by TLC/LC-MS\n(2-12 h)"]; E [label="Reaction Complete?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="5a. Dilute with H₂O", shape=box]; G [label="6a. Extract with Organic Solvent"]; H [label="7a. Dry & Concentrate"]; I [label="Product (Liquid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="5b. Add 1M HCl (pH ~2)", shape=box]; K [label="6b. Filter Precipitate"]; L [label="7b. Wash with H₂O"]; M [label="Product (Solid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label=" Product is Liquid\n or Soluble "]; E -> J [label=" Product is Solid "]; F -> G; G -> H; H -> I; J -> K; K -> L; L -> M; } dot Caption: Experimental workflow for synthesis in Deep Eutectic Solvents.
Protocol 2: DMAP-Catalyzed Sulfamoylation of an Alcohol
This protocol is based on an efficient method for the sulfamoylation of hydroxyl groups.[4]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂), dissolve the alcohol (1.0 eq) and DMAP (1.2 eq) in anhydrous N,N-dimethylacetamide (DMA) (approx. 0.2 M).
-
Reagent Addition: Add this compound (1.2 eq) to the solution at room temperature.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 1-4 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]
- 7. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Application of Efficient Catalyst DMAP [en.highfine.com]
- 16. researchgate.net [researchgate.net]
scale-up considerations for industrial synthesis using sulfamoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis involving sulfamoyl chloride. The information is designed to address specific challenges encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with using this compound on an industrial scale?
A1: this compound is a highly reactive and corrosive chemical. On an industrial scale, the primary hazards include:
-
Violent Reactivity with Water: It reacts exothermically and vigorously with water, releasing corrosive hydrogen chloride (HCl) gas. This can lead to a rapid increase in temperature and pressure within the reactor.
-
Toxicity and Corrosivity: It is harmful if inhaled, swallowed, or in contact with skin, causing severe burns and eye damage.[1] The substance is also corrosive to many metals.[1]
-
Thermal Instability: While stable under recommended storage conditions, it can decompose upon heating.[1]
-
Gas Evolution: Reactions with this compound, particularly the quenching process, can generate significant volumes of gas (e.g., HCl, CO2 if using bicarbonate), which must be safely vented to prevent over-pressurization of the reactor.
Q2: What are the key considerations when scaling up a sulfamoylation reaction from the lab to a pilot plant?
A2: Scaling up a sulfamoylation reaction requires careful consideration of several factors that change with batch size:
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This makes heat removal less efficient, increasing the risk of an uncontrolled exothermic reaction (a runaway reaction).
-
Mixing Efficiency: Achieving homogenous mixing is more challenging in a large reactor. Poor mixing can lead to localized "hot spots" and variations in concentration, affecting reaction selectivity and yield.
-
Reagent Addition Rate: The rate of addition of this compound or the substrate must be carefully controlled to manage the rate of heat generation. What works for a small flask will be too fast for a large reactor.
-
Material Handling: The safe transfer and charging of large quantities of corrosive and reactive materials require specialized equipment and procedures.
-
Process Safety Management: A thorough hazard and operability (HAZOP) study is essential to identify potential risks and implement appropriate safety controls, such as emergency quenching systems and pressure relief devices.
Q3: What materials of construction are suitable for industrial-scale reactors used in sulfamoylation processes?
A3: The choice of reactor material is critical due to the corrosive nature of this compound and the common by-product, hydrochloric acid.
-
Glass-Lined Steel Reactors: These are widely used in the chemical and pharmaceutical industries due to their excellent corrosion resistance to a broad range of chemicals, including acids.[2] The glass lining is chemically inert, preventing product contamination.[2] However, they are not suitable for use with hydrofluoric acid or hot, concentrated strong bases.[3]
-
Hastelloy Alloys: Nickel-based alloys like Hastelloy C-276 and C-22 offer excellent resistance to a wide variety of corrosive chemicals, including hydrochloric acid, sulfuric acid, and wet chlorine gas.[4][5][6][7] They are often used for agitators, baffles, and other internal components, or for the entire vessel in highly aggressive environments.[8]
Q4: How can I monitor the progress of a large-scale sulfamoylation reaction in real-time?
A4: Process Analytical Technology (PAT) is crucial for real-time monitoring and control of industrial-scale reactions. Common PAT tools for sulfamoylation reactions include:
-
In-situ FTIR/Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and key intermediates directly in the reaction vessel, providing real-time kinetic data.
-
Online HPLC: Automated sampling systems can withdraw reaction aliquots for near real-time analysis by HPLC, allowing for the tracking of product formation and impurity profiles.
-
Reaction Calorimetry: While primarily a development tool, calorimetry can be used in pilot plants to monitor the heat release rate in real-time, ensuring it stays within the cooling capacity of the reactor.
Troubleshooting Guide
Issue 1: The reaction is experiencing a thermal runaway or a rapid, unexpected temperature increase.
This is a critical safety issue that requires immediate attention. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor.
-
Immediate Actions:
-
Stop the addition of any reagents.
-
Maximize cooling to the reactor jacket.
-
If the temperature continues to rise, initiate the emergency quenching procedure.
-
-
Root Cause Analysis and Corrective Actions:
-
Incorrect Reagent Dosing Rate: The most common cause is adding the this compound or other reactant too quickly.
-
Solution: Reduce the dosing rate and ensure it is based on data from reaction calorimetry studies.
-
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.
-
Solution: Verify the performance of the cooling system. Ensure the heat transfer fluid is at the correct temperature and flow rate.
-
-
Poor Mixing: Inefficient agitation can lead to localized hot spots.
-
Solution: Ensure the agitator is operating at the correct speed and is appropriate for the reaction mass.
-
-
Issue 2: The reaction is incomplete, resulting in low yield.
Incomplete conversion is a common issue during scale-up and can be caused by several factors.
-
Root Cause Analysis and Corrective Actions:
-
Insufficient Reaction Time: The reaction may require a longer time to reach completion at a larger scale.
-
Solution: Monitor the reaction using PAT tools and continue until the desired conversion is achieved.
-
-
Poor Mixing: Inadequate mixing can result in poor contact between reactants.
-
Solution: Increase the agitation speed, ensuring it does not cause splashing or other issues. Consider a different agitator design if the problem persists.
-
-
Incorrect Temperature: The reaction may be too cold, leading to a slow reaction rate.
-
Solution: Slowly increase the reaction temperature while carefully monitoring for any exotherm.
-
-
Issue 3: An increase in impurity levels is observed at a larger scale.
The impurity profile of a reaction can change significantly upon scale-up due to changes in mixing, temperature, and reaction time.
-
Root Cause Analysis and Corrective Actions:
-
Side Reactions: Higher temperatures or longer reaction times can promote the formation of by-products.
-
Solution: Re-optimize the reaction temperature and time based on pilot plant studies.
-
-
Decomposition of Reagents or Products: this compound or the desired product may be unstable under the reaction conditions.
-
Solution: Consider running the reaction at a lower temperature or for a shorter duration.
-
-
Impure Starting Materials: The quality of raw materials can impact the impurity profile.
-
Solution: Ensure all starting materials meet the required specifications.
-
-
Quantitative Data on Scale-Up
The following table summarizes typical changes in key parameters when scaling up a sulfamoylation reaction. The values are illustrative and will vary depending on the specific process.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Batch Size | 0.5 kg | 50 kg | 500 kg |
| This compound Dosing Time | 30 minutes | 4-6 hours | 8-12 hours |
| Agitator Speed | 300-500 RPM (magnetic stir bar) | 100-200 RPM (impeller) | 50-100 RPM (impeller) |
| Typical Yield | 90-95% | 85-90% | 80-88% |
| Key Impurity X | <0.1% | 0.2-0.5% | 0.5-1.0% |
| Heat Transfer Area / Volume Ratio | ~4.8 m²/m³ | ~1.1 m²/m³ | ~0.5 m²/m³ |
Experimental Protocols
Industrial Scale Synthesis of a Sulfonamide (Illustrative Example)
1. Reactor Preparation:
-
Ensure the 1000 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Start the reactor's cooling system and bring the jacket temperature to -5°C.
2. Charging of Reactants:
-
Charge the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane) to the reactor.
-
Charge triethylamine (1.2 eq) to the reactor.
-
Start the agitator and ensure good mixing.
3. Sulfamoylation Reaction:
-
Slowly dose a solution of this compound (1.1 eq) in the same anhydrous solvent into the reactor over 8-12 hours.
-
Maintain the internal temperature of the reactor below 5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 5°C for an additional 2 hours.
-
Monitor the reaction progress by online HPLC.
4. Quenching:
-
Prepare a separate 2000 L quench vessel containing cold water.
-
Slowly transfer the reaction mixture from the reactor to the quench vessel with vigorous stirring, maintaining the temperature of the quench vessel below 20°C.
-
Ensure adequate ventilation to handle the evolved HCl gas.
5. Work-up and Isolation:
-
Separate the organic layer.
-
Wash the organic layer with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Solutions | Standard Glass Lining [standardglr.com]
- 3. Compatibility Guidelines for Glass-Lined Reactors | EQUIPODIA [equipodia.co.uk]
- 4. parrinst.com [parrinst.com]
- 5. haynesintl.com [haynesintl.com]
- 6. buchiglas.com [buchiglas.com]
- 7. inkosas.cz [inkosas.cz]
- 8. reactivealloy.com [reactivealloy.com]
addressing the instability and decomposition of sulfamoyl chloride
Welcome to the Technical Support Center for sulfamoyl chloride. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on addressing the instability and decomposition of this compound during its use in experimental settings.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield | Degradation of this compound: this compound is highly susceptible to hydrolysis.[1] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a low temperature.[1][2] |
| Incomplete reaction: The amine starting material may be of low nucleophilicity.[1] | Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also be beneficial.[1] | |
| Side reactions: Primary amines can undergo bis-sulfonylation.[1] | Use a 1:1 stoichiometry of the amine to this compound and add the this compound solution slowly to the amine solution.[1] | |
| Formation of unexpected byproducts | Presence of moisture: Leads to the formation of sulfonic acid.[1] | Maintain anhydrous conditions throughout the reaction. The sulfonic acid byproduct can often be removed with a basic aqueous wash during workup.[1] |
| Reaction with solvent: Some solvents can react with this compound. | Choose an inert solvent for the reaction. | |
| Difficulty in product purification | Product instability: The desired product may also be sensitive to hydrolysis or heat. | Use non-aqueous workup procedures whenever possible. For purification, consider chromatography over distillation if the compound is thermally labile. |
| Emulsion during workup: Can lead to product loss. | To break up an emulsion, try adding brine (a saturated solution of NaCl).[2] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: What are the primary decomposition products of this compound?
-
A2: The hazardous decomposition products of this compound include hydrogen chloride, nitrogen oxides, and sulfur oxides.[3]
-
-
Q3: What materials are incompatible with this compound?
-
A3: this compound should be kept away from water, moist air, and strong oxidizing agents.[3]
-
Reaction and Troubleshooting
-
Q4: My reaction with this compound is sluggish. What can I do?
-
A4: If you are reacting this compound with a poorly nucleophilic amine, consider increasing the reaction temperature or using a catalyst such as DMAP.[1]
-
-
Q5: I am observing the formation of a white precipitate in my reaction. What could it be?
-
A5: If your reaction involves a base like triethylamine, the white precipitate is likely triethylamine hydrochloride, which is formed as a byproduct. This can typically be removed by filtration or an aqueous wash during workup.
-
-
Q6: Can I use this compound directly after synthesis without purification?
-
A6: In some cases, crude this compound can be used in the next reaction step to avoid yield loss during purification.[2] However, this depends on the purity of the crude material and the sensitivity of the subsequent reaction.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of chlorosulfonyl isocyanate with formic acid.[5][6]
Materials:
-
Chlorosulfonyl isocyanate
-
Formic acid
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a 250 mL round-bottom flask, place chlorosulfonyl isocyanate (17.4 mL, 200 mmol).[5][6]
-
Slowly add formic acid (7.54 mL, 200 mmol) to the flask, followed by the addition of toluene (60 mL).[5][6]
-
After the reaction is complete, remove the solvent under reduced pressure to obtain this compound as a crystalline solid.[5][6]
Protocol 2: Purity Analysis of Sulfonyl Chlorides by Titrimetry
This is a general method for determining the purity of sulfonyl chlorides.[7]
Materials:
-
Sulfonyl chloride sample
-
A nucleophile (e.g., amine or alcohol)
-
Inert solvent
-
Standardized solution of a base (e.g., sodium hydroxide)
-
Burette
-
pH indicator or pH meter
Procedure:
-
Dissolve a known weight of the sulfonyl chloride sample in an inert solvent.
-
Add an excess of a nucleophile to the solution. The reaction will produce hydrochloric acid (HCl).
-
Titrate the generated HCl with a standardized solution of sodium hydroxide using an appropriate indicator or a pH meter to determine the endpoint.
-
Calculate the purity of the sulfonyl chloride based on the amount of HCl produced.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Relationship between storage conditions and stability.
References
Technical Support Center: Quenching and Work-up of Sulfamoyl Chloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quenching and work-up of reactions involving sulfamoyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching agents for reactions involving sulfamoyl chlorides?
A1: The most common and effective quenching agents for reactions with residual sulfamoyl chloride are water, crushed ice, or a cold, dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The choice of quenching agent depends on the scale of the reaction and the sensitivity of the product to acidic or basic conditions. For many reactions, slowly pouring the reaction mixture over crushed ice with vigorous stirring is an effective method to control the exothermic hydrolysis.
Q2: How does the hydrolysis of this compound impact the work-up process?
A2: Sulfamoyl chlorides react with water to form the corresponding sulfonic acid and hydrochloric acid. This hydrolysis is often exothermic and can be vigorous. The formation of sulfonic acid is a primary concern as it can complicate purification. During the work-up, the sulfonic acid byproduct can typically be removed by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate.
Q3: What is a general aqueous work-up procedure following the quenching of a this compound reaction?
A3: A typical work-up procedure involves the following steps after quenching the reaction:
-
Extraction: The aqueous mixture is extracted with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Washing: The combined organic layers are sequentially washed. A wash with 1M HCl is used to remove unreacted amines and other basic impurities. A subsequent wash with saturated sodium bicarbonate solution neutralizes any remaining acidic byproducts, including the sulfonic acid formed from hydrolysis of the this compound.[1] Finally, a wash with brine helps to remove residual water and break up any emulsions.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q4: My desired sulfonamide product is a solid. What is the best method for purification?
A4: For solid sulfonamides, recrystallization is often the most effective purification method. Common solvent systems for recrystallization include ethanol/water or ethyl acetate/hexanes. If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is thoroughly dried before use and utilize anhydrous solvents. If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize contact time with water.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before initiating the work-up. |
| Product Loss During Work-up | If the product has some water solubility, it can be lost to the aqueous layer during extraction. To mitigate this, back-extract the aqueous layer with a fresh portion of the organic solvent. |
Issue 2: Formation of a Significant Amount of Sulfonic Acid Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Water in the Reaction | As sulfamoyl chlorides are sensitive to moisture, ensure the reaction is run under anhydrous conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged Exposure to Aqueous Conditions During Work-up | Minimize the duration of the aqueous work-up. Perform extractions and washes efficiently and without unnecessary delays. |
| Inefficient Removal During Washing | Ensure a thorough wash with a saturated aqueous solution of a weak base like sodium bicarbonate to effectively remove the acidic sulfonic acid byproduct into the aqueous layer.[1] |
Issue 3: Difficulty in Purifying the Crude Product
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | To remove unreacted amine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Unreacted this compound will be hydrolyzed to sulfonic acid during the aqueous work-up and can be removed with a base wash. |
| "Tailing" of Sulfonamide on Silica Gel Column | The acidic N-H proton of some sulfonamides can cause tailing on silica gel. Adding a small amount of an additive like triethylamine or acetic acid (0.5-1%) to the eluent can often result in improved peak shape during column chromatography.[1] |
| Formation of Emulsions During Extraction | Emulsions can form at the interface of the organic and aqueous layers, trapping the product. Adding brine (saturated NaCl solution) can often help to break up these emulsions. |
Quantitative Data
The following table summarizes reaction conditions and yields for the synthesis of various unsymmetrical sulfonamides from N,N-disubstituted sulfamoyl chlorides and amines. This data is intended to provide a general reference for expected outcomes.
| Entry | N,N-Disubstituted this compound | Amine | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Dimethylthis compound | Aniline | Pyridine | DCM | RT | 12 | 85 |
| 2 | Diethylthis compound | Benzylamine | TEA | THF | RT | 24 | 78 |
| 3 | Piperidinethis compound | Morpholine | Pyridine | DCM | RT | 12 | 92 |
| 4 | Morpholinethis compound | Cyclohexylamine | TEA | THF | RT | 24 | 88 |
| 5 | Dibenzylthis compound | tert-Butylamine | TEA | DCM | RT | 48 | 65 |
Data adapted from BenchChem Application Notes.[2] RT = Room Temperature, DCM = Dichloromethane, TEA = Triethylamine, THF = Tetrahydrofuran.
Experimental Protocols & Visualizations
General Experimental Workflow for Sulfonamide Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of a sulfonamide from a this compound and a primary or secondary amine.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to troubleshooting low yields in this compound reactions.
References
Technical Support Center: Kinetic and Mechanistic Investigation of Sulfonyl Chloride Synthesis
Welcome to the technical support center for the synthesis of sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in sulfonyl chloride synthesis?
Low yields can arise from several factors, including incomplete reactions, degradation of the product during workup, and the formation of side products. A primary cause is the hydrolysis of the reactive sulfonyl chloride back to the unreactive sulfonic acid, especially during aqueous workups.[1][2] It is crucial to use anhydrous conditions and minimize contact with water.[1][3]
Q2: How can I minimize the formation of diaryl sulfone as a byproduct during chlorosulfonation?
The formation of diaryl sulfone is a common side reaction, particularly when using an insufficient excess of the chlorosulfonating agent.[1][4] To mitigate this, a sufficient excess of chlorosulfonic acid should be used. The order of addition is also critical; the aromatic compound should be added to the chlorosulfonic acid to maintain an excess of the acid throughout the reaction.[1][4]
Q3: My sulfonyl chloride appears to be decomposing during purification. What are the best practices?
Sulfonyl chlorides are susceptible to hydrolysis.[1] For liquid sulfonyl chlorides, purification by vacuum distillation is a common method, provided they are thermally stable.[3] For solid products, recrystallization from a non-polar, anhydrous solvent is effective.[1] It is imperative that all glassware is thoroughly dried. In some instances, to avoid yield loss during purification, the crude product can be used directly in the subsequent step.[1]
Q4: I am observing a significant amount of the corresponding sulfonic acid in my product. How can I prevent this and remove it?
The presence of sulfonic acid is primarily due to the hydrolysis of the sulfonyl chloride product.[3] To prevent its formation, strict anhydrous conditions are necessary.[2][3] This includes using dry solvents and reagents and performing the reaction under an inert atmosphere.[2] To remove sulfonic acid impurity from a liquid sulfonyl chloride, you can scrub the crude product with an aqueous solution of hydrochloric acid, which extracts the more water-soluble sulfonic acid.[3][5]
Q5: Can I use an aqueous base like sodium hydroxide during workup?
While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride.[2] For most laboratory-scale syntheses, a non-nucleophilic organic base, such as pyridine or triethylamine, in an anhydrous organic solvent is the preferred method to neutralize the HCl byproduct.[2]
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
-
Symptoms: Significantly reduced yield of the isolated sulfonyl chloride after washing with water or a bicarbonate solution. The aqueous layer may show a low pH, indicating the presence of sulfonic acid.
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Product Hydrolysis | The sulfonyl chloride is sensitive to water and hydrolyzes to the corresponding sulfonic acid.[1][2] |
| - Perform the aqueous workup rapidly and at low temperatures (e.g., using ice-cold water).[1] | |
| - Minimize the contact time between the sulfonyl chloride and the aqueous phase.[4] | |
| - If the product has low water solubility, precipitation from an aqueous medium can sometimes protect it from extensive hydrolysis.[3][6] | |
| Incomplete Extraction | The sulfonyl chloride is not efficiently extracted into the organic phase and remains in the aqueous layer. |
| - Use a sufficient volume of an appropriate organic solvent for extraction. | |
| - Perform multiple extractions to ensure the complete removal of the product.[1] | |
| Emulsion Formation | Emulsions can form at the interface between the organic and aqueous layers, trapping the product and leading to loss. |
| - To break up an emulsion, try adding brine (a saturated NaCl solution).[1] |
Issue 2: Significant Formation of Diaryl Sulfone Byproduct
-
Symptoms: The presence of a significant amount of a higher molecular weight impurity, often less polar than the starting material, is observed by TLC or NMR. This is common in chlorosulfonation reactions of aromatic compounds.[1]
-
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Sub-optimal Reagent Stoichiometry | Using less than a 50% excess of chlorosulfonic acid can lead to an increased formation of the diaryl sulfone.[4] |
| - Ensure a sufficient excess of the chlorosulfonating agent is used. | |
| Incorrect Order of Addition | Adding the chlorosulfonic acid to the aromatic compound can create localized areas of high aromatic concentration, favoring the formation of the sulfone byproduct.[4] |
| - Always add the aromatic compound slowly to the cooled chlorosulfonic acid.[4] | |
| High Reaction Temperature | Elevated temperatures can promote the formation of sulfone byproducts. |
| - Maintain the recommended reaction temperature, often at or below room temperature. |
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation of Benzene
This protocol is adapted from a standard procedure for the chlorosulfonation of an aromatic compound.[4]
-
Place a 50% molar excess of chlorosulfonic acid into a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath.
-
Slowly add benzene to the stirred chlorosulfonic acid from the addition funnel. Maintain a low temperature during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for the recommended time or until the reaction is complete (monitor by TLC or another suitable method).
-
Carefully pour the reaction mixture onto cracked ice and water. The benzenesulfonyl chloride will separate as an oily layer.
-
Separate the oily layer as quickly as possible to minimize hydrolysis.[4]
-
Wash the crude benzenesulfonyl chloride with water.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Purification of a Liquid Organosulfonyl Chloride by HCl Scrubbing
This protocol is adapted from a method for purifying crude methanesulfonyl chloride.[3][5]
-
In a separatory funnel, combine the crude liquid organosulfonyl chloride with a clean aqueous solution of hydrochloric acid (18-36% w/w).
-
Agitate the mixture for 3-15 minutes.[5]
-
Allow the layers to separate and decant the lower organosulfonyl chloride layer.
-
Transfer the scrubbed organosulfonyl chloride to a distillation flask.
-
Heat the flask to a temperature no greater than 70 °C under vacuum (<350 torr).
-
Introduce a slow stream of an inert gas (e.g., nitrogen or argon) below the liquid surface to sweep away volatile impurities.
-
Collect the purified sulfonyl chloride.
Data Presentation
Table 1: Kinetic Data for the Hydrolysis of Aromatic Sulfonyl Chlorides
The hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid has been studied, and the reaction follows the equation log keff = log ko + m'X, where keff and ko are the first-order rate constants in a solution with excess acidity X and in water, respectively.[7]
| Substituent in ArSO₂Cl | m' |
| 4-CH₃ | -0.63 |
| H | -0.68 |
| 4-Cl | -0.74 |
| 3-NO₂ | -0.85 |
| 4-NO₂ | -0.85 |
Data adapted from a study on the hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.[7]
Visualizations
Mechanism of Chlorosulfonation of Benzene
The chlorosulfonation of benzene is an electrophilic aromatic substitution reaction. The electrophile is believed to be SO₂Cl⁺, which is generated from chlorosulfonic acid.[8]
Caption: Electrophilic aromatic substitution mechanism for the synthesis of benzenesulfonyl chloride.
Troubleshooting Workflow for Low Sulfonyl Chloride Yield
This workflow outlines the logical steps to diagnose and resolve low yields in sulfonyl chloride synthesis.
Caption: A logical workflow for troubleshooting low yields in sulfonyl chloride synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
comparative analysis of analytical methods for quantifying sulfonyl chlorides
For researchers, scientists, and drug development professionals, the accurate quantification of sulfonyl chlorides is a critical aspect of process monitoring, quality control, and impurity profiling. This guide provides an objective comparison of common analytical methods for determining sulfonyl chloride concentration, supported by experimental data and detailed methodologies.
Sulfonyl chlorides are highly reactive compounds that serve as key intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their inherent reactivity, however, necessitates robust and reliable analytical methods for their quantification. The choice of the most suitable technique depends on various factors, including the specific sulfonyl chloride, the sample matrix, the required sensitivity, and the available instrumentation. This guide explores three primary methods: Titrimetry, High-Performance Liquid Chromatography (HPLC) with derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The performance of various analytical techniques for the quantification of sulfonyl chlorides is summarized in the table below, allowing for a direct comparison of their key analytical figures of merit.[1]
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Findings & Limitations |
| Titrimetry | General Sulfonyl Chlorides | Not specified | Not specified | 3 mg - 9 mg | Simple and accurate for routine analysis of bulk material. Indirect methods may be required.[1] |
| Derivatization RP-HPLC | Sulfuryl Chloride in Chlorosulfonic Acid | 0.149 µg/mL | 0.45 µg/mL | 2-10 µg/mL | Robust for reactive matrices where direct analysis is unsuitable.[1] |
| Derivatization HPLC | Methylsulfonyl Chloride in Industrial Waste Liquid | Not specified | Not specified | 0.01-0.03 mg/mL | Rapid, accurate, and offers high sensitivity with good peak shape and separation.[1][2] |
| GC-MS (SIM) | Methanesulfonyl Chloride in Itraconazole API | 0.44 µg/mL | 1.32 µg/mL | 1.90-7.5 µg/mL | Highly sensitive and specific for trace level analysis of volatile sulfonyl chlorides.[1][3] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are outlined below.
Titrimetric Determination
This classical method is often employed for the assay of bulk sulfonyl chlorides and is based on the reaction of the sulfonyl chloride with a nucleophile, followed by titration.
Principle: Sulfonyl chlorides react with benzyl mercaptan to form a sulphinic acid and a disulfide. The concentration can then be determined by either oxidizing the sulphinic acid or titrating the excess mercaptan.[1][4]
Instrumentation:
-
Potentiometer with platinum and saturated calomel electrodes or a spectrophotometer capable of measuring at 475 nm.[4]
Reagents:
-
Dimethylformamide (DMF)
-
Benzyl mercaptan solution (0.002 M in DMF)[4]
-
Acrylonitrile[4]
-
Standardized cerium(IV) solution[4]
-
Ferroin indicator[4]
-
Standard cobalt(II) solution (in methanol)[4]
-
Acetonitrile[4]
Procedure:
-
Dissolve a known weight of the sulfonyl chloride sample in DMF.[1]
-
Add a known excess of benzyl mercaptan solution.[1]
-
To determine the sulphinic acid formed, mask the residual mercaptan by adding acrylonitrile in an alkaline medium.[1]
-
Titrate the resulting sulphinic acid with a standardized cerium(IV) solution using ferroin as an indicator or by potentiometric titration.[1][4]
-
Alternatively, for photometric titration of the excess mercaptan, mix the reaction solution with acetonitrile.[1]
-
Titrate the residual benzyl mercaptan spectrophotometrically with a standard cobalt(II) solution at 475 nm. An inverted L-shaped curve is obtained.[1][4]
High-Performance Liquid Chromatography (HPLC) with Derivatization
Due to the high reactivity and potential lack of a strong UV chromophore in some sulfonyl chlorides, derivatization is a common strategy for HPLC analysis. This approach enhances sensitivity and allows for the use of UV detection.
Principle: The sulfonyl chloride is reacted with a derivatizing agent (e.g., an amine) to form a stable, UV-active derivative that can be readily separated and quantified by reverse-phase HPLC.[1]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.[1]
Reagents and Materials:
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Sulfonyl chloride reference standard
-
Derivatization reagent (e.g., benzylamine solution)[1]
-
C18 analytical column (e.g., Waters XBridge C18)[1]
Procedure (based on Methylsulfonyl Chloride analysis): [1][2]
-
Standard Preparation: Prepare a stock solution of the sulfonyl chloride standard in a suitable diluent (e.g., acetonitrile). Create a series of calibration standards by dilution.[1]
-
Sample Preparation: Prepare the sample solution in the same diluent.[1]
-
Derivatization: To both standards and samples, add the derivatization reagent (e.g., benzylamine solution) and allow the reaction to complete.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the derivatized standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the sulfonyl chloride in the sample.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile sulfonyl chlorides, offering high sensitivity and specificity, making it ideal for trace-level impurity analysis.[1][5]
Principle: The volatile sulfonyl chloride is separated from other components in the sample by gas chromatography and subsequently detected and quantified by a mass spectrometer. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.[3]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[5]
Reagents and Materials:
-
Anhydrous solvent for dilution (e.g., dichloromethane)
-
Sulfonyl chloride reference standard
Procedure (based on Methanesulfonyl Chloride analysis): [1][3]
-
Standard Preparation: Prepare a stock solution of methanesulfonyl chloride (MSC) and dilute to create calibration standards with concentrations bracketing the expected sample concentration.[1]
-
Sample Preparation: Dissolve the sample in the chosen anhydrous solvent to an appropriate concentration.
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a ZB-5ms (30 m × 0.25 mm × 0.25 µm), is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 250 °C).[5]
-
Oven Temperature Program: A ramped temperature program is used to achieve separation. For example, hold at 50°C for 1 minute, then ramp at 25°C/min to 300°C and hold for 3 minutes.[6]
-
Ionization Mode: Electron Ionization (EI).[5]
-
Mass Range: Scan a range appropriate for the expected analyte and impurities (e.g., m/z 40-400).[5]
-
-
Analysis: Inject the sample into the GC-MS system.
-
Quantification: Identify the sulfonyl chloride by its retention time and mass spectrum. Quantify using the peak area and a calibration curve generated from the standards.
Visualizing the Workflow
To illustrate the general process, the following diagrams depict the experimental workflows for the quantification of sulfonyl chlorides using HPLC with derivatization and GC-MS.
Method Selection Logic
The selection of an appropriate analytical method is a critical decision in the development and manufacturing of products involving sulfonyl chlorides. The following diagram illustrates a logical approach to choosing the most suitable technique based on key considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 3. omicsonline.org [omicsonline.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to the Validation of HPLC and GC-MS Methods for Sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfonyl chloride derivatives is paramount in pharmaceutical development and chemical manufacturing, where these reactive compounds are often key intermediates. The choice of analytical methodology is critical for ensuring product quality, process control, and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of sulfonyl chloride derivatives, supported by experimental data and detailed methodologies.
Performance Comparison
The selection between HPLC and GC-MS for the analysis of sulfonyl chloride derivatives is dictated by the specific analyte's properties, the sample matrix, and the required sensitivity.[1] GC-MS is highly suitable for volatile and thermally stable sulfonyl chlorides, offering high sensitivity and specificity, particularly for trace-level analysis.[1] Conversely, HPLC, often requiring a derivatization step due to the reactivity and potential lack of a strong chromophore in sulfonyl chlorides, is a robust technique for non-volatile or thermally labile compounds.[1]
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Findings & Limitations |
| GC-MS (SIM) | Methanesulfonyl Chloride in Itraconazole API | 0.44 µg/mL | 1.32 µg/mL | 1.90-7.5 µg/mL | Highly sensitive and specific for trace analysis of volatile sulfonyl chlorides.[1] |
| Derivatization RP-HPLC | Sulfuryl Chloride in Chlorosulfonic Acid | 0.149 µg/mL | 0.45 µg/mL | 2-10 µg/mL | Robust for reactive matrices where direct analysis is not feasible.[1] |
| Derivatization HPLC | Methylsulfonyl Chloride in Industrial Waste Liquid | Not specified | Not specified | 0.01-0.03 mg/mL | Rapid, accurate, and highly sensitive with good peak shape and separation.[1] |
Experimental Protocols
GC-MS Method for Methanesulfonyl Chloride
This method is suitable for the quantification of volatile sulfonyl chlorides like methanesulfonyl chloride (MSC) at trace levels in active pharmaceutical ingredients (APIs).[1]
Standard Preparation: A stock solution of methanesulfonyl chloride is prepared and serially diluted to create calibration standards that bracket the expected concentration in the sample.[1]
Sample Preparation: The sample is dissolved in an appropriate diluent to a known concentration.
GC-MS Conditions:
-
Column: ZB-5ms (30 m × 0.25 mm × 0.25 µm)[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]
-
Injector and Transfer Line Temperatures: Optimized for the specific analyte.
-
Oven Temperature Program: A temperature ramp is used to achieve optimal separation.
-
Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[1]
HPLC Method with Derivatization
Due to their high reactivity and often poor UV absorbance, sulfonyl chlorides are frequently derivatized before HPLC analysis.[1][2] This process converts them into more stable and detectable compounds.[3]
Standard Preparation: A stock solution of the sulfonyl chloride standard is prepared in a suitable solvent such as acetonitrile. Calibration standards are then prepared by diluting the stock solution.[1]
Sample Preparation: The sample is dissolved in the same diluent as the standard.
Derivatization: A derivatizing agent, for instance, benzylamine solution, is added to both the standard and sample solutions. The reaction is allowed to proceed to completion.[1]
Chromatographic Conditions:
-
Column: Waters XBridge C18[1]
-
Mobile Phase: A gradient of water and acetonitrile.[1]
-
Detector: Diode Array Detector (DAD) or a UV detector.[1]
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of chromatographic methods.
Caption: General workflow for analytical method validation.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the GC-MS and HPLC analysis of sulfonyl chloride derivatives.
Caption: GC-MS analysis workflow for sulfonyl chlorides.
Caption: HPLC with derivatization workflow for sulfonyl chlorides.
References
A Comparative Guide to Sulfamoyl Chloride and Other Sulfonylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl group is a cornerstone transformation in modern organic synthesis, particularly in the development of therapeutic agents. The sulfonamide functional group is a prevalent motif in a vast array of pharmaceuticals, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The choice of the sulfonylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of the sulfonylation reaction. This guide provides a comprehensive comparison of sulfamoyl chloride with other commonly employed sulfonylating agents, namely tosyl chloride (TsCl) and mesyl chloride (MsCl), supported by experimental data and detailed protocols to inform reagent selection in research and drug development.
Executive Summary
This compound, tosyl chloride, and mesyl chloride are all effective reagents for the synthesis of sulfonamides and sulfonate esters. The primary distinctions between them lie in their reactivity, steric hindrance, and the nature of the "R" group they introduce. Mesyl chloride is generally the most reactive due to its small size and the electron-withdrawing nature of the methyl group.[3] Tosyl chloride offers moderate reactivity and the resulting tosylates are often crystalline and easy to handle. This compound provides a direct route to primary and N-substituted sulfamides, a crucial class of compounds in medicinal chemistry. The choice of reagent will ultimately depend on the specific requirements of the synthetic transformation, including the nucleophilicity of the substrate, desired reaction conditions, and the intended properties of the final product.
Performance Comparison of Sulfonylating Agents
The selection of a sulfonylating agent has a significant impact on reaction kinetics, yields, and functional group compatibility. The following table summarizes the key characteristics and performance of this compound, tosyl chloride, and mesyl chloride in the sulfonylation of amines.
| Sulfonylating Agent | Structure | Key Characteristics | Typical Reaction Time (with primary amines) | Typical Yield (with primary amines) |
| This compound | Provides a direct route to primary sulfonamides (R-SO₂NH₂). N-substituted versions allow for the synthesis of unsymmetrical sulfamides.[1] | 12 - 24 hours[1] | Good to Excellent | |
| Tosyl Chloride (TsCl) | Moderately reactive aromatic sulfonyl chloride. The resulting tosylates are often stable, crystalline solids, making them easy to handle and purify.[4] | 2 - 12 hours[2] | High to Quantitative[4] | |
| Mesyl Chloride (MsCl) | Highly reactive aliphatic sulfonyl chloride due to low steric hindrance and the electron-withdrawing methyl group. Reactions are often fast.[3] | 1 - 6 hours[2] | High to Excellent |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for the synthesis of sulfonamides using this compound, tosyl chloride, and mesyl chloride.
Protocol 1: Synthesis of a Sulfonamide using this compound
This protocol describes the reaction of an N,N-disubstituted this compound with a primary amine to yield an unsymmetrical sulfonamide.[1]
Materials:
-
N,N-Disubstituted this compound (1.1 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M HCl, Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of a Sulfonamide using Tosyl Chloride
This protocol provides a general procedure for the N-sulfonylation of a primary amine using p-toluenesulfonyl chloride (TsCl).[2]
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous DCM.
-
Place the flask in an ice bath (0 °C).
-
Add triethylamine (1.5 eq) to the solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-12 hours).[2]
-
Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide by flash column chromatography or recrystallization.[2]
Protocol 3: Synthesis of a Sulfonamide using Mesyl Chloride
This protocol outlines a general procedure for the synthesis of a sulfonamide from a primary amine and methanesulfonyl chloride (MsCl).[2]
Materials:
-
Primary amine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.5 eq) or Pyridine
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.[2]
-
After the reaction is complete, cool the mixture to 0 °C and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Mechanisms and Logical Relationships
The choice of a sulfonylating agent can be guided by understanding the underlying reaction mechanisms and the desired synthetic outcome.
Caption: General workflow for sulfonamide synthesis.
The reactivity of the sulfonylating agent is a key factor in choosing the appropriate reagent.
Caption: Relative reactivity of common sulfonylating agents.
The decision-making process for selecting a sulfonylating agent can be visualized as follows:
Caption: Decision tree for selecting a sulfonylating agent.
References
A Researcher's Guide to LC-MS/MS Methods for Identifying Sulfamoyl Fluoride Modification Sites
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pinpointing protein modification sites by sulfamoyl fluoride probes. We present a detailed analysis of experimental protocols, comparative performance data, and visual workflows to facilitate the selection of optimal strategies for your research.
The use of sulfamoyl fluorides as covalent probes has significantly expanded the scope of chemical biology and drug discovery. Their ability to target a range of nucleophilic amino acid residues—including lysine, tyrosine, serine, and histidine—beyond the traditional cysteine, opens up new avenues for developing covalent inhibitors and chemical probes for previously "undruggable" proteins.[1] LC-MS/MS is the definitive technique for identifying the precise location of these covalent modifications, providing crucial insights into a compound's mechanism of action and target engagement.[1]
Core Methodologies: A Comparative Overview
The two primary proteomics strategies for identifying sulfamoyl fluoride modification sites are bottom-up proteomics and activity-based protein profiling (ABPP). The choice between these methods depends on the experimental goals, sample complexity, and the abundance of the target protein.
| Method | Principle | Throughput | Sensitivity | Information Provided | Key Advantages | Key Disadvantages |
| Bottom-Up Proteomics (Shotgun) | Proteins are enzymatically digested (e.g., with trypsin) into peptides, which are then analyzed by LC-MS/MS.[1] | High | High | Precise modification site localization, relative quantification. | Well-established, high sequence coverage for many proteins, suitable for complex mixtures. | Can be challenging to identify low-abundance modified peptides without enrichment. |
| Activity-Based Protein Profiling (ABPP) | Utilizes probes with a reporter tag (e.g., biotin) to enrich for modified proteins from a complex mixture before LC-MS/MS analysis.[1][2] | Medium | Very High | Identification of protein targets, relative quantification, assessment of enzyme activity. | Excellent for identifying low-abundance targets and for "inverse drug discovery" workflows.[1][3] | Requires synthesis of a tagged probe; enrichment steps can introduce bias. |
Data Acquisition and Fragmentation Strategies
Within these core methodologies, the choice of data acquisition and peptide fragmentation techniques significantly impacts the quality and depth of the data obtained.
Data Acquisition: DDA vs. DIA
| Strategy | Principle | Data Completeness | Reproducibility | Throughput | Best Suited For |
| Data-Dependent Acquisition (DDA) | The mass spectrometer selects the most intense precursor ions from an MS1 scan for subsequent fragmentation (MS/MS).[1] | Lower (stochastic selection can lead to missing values) | Lower | High | Qualitative identification, building spectral libraries.[4] |
| Data-Independent Acquisition (DIA) | The mass spectrometer systematically fragments all precursor ions within predefined mass-to-charge (m/z) windows.[5] | Higher (more comprehensive fragmentation) | Higher | High | Quantitative proteomics, large-scale cohort studies, high reproducibility required.[5][6] |
Quantitative comparisons have shown that DIA can identify more protein groups with a lower coefficient of variation (CV) compared to DDA, making it a superior choice for quantitative studies.[7]
Peptide Fragmentation: CID vs. HCD vs. ETD
| Technique | Principle | Primary Fragment Ions | Key Characteristics | Ideal for Sulfamoyl Fluoride Modifications |
| Collision-Induced Dissociation (CID) | Precursor ions are accelerated and collide with neutral gas molecules, causing fragmentation along the peptide backbone. | b- and y-ions | Most common method, effective for smaller, low-charged peptides. | Generally effective, but may not be optimal for labile modifications or highly charged peptides. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that occurs in a separate collision cell, resulting in higher-energy fragmentation. | b- and y-ions | Provides high-resolution, accurate-mass fragment ion spectra; often better for doubly charged peptides than CID.[8] | Well-suited for generating high-quality fragment spectra for confident site localization. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply protonated precursor ion, inducing fragmentation of the peptide backbone. | c- and z-ions | Preserves labile post-translational modifications; more effective for highly charged peptides.[8][9] | Highly advantageous for preserving the sulfamoyl fluoride modification and for peptides with multiple basic residues. |
The three fragmentation methods are complementary, and using a combination of techniques can maximize the number of identified modified peptides.[10]
Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps in identifying sulfamoyl fluoride modification sites using bottom-up proteomics and ABPP.
Caption: Workflow for Bottom-Up Proteomics.
Protocol 1: Bottom-Up Proteomics for Modification Site Mapping
This protocol outlines a standard workflow for identifying sulfamoyl fluoride modification sites on a purified protein or in a complex mixture.[1]
-
Protein Preparation and Digestion:
-
Treat the protein sample (10-100 µg) with the sulfamoyl fluoride probe at a desired concentration and incubation time.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteines with 25 mM iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Use a C18 reversed-phase column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Acquire data using either a DDA method (e.g., top 20 most intense precursors) or a DIA method with optimized m/z windows.
-
Employ HCD or ETD for fragmentation.
-
-
Data Analysis:
-
Process the raw data with software such as MaxQuant or Proteome Discoverer.
-
Search the spectra against a relevant protein database (e.g., UniProt).
-
Set carbamidomethylation of cysteine as a fixed modification.
-
Crucially, define the mass of the sulfamoyl fluoride adduct (the mass of the probe minus the mass of HF) as a variable modification on lysine (K), tyrosine (Y), serine (S), and histidine (H).
-
Set a false discovery rate (FDR) of 1% for both peptide-spectrum matches and protein identification.
-
Manually validate the MS/MS spectra of identified modified peptides to confirm site localization.
-
Caption: Activity-Based Protein Profiling Workflow.
Protocol 2: Activity-Based Protein Profiling (ABPP)
This protocol is designed to identify the protein targets of a sulfamoyl fluoride probe in a complex proteome, such as a cell lysate, using an alkyne-tagged probe.[1][11]
-
Probe Incubation and Click Chemistry:
-
Treat live cells or cell lysate with an alkyne-functionalized sulfamoyl fluoride probe for a defined period.
-
If live cells were used, lyse the cells.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the probe-modified proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated proteome with streptavidin-coated beads to enrich for probe-labeled proteins.
-
Wash the beads extensively with a series of buffers (e.g., PBS with increasing concentrations of SDS and urea) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in an ammonium bicarbonate buffer.
-
Reduce and alkylate the captured proteins on-bead as described in Protocol 1.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
LC-MS/MS Analysis and Data Processing:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS and process the data as described in Protocol 1 to identify the enriched proteins and the specific sites of modification.
-
Application in Signaling Pathway Analysis: Targeting Kinases
Sulfonyl fluorides, close relatives of sulfamoyl fluorides, have been effectively used as probes to map the kinome.[12] The probe XO44, for example, was shown to covalently modify a conserved lysine in the ATP-binding site of up to 133 endogenous kinases in live cells.[12][13] This approach allows for the quantification of intracellular kinase engagement by drugs, as demonstrated with the approved drug dasatinib.[13] This highlights the power of these probes in elucidating drug-target interactions within complex signaling cascades.
Caption: Targeting a Kinase with a Sulfamoyl Fluoride Probe.
Conclusion
The identification of sulfamoyl fluoride modification sites is a critical step in validating the targets of covalent inhibitors and understanding their mechanism of action. Standard bottom-up LC-MS/MS provides a robust and high-throughput method for precise site localization.[1] For discovery-phase projects aimed at identifying novel protein targets from complex biological systems, an Activity-Based Protein Profiling (ABPP) approach is superior due to its ability to enrich low-abundance targets.[1] The strategic selection of data acquisition (DDA vs. DIA) and fragmentation techniques (CID, HCD, ETD) is paramount to maximizing data quality and achieving experimental goals. By leveraging the detailed protocols and comparative data in this guide, researchers can design and execute robust experiments to confidently characterize sulfamoyl fluoride-protein interactions, advancing the development of novel therapeutics and chemical probes.
References
- 1. benchchem.com [benchchem.com]
- 2. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 4. DIA vs. DDA in Label-Free Quantitative Proteomics: A Comparative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. DIA vs DDA Mass Spectrometry: Key Differences, Benefits & Applications - Creative Proteomics [creative-proteomics.com]
- 6. DIA Proteomics vs DDA Proteomics: A Comprehensive Comparison [metwarebio.com]
- 7. DDA vs. DIA: The Essential Guide to Label-Free Quantitative Proteomics - MetwareBio [metwarebio.com]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Comparative Inhibition Studies of Sulfamoyl Chloride-Derived Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory activities of sulfamoyl chloride-derived compounds against key enzyme targets. This document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.
This compound and its derivatives are versatile scaffolds in medicinal chemistry, giving rise to compounds with a wide range of biological activities. Notably, these compounds have shown significant inhibitory effects on enzymes such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and carbonic anhydrases (CAs), both of which are implicated in various pathological conditions. This guide offers a comparative analysis of the inhibitory potential of select this compound-derived compounds against these two important enzyme families.
Quantitative Inhibition Data
The inhibitory activities of various this compound-derived compounds against different isoforms of h-NTPDases and Carbonic Anhydrases are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from multiple studies to provide a comparative perspective.
Table 1: Inhibitory Activity of Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms
| Compound ID | Chemical Name | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |
| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |
| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |
| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | Sub-micromolar | - | - |
| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | Sub-micromolar | - | - |
| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | Sub-micromolar | - | - |
Data sourced from a study on sulfamoyl-benzamides as selective inhibitors of h-NTPDases.[1][2]
Table 2: Inhibitory Activity of Sulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound Class/ID | Target Isoform(s) | Inhibition Constant (Ki) / IC50 | Notes |
| Sulfonamides | hCA I, II, VII | Ki: 1.1 - 87.6 nM | Many compounds showed better inhibition against hCA I and VII than Acetazolamide (AAZ).[3] |
| Sulfonamides | hCA II | Ki: 3.3 - 866.7 nM | Compound 15 (a pyrazole derivative) was the most potent inhibitor (Ki = 3.3 nM).[3] |
| Sulfonamides | hCA IX, XII | Ki: 6.1 - 568.8 nM (hCA IX) | Some compounds showed better activity against hCA IX than AAZ.[3] |
| Photoprobes 1-3 | hCA II | Ki: 88 - 1050 nM | Benzophenone-containing sulfonamides designed for photoaffinity labeling.[4][5] |
| Fungal CAs | CAS1, CAS2 | Ki: 43.2 - 445 nM (CAS1) | Different sulfonamides showed varied potency against two fungal β-CAs.[6] |
This table presents a summary of findings from various studies on sulfonamide-based carbonic anhydrase inhibitors. Direct comparison between all compounds is not possible as they were evaluated in different studies under varying conditions.
Experimental Protocols
Detailed methodologies for the key inhibition assays are provided below to facilitate the replication and validation of these findings.
h-NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of ATP by h-NTPDases.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
h-NTPDase enzyme (specific isoform)
-
ATP (Substrate)
-
Test compounds (this compound derivatives)
-
Malachite Green Reagent: Prepared by mixing a solution of Malachite Green Carbinol hydrochloride in H2SO4 with ammonium molybdate and a surfactant like Tween 20.[7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute to desired concentrations in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or vehicle for control)
-
h-NTPDase enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATP) to each well to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 15-30 minutes) at room temperature.
-
Termination of Reaction: Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates color development.
-
Color Development: Allow the color to develop for approximately 15-30 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting complex at a wavelength of 620-640 nm using a microplate reader.
-
Data Analysis: The amount of phosphate released is proportional to the absorbance. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of an ester substrate to a colored product.
Materials:
-
Assay Buffer: e.g., 50 mM Tris-sulfate (pH 7.6)
-
Carbonic Anhydrase (e.g., bovine CA II)
-
Substrate: p-nitrophenyl acetate (pNPA)
-
Test compounds (sulfonamide derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock and working solutions of the test compounds in a suitable solvent (e.g., 1% DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or vehicle for control)
-
Carbonic Anhydrase solution
-
-
Pre-incubation: Mix the contents and pre-incubate at a specified temperature (e.g., 25°C) for a certain duration (e.g., 10 minutes).
-
Initiation of Reaction: Add the substrate (pNPA) to each well to start the reaction.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki values.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound-derived inhibitors.
Caption: General experimental workflow for the development of enzyme inhibitors.
Caption: h-NTPDase signaling pathway in purinergic regulation.
Caption: The NLRP3 inflammasome activation pathway.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unipr.it [air.unipr.it]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
A Comparative Guide to Analytical Method Validation Using 4-Aminobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of analytical method validation performance using 4-aminobenzoyl chloride and its parent compound, benzoyl chloride, for the derivatization of amines. The performance of these methods is benchmarked against established alternatives, supported by experimental data, to facilitate the selection of the most suitable derivatization agent for specific analytical challenges in pharmaceutical and biomedical research.
In analytical chemistry, particularly in chromatographic analysis, derivatization is a critical step to enhance the detectability and separation of analytes.[1] Reagents like 4-aminobenzoyl chloride chemically modify the analyte, improving its chromatographic behavior and introducing a chromophore for sensitive detection.[1] The choice of derivatization reagent is pivotal and is dictated by the analyte's nature, the analytical technique, and the method's validation requirements.[1] This guide focuses on benzoyl chloride-type reagents, with a specific emphasis on 4-aminobenzoyl chloride, and compares their performance with common alternatives like dansyl chloride and dabsyl chloride. The validation of these methods is discussed within the framework of the International Council for Harmonisation (ICH) guidelines, which mandate standards for specificity, linearity, accuracy, precision, and robustness.[2]
Comparison of Derivatization Reagents
The selection of a derivatization reagent is a crucial decision in method development. An ideal reagent should be stable, react swiftly and completely under mild conditions, and form a stable derivative with favorable analytical properties.[2] While extensive peer-reviewed data on the use of 4-aminobenzoyl chloride as a primary derivatizing agent is limited, its parent compound, benzoyl chloride, serves as a well-documented proxy.[2][3] The key advantage of 4-aminobenzoyl chloride is the introduction of a primary aromatic amine group, which allows for subsequent derivatization to enhance detection sensitivity, particularly through fluorescence.[4]
Performance Characteristics
| Feature | 4-Aminobenzoyl Chloride (as Benzoyl Chloride analog) | Dansyl Chloride | Dabsyl Chloride |
| Primary Detection Method | UV-Visible Spectroscopy, Mass Spectrometry | Fluorescence, UV-Visible Spectroscopy, Mass Spectrometry | UV-Visible Spectroscopy |
| Derivative Formed | N-(4-aminobenzoyl) amide | N-Dansylsulfonamide | Dabsyl-amino acid |
| Reactivity | Reacts with primary and secondary amines.[5] | Reacts with primary and secondary amines.[5] | Reacts with primary and secondary amino groups.[2] |
| Derivative Stability | Benzoyl derivatives are stable in cold storage and light.[5] | Forms highly stable sulfonamide adducts.[5] | Derivatives are highly stable.[2] |
| Reaction pH | Alkaline (e.g., pH >9).[2] | Alkaline (e.g., pH 9-12).[5] | Alkaline (e.g., pH ~9).[2] |
| Reaction Time | Fast, typically < 1-30 minutes.[5] | 15 minutes to 2 hours.[5] | Requires heating at 70°C for 15-30 minutes.[2] |
| Key Advantage | Provides a chromophore for UV detection; suitable for LC-MS; potential for secondary derivatization.[4] | High sensitivity due to fluorescence; well-established methods.[2] | Detection in the visible range reduces interference; stable derivatives.[2] |
Quantitative Data Summary
The following tables summarize validation data for analytical methods using benzoyl chloride (as a representative for 4-aminobenzoyl chloride) and other common derivatizing agents for the determination of various amines.
Table 1: Method Validation Data for Benzoyl Chloride Derivatization of Biogenic Amines (HPLC-UV)[6]
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/L) | Recovery (%) |
| Histamine | 0.5 - 10 | > 0.998 | 0.2 | 85.2 - 98.7 |
| Tyramine | 0.5 - 10 | > 0.997 | 0.3 | 87.3 - 96.3 |
| Putrescine | 1.0 - 20 | > 0.999 | 0.5 | 90.1 - 101.2 |
| Cadaverine | 1.0 - 20 | > 0.998 | 0.4 | 88.9 - 97.5 |
| Spermidine | 1.0 - 20 | > 0.997 | 0.6 | 82.4 - 95.1 |
| Spermine | 1.0 - 20 | > 0.996 | 0.8 | 79.8 - 92.3 |
Table 2: Comparative Quantitative Data for the Analysis of Biogenic Amines[7]
| Parameter | 4-(Dimethylamino)benzoyl Chloride (DMABC) | Dansyl Chloride | Benzoyl Chloride |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 0.2 - 2.5 mg/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 µg/mL | Not explicitly found |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 10 µg/mL | Good regression coefficients observed |
| Recovery | 85 - 105% | 72 - 102% | 72.8% to 103.4% |
Note: Data is compiled from multiple sources for comparative purposes and may vary depending on the specific analyte and analytical conditions.
Experimental Protocols
Detailed and optimized experimental protocols are essential for reproducible and reliable analytical results. Below are representative protocols for derivatization using 4-aminobenzoyl chloride and its alternatives.
Protocol 1: Derivatization with 4-Aminobenzoyl Chloride
This protocol is based on methods for the analysis of biogenic amines.[4]
Materials:
-
Amine standards (e.g., putrescine, cadaverine, spermidine, histamine, tyramine)
-
4-Aminobenzoyl chloride (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
2 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl)
Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 200 µL of 2 M NaOH solution.
-
Add 200 µL of a freshly prepared 10 mg/mL solution of 4-aminobenzoyl chloride in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
Neutralize the reaction mixture by adding 100 µL of 2 M HCl.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Derivatization with Dansyl Chloride
This protocol is based on methods for the analysis of biogenic amines.[2]
Materials:
-
Sample extract containing amines
-
Sodium bicarbonate buffer (pH 9-9.5)
-
Dansyl chloride solution in acetone
-
Ammonia or proline solution
Procedure:
-
Adjust the pH of the sample extract to 9-9.5 with sodium bicarbonate buffer.
-
Add the dansyl chloride solution in acetone to the sample.
-
Incubate the mixture at 60°C for 1 hour.
-
Add a solution of ammonia or proline to react with the excess dansyl chloride.
-
The derivatized sample is then ready for injection into the HPLC system.
Protocol 3: Derivatization with Dabsyl Chloride
This protocol is based on methods for the analysis of amino acids and biogenic amines.[2]
Materials:
-
Aqueous solution of the analyte
-
Borate or carbonate buffer (pH ~9)
-
Dabsyl chloride solution in acetonitrile
Procedure:
-
Adjust the pH of the analyte solution to approximately 9 with a borate or carbonate buffer.
-
Add the dabsyl chloride solution in acetonitrile.
-
Heat the mixture at 70°C for 15-30 minutes.
-
After cooling, the sample can be directly injected into the HPLC system.
Visualizations
References
A Comparative Guide to the Synthesis of Sulfonamides: Benchmarking New Synthetic Routes Against Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure and activity of a vast array of pharmaceuticals. The development of efficient, scalable, and sustainable methods for the synthesis of these vital compounds is a continuous pursuit in modern drug discovery and development. This guide provides an objective comparison of emerging synthetic routes for sulfonamides against the well-established traditional approach, supported by experimental data and detailed protocols.
Performance Comparison of Sulfonamide Synthesis Methods
The following table summarizes key quantitative data for various sulfonamide synthesis methods, offering a direct comparison of their performance based on reported experimental results.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Disadvantages |
| Traditional Method | Sulfonyl chloride, Amine, Base (e.g., Pyridine, Triethylamine) | Organic (e.g., DCM, THF, Acetonitrile) | 0 - 25 | Several hours | Variable, can be high | Well-established, versatile, wide substrate scope.[1][2] | Use of hazardous reagents (sulfonyl chlorides), formation of byproducts, can require harsh conditions for less nucleophilic amines.[1] |
| Flow Chemistry | Sulfonyl chloride, Amine, NaHCO₃ | Et₂O/H₂O or Acetonitrile | 25 - 80 | Minutes | Good to High (e.g., >95%)[3][4] | Rapid, scalable, high control over reaction parameters, improved safety, eco-friendly.[4] | Requires specialized reactor setup. |
| Sustainable Oxidative Chlorination | Thiol, Amine, NaDCC·2H₂O or TCCA | Water, EtOH, Glycerol | Room Temperature | 1 - 6 hours | Good to Excellent[3] | Environmentally friendly ("green") solvents, mild conditions, simple workup (filtration).[5][6][7] | May require optimization for different substrates. |
| C-H Activation | Aryl sulfonamide, Alkene/Alkyne/Aryl halide, Rh(III) or other metal catalyst | Toluene or DCE | 60 | Several hours | Good to Excellent | High atom economy, direct functionalization of C-H bonds, avoids pre-functionalized starting materials.[8][9] | Requires expensive metal catalysts, may have issues with regioselectivity.[8] |
| Sulfo-click Reaction | Sulfonyl azide, Thioacid | Aqueous or organic solvents | Room Temperature | Minutes to hours | Excellent | High efficiency and specificity, biocompatible conditions, forms N-acylsulfonamides.[10] | Limited to the synthesis of N-acylsulfonamides.[10] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Traditional Synthesis from Sulfonyl Chloride
This method remains a widely used and versatile approach for the synthesis of sulfonamides.[1][2]
General Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile.
-
Addition of Base: Add a base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution and stir for 5-10 minutes at room temperature.[11]
-
Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise, particularly if the reaction is exothermic.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM) three times.[11]
-
Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate solution, and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[11]
Flow Chemistry Synthesis
Flow chemistry offers a rapid, safe, and scalable method for sulfonamide synthesis.[4][12]
General Procedure:
-
Reactor Setup: A meso-reactor apparatus is typically used. Solutions of the sulfonyl chloride and the amine are prepared in suitable solvents (e.g., diethyl ether and water, respectively).[4]
-
Pumping: The reactant solutions are pumped into the microreactor at controlled flow rates.
-
Reaction: The reaction occurs within the reactor coils at a controlled temperature (e.g., 25 °C).[3] The short residence time (minutes) is sufficient for the reaction to go to completion.[3]
-
Collection: The product stream is collected from the reactor outlet.
-
Work-up and Isolation: The collected solution undergoes extraction and precipitation to afford the pure sulfonamide, often without the need for further purification.[4]
Sustainable Synthesis via Oxidative Chlorination
This environmentally friendly method utilizes thiols as starting materials and avoids the use of pre-formed, often unstable, sulfonyl chlorides.[5][6][7]
General Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 equivalent) in a sustainable solvent such as water, ethanol, or glycerol.
-
Oxidative Chlorination: Add an oxidant such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) to the mixture. This in situ generates the corresponding sulfonyl chloride.[5][7]
-
Addition of Amine: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-6 hours.
-
Work-up and Isolation: The sulfonamide product often precipitates directly from the reaction mixture and can be isolated by simple filtration.[5][7]
C-H Activation for Sulfonamide Synthesis
This modern approach allows for the direct formation of C-S bonds, offering high atom economy.[8][9]
General Procedure for Sulfonamide-Directed C-H Carbenoid Functionalization: [8]
-
Reaction Setup: To a reaction vessel, add the aryl sulfonamide (1.0 equivalent), the coupling partner (e.g., diazo compound, 1.1 equivalents), a Rh(III) catalyst such as [RhCp*Cl₂]₂ (5 mol%), and an additive like AgOAc (20 mol%).
-
Solvent: Add a low-polarity solvent such as toluene.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered and concentrated. The crude product is then purified by column chromatography.
Sulfo-click Reaction for N-Acylsulfonamide Synthesis
This highly efficient reaction is a powerful tool for creating N-acylsulfonamides, which are important in medicinal chemistry.[10]
General Procedure: [10]
-
Reaction Setup: In a suitable solvent (aqueous or organic), combine the sulfonyl azide (1.0 equivalent) and the thioacid (1.0 equivalent).
-
Reaction: The reaction typically proceeds rapidly at room temperature.
-
Work-up and Isolation: The product can often be isolated by simple precipitation or extraction, yielding N-acylsulfonamides in excellent yields.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the traditional synthesis of sulfonamides.
Caption: Experimental setup for flow chemistry synthesis of sulfonamides.
Caption: Pathway for sustainable sulfonamide synthesis.
Caption: Logical relationship in C-H activation for sulfonamide synthesis.
References
- 1. cbijournal.com [cbijournal.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Elucidation and Confirmation of Sulfamoyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the synthesis and structural confirmation of compounds derived from sulfamoyl chloride. It offers a detailed examination of experimental protocols, data from spectroscopic analysis, and a comparison with alternative sulfamoylating agents to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.
Executive Summary
This compound is a highly reactive and versatile reagent for the introduction of the sulfamoyl moiety (-SO₂NH₂) into a wide range of molecules. Its reactions with nucleophiles such as amines and alcohols yield sulfamides and sulfamates, respectively, which are important pharmacophores in numerous therapeutic agents.[1][2] The unambiguous structural elucidation of these reaction products is critical for ensuring their identity, purity, and quality. This guide details the primary spectroscopic techniques for structural confirmation and compares the use of this compound with other sulfamoylating agents.
Comparison of Sulfamoylating Agents
The choice of a sulfamoylating agent significantly impacts reaction efficiency, selectivity, and safety. While this compound is highly reactive and widely available, alternative reagents offer advantages in terms of stability, milder reaction conditions, and improved selectivity.[3][4]
| Reagent Class | General Structure | Key Characteristics | Advantages | Disadvantages |
| Sulfamoyl Halides | H₂NSO₂X (X = Cl, F) | Highly reactive, readily available.[3] | Fast reactions, versatile. | May require careful temperature control to enhance selectivity, potential for side reactions.[3] |
| Amine-Sulfur Trioxide Complexes | R₃N·SO₃ | Milder and more selective than sulfamoyl halides.[3] | Reactivity can be tuned by the choice of amine, improved selectivity for less hindered groups.[3] | May be less reactive than sulfamoyl halides. |
| N-Acylsulfamic Acids | R-CO-NHSO₃H | Generally stable, solid reagents.[3] | The acyl group can modulate reactivity and potentially influence regioselectivity.[3] | May require an additional deprotection step. |
| Activated Aryl Sulfamates | ArOSO₂NH₂ | Stable crystalline solids, used in catalytic systems.[4] | High selectivity for primary over secondary alcohols, avoids unstable intermediates.[4] | Requires a catalyst (e.g., N-methylimidazole).[4] |
| Hexafluoroisopropyl sulfamate (HFIPS) | (CF₃)₂CHOSO₂NH₂ | Bench-stable solid.[5] | Reacts with a wide variety of nucleophiles under mild conditions; the only byproduct is hexafluoroisopropanol.[5][6] | May be less readily available than this compound. |
| N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide | See structure | Stable, non-moisture sensitive solid.[7] | Allows for sulfamoylation of amines under very mild conditions.[7][8] | More complex reagent, may require a deprotection step. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful synthesis and subsequent analysis of this compound reaction products.
General Synthesis of N,N-Disubstituted Sulfonamides
This two-stage protocol describes the preparation of an N,N-disubstituted this compound followed by its reaction with an amine to form an unsymmetrical sulfonamide.[9]
Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides [9]
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution.
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-disubstituted this compound.
Protocol 2: Synthesis of Unsymmetrical Sulfonamides [9]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as DCM, tetrahydrofuran (THF), or acetonitrile.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product into an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide, which can be further purified by column chromatography or recrystallization.
Sulfamoylation of Alcohols
This protocol describes the reaction of this compound with an alcohol to form a sulfamate.[5]
-
In a round-bottom flask, dissolve the alcohol (1.0 eq) in a suitable solvent like N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (2.0 eq) to the solution. The use of a base is often not necessary with these solvents.[5]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude sulfamate, which can be purified as needed.
Structural Elucidation and Confirmation Data
The definitive confirmation of the structure of sulfamoylation products relies on a combination of spectroscopic techniques.[10]
Spectroscopic Data for Sulfonamides
| Technique | Principle | Key Advantages | Typical Data for Sulfonamides |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen and carbon atoms.[10] | Provides unambiguous structural elucidation and is highly effective for identifying and quantifying impurities.[10] | ¹H NMR: Aromatic protons typically appear in the region of 6.5-7.7 ppm. The proton of the sulfonamide -SO₂NH- group appears as a singlet between 8.78 and 10.15 ppm.[11] ¹³C NMR: Signals for aromatic carbons are observed, and the carbon atoms of substituents can be identified.[11] |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying the presence of specific functional groups.[10] | Rapid, non-destructive, and highly sensitive to the presence of the key sulfonamide (-SO₂NH₂) functional group.[10] | Asymmetric S=O stretching: 1344–1317 cm⁻¹; Symmetric S=O stretching: 1187–1147 cm⁻¹; S-N stretching: 924–906 cm⁻¹; N-H stretching: 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric).[11][12] |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, determining the molecular weight of the compound.[10] | Provides the molecular weight of the product, confirming the successful reaction. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target sulfonamide is observed. |
Visualizing Workflows and Pathways
Experimental Workflow for Sulfonamide Synthesis and Confirmation
Caption: A typical workflow for the two-stage synthesis and structural confirmation of unsymmetrical sulfonamides.
Representative Signaling Pathway: Carbonic Anhydrase Inhibition
Many sulfonamide-containing drugs function by inhibiting carbonic anhydrases. The following diagram illustrates this general mechanism of action.
Caption: Generalized signaling pathway showing the inhibition of carbonic anhydrase by a sulfonamide drug.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 7778-42-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfamate synthesis by sulfamoylation [organic-chemistry.org]
- 7. N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines [organic-chemistry.org]
- 8. N-(tert-butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: a new sulfamyolating agent. Structure and reactivity toward amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. znaturforsch.com [znaturforsch.com]
A Comparative Guide to the Cross-Reactivity of Sulfamoyl Chloride-Derived Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The sulfamoyl chloride moiety is a versatile functional group integral to the synthesis of a wide array of targeted inhibitors. Its presence is noted in various classes of drugs, including diuretics, anticonvulsants, and more recently, in specific enzyme inhibitors targeting carbonic anhydrases, kinases, and ectonucleoside triphosphate diphosphohydrolases (NTPDases). While the primary target affinity of these inhibitors is a key focus in drug discovery, understanding their cross-reactivity profile is paramount for predicting potential off-target effects, ensuring safety, and identifying opportunities for polypharmacology.
This guide provides an objective comparison of the cross-reactivity of several inhibitors synthesized from this compound, supported by experimental data from published studies. Detailed methodologies for key assays are provided to facilitate the replication and validation of these findings.
Data Presentation: Comparative Inhibitor Selectivity
The following tables summarize the inhibitory activity (IC50 and Kᵢ values) of various this compound-derived inhibitors against their primary targets and a panel of off-targets. This data provides a quantitative comparison of their selectivity profiles.
Table 1: Cross-Reactivity of Sulfamoyl-Based Carbonic Anhydrase Inhibitors
| Compound | Target Isoform | Kᵢ (nM) | Off-Target Isoform | Kᵢ (nM) | Fold Selectivity (Off-Target/Target) | Reference |
| 6-sulfamoyl-saccharin | hCA II | 64.8 | hCA I | 3406 | 52.6 | [1] |
| hCA IV | 271 | 4.2 | [1] | |||
| hCA VA | 405 | 6.3 | [1] | |||
| hCA IX | 113 | 1.7 | [1] | |||
| hCA XII | 109 | 1.7 | [1] | |||
| Sulfonyl Semicarbazide 11 | hCA XII | 0.59 | hCA I | >10000 | >16949 | |
| hCA II | 71.4 | 121 | ||||
| hCA IX | 67.2 | 114 | ||||
| 5-(sulfamoyl)thien-2-yl 1,3-oxazole 7a | hCA II | 1.2 | hCA I | 85.3 | 71.1 | |
| hCA IV | 25.6 | 21.3 | ||||
| hCA XII | 3.1 | 2.6 |
Table 2: Cross-Reactivity of Sulfamoyl-Based h-NTPDase Inhibitors
| Compound | Target Isoform | IC₅₀ (µM) | Off-Target Isoform | IC₅₀ (µM) | Fold Selectivity (Off-Target/Target) | Reference |
| 2d | h-NTPDase8 | 0.28 ± 0.07 | h-NTPDase1 | > 100 | > 357 | |
| h-NTPDase2 | > 100 | > 357 | ||||
| h-NTPDase3 | > 100 | > 357 | ||||
| 3i | h-NTPDase1 | 2.88 ± 0.13 | h-NTPDase2 | > 100 | > 34.7 | |
| h-NTPDase3 | 0.72 ± 0.11 | 0.25 | ||||
| h-NTPDase8 | > 100 | > 34.7 | ||||
| 3j | h-NTPDase2 | 0.89 ± 0.08 | h-NTPDase1 | > 100 | > 112 | |
| h-NTPDase3 | > 100 | > 112 | ||||
| h-NTPDase8 | > 100 | > 112 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are protocols for commonly employed assays in inhibitor profiling.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Activity
This assay measures the catalytic activity of carbonic anhydrase (CA) by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., 4-nitrophenol)
-
Purified CA isoforms
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water. Prepare the assay buffer containing the pH indicator.
-
Enzyme and Inhibitor Preparation: Dilute the purified CA isoforms in the assay buffer to the desired concentration. Prepare serial dilutions of the test inhibitor.
-
Assay Execution: a. One syringe of the stopped-flow instrument is filled with the CO₂-saturated solution. b. The second syringe is filled with the assay buffer containing the CA enzyme and the test inhibitor at various concentrations. c. The two solutions are rapidly mixed in the observation cell of the spectrophotometer. d. The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of bicarbonate and protons.
-
Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined for each inhibitor concentration, and the IC₅₀ or Kᵢ value is calculated by fitting the data to a dose-response curve.
Malachite Green Assay for h-NTPDase Activity
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by h-NTPDases.
Materials:
-
Microplate reader
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4)
-
Substrate solution (ATP)
-
Purified h-NTPDase isoforms
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Malachite green reagent
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the purified h-NTPDase enzyme. A control with no inhibitor is included.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the ATP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The amount of phosphate released is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding affinity of inhibitors to a kinase.
Materials:
-
TR-FRET compatible plate reader
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand)
-
Purified, tagged kinase
-
Test inhibitors dissolved in DMSO
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a mixture of the kinase and the europium-labeled antibody in kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted test inhibitor or DMSO as a control.
-
Addition of Kinase/Antibody Mixture: Add the kinase/antibody mixture to all wells.
-
Addition of Tracer: Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Data Analysis: The TR-FRET signal is proportional to the amount of tracer bound to the kinase. The presence of a competing inhibitor will decrease the signal. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of inhibitor cross-reactivity.
Caption: NTPDase Signaling Pathway.
Caption: Inhibitor Cross-Reactivity Profiling Workflow.
Caption: Small Molecule Inhibitor Screening Cascade.
References
A Comparative Guide to Derivatization Reagents for Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of amines is a critical task in numerous scientific disciplines, from pharmaceutical development and clinical diagnostics to environmental monitoring. However, the inherent properties of many amines, such as high polarity and lack of a strong chromophore, often present analytical challenges. Derivatization, the chemical modification of an analyte to enhance its detectability and chromatographic behavior, is a powerful strategy to overcome these limitations. This guide provides an objective comparison of common derivatization reagents for amine analysis, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal reagent for their specific analytical needs.
Performance Comparison of Amine Derivatization Reagents
The choice of a derivatization reagent is dictated by several factors, including the type of amine (primary, secondary, or tertiary), the desired sensitivity, the available detection instrumentation (UV-Vis, fluorescence, or mass spectrometry), and the complexity of the sample matrix. The following table summarizes the key performance characteristics of several widely used derivatization reagents.
| Reagent | Abbreviation | Amine Reactivity | Detection Method | Reaction Conditions (Typical) | Derivative Stability | Key Advantages | Key Disadvantages |
| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines.[1] Tertiary amines under specific conditions.[2] | Fluorescence, UV, MS[1][3] | pH 9-11, 25-60°C, 15-60 min[1][2][4] | Good, can be stable for 48 hours at 4°C.[3] | Versatile, robust, good sensitivity, stable derivatives.[5] | Can react with phenols and alcohols; excess reagent can interfere.[3] |
| o-Phthalaldehyde | OPA | Primary Amines (in the presence of a thiol).[6] | Fluorescence[6] | pH 9.5-10.5, Room Temp., <1 min[7] | Unstable derivatives.[6][8] | Fast reaction, fluorogenic (reagent is non-fluorescent).[5] | Only reacts with primary amines, unstable derivatives.[6] |
| 9-Fluorenylmethyl- chloroformate | Fmoc-Cl | Primary & Secondary Amines.[9][10] | Fluorescence, UV[11][12] | Alkaline pH (e.g., borate buffer pH 11.4), Room Temp., <1-40 min[9][12] | Good stability.[12] | High sensitivity (femtomole range), rapid reaction.[4][12] | Reagent can interfere with analysis if not removed.[11] |
| Dabsyl Chloride | Dabsyl-Cl | Primary & Secondary Amines | UV-Vis | pH 8.5-9.5, 70°C, 15-30 min[4] | Good stability | Good for UV-Vis detection, stable derivatives | Requires heating |
| Fluorescamine | Primary Amines | Fluorescence | pH 9, Room Temp., seconds to minutes[13] | Stable fluorescent product, but reagent hydrolyzes rapidly[13] | Very fast reaction, fluorogenic.[13] | Only for primary amines, reagent is sensitive to hydrolysis.[13] | |
| Marfey's Reagent (FDAA) | Chiral Primary Amines | UV | pH ~9 (bicarbonate buffer), 40°C, ~1 hour[7] | Stable for at least 48 hours.[4] | Enantioselective, allows for chiral separation on achiral columns.[7] | Specific for chiral analysis of primary amines. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization. Below are representative protocols for some of the most common reagents. Note that these are generalized procedures and may require optimization for specific applications and sample matrices.
Dansyl Chloride (DNS-Cl) Derivatization Protocol
This protocol is suitable for the derivatization of primary and secondary amines for HPLC analysis with fluorescence or UV detection.
Materials:
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone or acetonitrile).[14]
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.5).[1]
-
Amine-containing sample.
-
Quenching solution (e.g., 10% (v/v) ammonium hydroxide or formic acid).[1]
Procedure:
-
To 100 µL of the amine sample in a reaction vial, add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl chloride solution to the vial.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for 30-60 minutes in the dark.[4] The reaction can also proceed at room temperature for a longer duration.[15]
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of the quenching solution to consume the excess Dansyl chloride.
-
The derivatized sample is now ready for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is for the rapid pre-column derivatization of primary amines for HPLC with fluorescence detection.
Materials:
-
Borate buffer (0.1 M, pH 9.5-10.5).[7]
-
OPA reagent: Dissolve 10 mg of OPA in 1 mL of methanol.[7]
-
Thiol reagent (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol): Dissolve 10 mg of the thiol in 1 mL of borate buffer.[7][16]
-
Derivatization reagent: Mix the OPA and thiol solutions. This reagent should be prepared fresh daily.[7]
-
Amine-containing sample.
Procedure:
-
In a vial, mix a specific volume of the amine sample with the borate buffer.
-
Add a 2-fold volume excess of the freshly prepared OPA/thiol derivatization reagent to the sample.[16]
-
Agitate the mixture for 1 minute at room temperature.[16]
-
Immediately inject the resulting solution into the HPLC system.[7]
9-Fluorenylmethylchloroformate (Fmoc-Cl) Derivatization Protocol
This protocol is suitable for the derivatization of primary and secondary amines for HPLC with fluorescence or UV detection.
Materials:
-
Fmoc-Cl solution (e.g., 15 mM in acetone or acetonitrile).
-
Amine-containing sample.
-
Pentane or hexane for extraction.[4]
Procedure:
-
To a specific volume of the amine sample, add an equal volume of the borate buffer.
-
Add a 2-fold molar excess of the Fmoc-Cl solution.
-
Allow the reaction to proceed at room temperature for approximately 2 to 40 minutes.[4][12]
-
Add 1 mL of pentane or hexane to extract the excess Fmoc-Cl and its hydrolysis byproducts.
-
Vortex the mixture and allow the layers to separate.
-
The aqueous layer containing the derivatized amines is ready for HPLC analysis.[4]
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for amine derivatization.
Caption: A generalized workflow for the derivatization and analysis of amines.
Caption: Derivatization of a primary amine with Dansyl Chloride.
Caption: Derivatization of a primary amine with OPA and a thiol.
Conclusion
The selection of an appropriate derivatization reagent is a critical decision in the analytical workflow for primary and secondary amines. For general-purpose, robust analysis, Dansyl chloride and Dabsyl chloride offer excellent stability and sensitivity.[4] Fmoc-Cl provides a rapid and highly sensitive alternative. OPA is ideal for the fast and specific analysis of primary amines due to its fluorogenic nature, though the stability of its derivatives is a consideration. For chiral separations, reagents like Marfey's reagent are indispensable. By carefully considering the analyte, matrix, and analytical goals, researchers can select the most suitable derivatization strategy to achieve accurate, sensitive, and reliable quantification of amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of Sulfamoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of sulfamoyl chloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by providing clear, step-by-step guidance for handling and neutralizing this reactive compound. Adherence to these protocols is critical to mitigate risks associated with its hazardous properties.
Immediate Safety and Handling Precautions
This compound is a hazardous and moisture-sensitive chemical that requires careful handling in a controlled environment.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin, causing severe skin burns and eye damage.[1] The compound reacts violently with water, producing corrosive and toxic gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[1]
Always handle this compound in a well-ventilated chemical fume hood. [1] Personal protective equipment (PPE) is mandatory and includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (inspect before use).[3][4]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing.[3][4]
-
Respiratory Protection: If not handled in a fume hood, a NIOSH-approved respirator is necessary.[1]
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]
Quantitative Data on Handling and Quenching
| Parameter | Guideline | Rationale |
| Quenching Agent | Ice-cold water or a cold, dilute solution of a weak base (e.g., sodium bicarbonate).[1] | Controls the exothermic reaction and neutralizes acidic byproducts.[1] |
| Temperature | Maintain temperature at 0-5°C during quenching. | Prevents a runaway exothermic reaction and reduces the release of hazardous gases. |
| Rate of Addition | Slow, dropwise addition of this compound to the quenching solution. | Ensures the reaction is controlled and prevents a violent reaction or excessive gas evolution.[1] |
| Ventilation | High, ensuring all gases are captured by the fume hood. | Protects the user from inhaling toxic and corrosive gases produced during neutralization.[1] |
Experimental Protocol for Safe Disposal of this compound
This protocol details the step-by-step methodology for the safe quenching and neutralization of unwanted this compound in a laboratory setting.
Materials:
-
This compound to be disposed of
-
Three-necked round-bottom flask (appropriately sized for the volume of waste)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Quenching solution: Crushed ice/water or a cold, dilute aqueous solution of sodium bicarbonate.
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Preparation of Quenching Solution:
-
In the three-necked round-bottom flask, place the quenching solution (ice/water or cold, dilute sodium bicarbonate). The volume should be in large excess relative to the this compound.
-
Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring.
-
-
Controlled Addition of this compound:
-
If the this compound is a solid, dissolve it in a minimal amount of an inert, water-miscible solvent like dioxane or tetrahydrofuran.
-
Transfer the this compound (or its solution) to a dropping funnel.
-
Slowly add the this compound dropwise to the vigorously stirred, cold quenching solution. Caution: This reaction is exothermic and will generate gas. Maintain a slow addition rate to control the reaction.[1]
-
-
Neutralization:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
-
If water was used as the quenching agent, slowly add a weak base (e.g., sodium bicarbonate) portion-wise to neutralize the resulting acidic solution. Be cautious of foaming due to carbon dioxide evolution.[1]
-
Check the pH of the solution using pH paper or a pH meter to ensure it is neutral (pH 6-8).
-
-
Waste Disposal:
-
Decontamination:
-
Rinse all glassware that was in contact with this compound with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected and disposed of as hazardous waste.
-
Then, wash the glassware with soap and water.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Sulfamoyl chloride
Essential Safety and Handling Guide for Sulfamoyl Chloride
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 7778-42-9). Adherence to these procedures is essential for the safety of all laboratory personnel.
1. Hazard Identification and Classification
This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[1][2] The signal word for this compound is "Danger".[2][3]
GHS Hazard Statements:
2. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is also recommended. | Protects against severe eye damage from splashes or dust.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[5] | Prevents severe skin burns and absorption of the harmful chemical.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[5] | Protects against inhalation of harmful dust, fumes, or vapors.[1][2] |
3. Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid all direct contact with the substance. Do not breathe in dust, fumes, or vapors.[1][2]
-
Wear the appropriate personal protective equipment at all times.[1]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[1]
-
When diluting, always add the material to water slowly, never the other way around, to avoid a violent reaction.[6]
Storage:
-
Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2][5]
-
Keep away from incompatible materials such as water, strong oxidizing agents, bases, alcohols, and metals.[2][4][7]
-
The storage area should be locked to restrict access to authorized personnel only.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the vicinity of the handling and storage area.[8]
4. Accidental Release and First Aid Measures
Immediate and appropriate response to spills or exposure is crucial.
Accidental Release:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[1][2]
-
Absorb: Use an inert, non-combustible absorbent material like dry sand or earth to contain the spill.[2][4]
-
Neutralize: The spill area can be neutralized with soda ash or slaked lime.[2][6]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][2]
First Aid:
-
General: Immediately remove any clothing that has been contaminated. Move the affected person out of the hazardous area and consult a physician, showing them the Safety Data Sheet (SDS).[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
5. Disposal Plan
The disposal of this compound and its waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2][9]
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]
-
Containers: Dispose of the contents and the container in an approved waste disposal plant.[1] Contaminated packaging should be disposed of as unused product.[9]
Quantitative Data Summary
| Property | Value |
| CAS Number | 7778-42-9 |
| Molecular Formula | ClH₂NO₂S |
| Molecular Weight | 115.54 g/mol [2] |
| Physical State | Solid[2] |
| Appearance | White to Off-White Solid[2] |
| Melting Point | 40-41 °C[2] |
| Boiling Point | 100-105 °C at 4 mmHg[2] |
| Purity | ≥95% - 98%[1][2] |
Safe Handling Workflow
Caption: Logical workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 7778-42-9 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sdfine.com [sdfine.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
